molecular formula C14H19NO5 B1271472 Boc-(R)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid CAS No. 500788-88-5

Boc-(R)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid

Cat. No.: B1271472
CAS No.: 500788-88-5
M. Wt: 281.3 g/mol
InChI Key: KWISQTDJMMIQCM-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-(R)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid is a useful research compound. Its molecular formula is C14H19NO5 and its molecular weight is 281.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R)-3-(2-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(8-12(17)18)9-6-4-5-7-11(9)16/h4-7,10,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWISQTDJMMIQCM-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375900
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500788-88-5
Record name (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500788-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Boc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic Acid: Synthesis, Properties, and Applications in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 500788-88-5

Abstract

This technical guide provides a comprehensive overview of Boc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid, a chiral non-proteinogenic β-amino acid derivative of significant interest to the pharmaceutical and biotechnology sectors. We will delve into its critical physicochemical properties, explore a detailed, field-proven synthetic methodology, and provide explicit protocols for its application in solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional attributes of this compound in the design and synthesis of novel therapeutics.

Introduction: The Strategic Importance of Chiral β-Amino Acids

The incorporation of non-natural amino acids into peptide-based therapeutics is a well-established strategy for enhancing pharmacological profiles. Chiral β-amino acids, in particular, are prized for their ability to confer increased stability against enzymatic degradation and to induce specific, stable secondary structures in peptides. Boc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid, also known as Boc-D-β-o-Tyr-OH, is a valuable building block in this class. Its structure, featuring a tert-butyloxycarbonyl (Boc) protected amine, a chiral center at the β-position, and a 2-hydroxyphenyl moiety, makes it a versatile tool for medicinal chemists.

The presence of the 2-hydroxyphenyl group offers a site for further functionalization or can participate in specific receptor interactions, potentially mimicking natural neurotransmitters.[1] The (R)-stereochemistry is crucial for creating enantiomerically pure compounds, a fundamental requirement in modern drug development to ensure target specificity and minimize off-target effects.[1] This guide will serve as a practical resource for the effective synthesis and utilization of this important synthetic intermediate.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of Boc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid is essential for its proper handling, storage, and application in synthesis. The key properties are summarized in the table below.

PropertyValue
CAS Number 500788-88-5
Molecular Formula C₁₄H₁₉NO₅
Molecular Weight 281.31 g/mol
Appearance Off-white powder
Melting Point 159-165 °C
Optical Rotation [α]D25 = +42 ± 2º (c=1 in EtOH)
Purity (HPLC) ≥ 99%
Storage Conditions Store at 0-8 °C

Enantioselective Synthesis: A Technical Protocol

The enantioselective synthesis of Boc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid can be achieved through a multi-step process, with the key chirality-inducing step being the asymmetric hydrogenation of a prochiral enamide precursor. This approach is highly efficient and provides excellent enantioselectivity.

Synthesis Workflow Diagram

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Step 3: Boc Protection 2-Hydroxybenzaldehyde 2-Hydroxybenzaldehyde Erlenmeyer-Plöchl Reaction Erlenmeyer-Plöchl Reaction 2-Hydroxybenzaldehyde->Erlenmeyer-Plöchl Reaction N-Acetylglycine N-Acetylglycine N-Acetylglycine->Erlenmeyer-Plöchl Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Erlenmeyer-Plöchl Reaction Sodium Acetate Sodium Acetate Sodium Acetate->Erlenmeyer-Plöchl Reaction Azlactone Intermediate Azlactone Intermediate Erlenmeyer-Plöchl Reaction->Azlactone Intermediate Hydrolysis Hydrolysis Azlactone Intermediate->Hydrolysis Enamide Precursor Enamide Precursor Hydrolysis->Enamide Precursor Asymmetric Hydrogenation Asymmetric Hydrogenation Enamide Precursor->Asymmetric Hydrogenation Rh-Chiral Ligand Catalyst Rh-Chiral Ligand Catalyst Rh-Chiral Ligand Catalyst->Asymmetric Hydrogenation H2 Gas H2 Gas H2 Gas->Asymmetric Hydrogenation (R)-N-Acetyl-3-amino-3-(2-hydroxyphenyl)propionic acid (R)-N-Acetyl-3-amino-3-(2-hydroxyphenyl)propionic acid Asymmetric Hydrogenation->(R)-N-Acetyl-3-amino-3-(2-hydroxyphenyl)propionic acid Acid Hydrolysis Acid Hydrolysis (R)-N-Acetyl-3-amino-3-(2-hydroxyphenyl)propionic acid->Acid Hydrolysis (R)-3-Amino-3-(2-hydroxyphenyl)propionic acid (R)-3-Amino-3-(2-hydroxyphenyl)propionic acid Acid Hydrolysis->(R)-3-Amino-3-(2-hydroxyphenyl)propionic acid Boc Protection Boc Protection (R)-3-Amino-3-(2-hydroxyphenyl)propionic acid->Boc Protection Boc-Anhydride Boc-Anhydride Boc-Anhydride->Boc Protection Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Boc Protection Final Product Boc-(R)-3-Amino-3-(2-hydroxy -phenyl)-propionic acid Boc Protection->Final Product

Caption: Synthetic workflow for Boc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid.

Detailed Experimental Protocol

Step 1: Synthesis of (Z)-2-acetamido-3-(2-hydroxyphenyl)acrylic acid (Enamide Precursor)

This step involves the Erlenmeyer-Plöchl reaction to form an azlactone, followed by hydrolysis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-hydroxybenzaldehyde (1.0 eq.), N-acetylglycine (1.2 eq.), anhydrous sodium acetate (1.0 eq.), and acetic anhydride (2.5 eq.).

  • Reaction Execution: Heat the mixture to 100°C with stirring for 2 hours. The initially solid mixture will become a molten slurry.

  • Hydrolysis: After cooling to approximately 80°C, cautiously add a solution of acetone and water (1:1 v/v). Reflux the mixture for 1 hour to hydrolyze the azlactone intermediate.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the enamide precursor as a solid.

Step 2: Rhodium-Catalyzed Asymmetric Hydrogenation

This is the critical enantioselective step. The choice of chiral phosphine ligand is paramount for achieving high enantiomeric excess (ee). Ligands such as Me-DuPhos have proven effective for this class of transformation.[2]

  • Catalyst Preparation: In an inert atmosphere (glovebox or Schlenk line), charge a pressure-rated reaction vessel with the enamide precursor (1.0 eq.) and a rhodium catalyst, such as [Rh(COD)(Me-DuPhos)]BF₄ (0.5-1 mol%).

  • Reaction Execution: Degas the vessel and backfill with argon. Add a degassed solvent, typically methanol or toluene. Pressurize the vessel with hydrogen gas (40-50 psi) and stir vigorously at room temperature for 12-24 hours.

  • Work-up and Isolation: Carefully vent the hydrogen gas. Remove the solvent under reduced pressure. The crude (R)-N-Acetyl-3-amino-3-(2-hydroxyphenyl)propionic acid can be carried forward to the next step, or purified by crystallization if necessary. The enantiomeric excess should be determined at this stage by chiral HPLC.

Step 3: Deprotection and Boc Protection

The final steps involve removing the acetyl group and protecting the resulting free amine with a Boc group.

  • Acetyl Deprotection: Reflux the crude product from Step 2 in aqueous hydrochloric acid (e.g., 3M HCl) for 4-6 hours.

  • Neutralization and Boc Protection: Cool the solution and neutralize to approximately pH 9-10 with a suitable base (e.g., NaOH or triethylamine). Add di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq.) dissolved in a solvent like dioxane or THF.[3] Stir the reaction at room temperature overnight.

  • Work-up and Isolation: Acidify the reaction mixture to pH 2-3 with a cold, dilute acid (e.g., 1M HCl or citric acid solution).[3] Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid. Purify by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid is a valuable building block for Boc-strategy SPPS. The following protocol outlines a typical coupling cycle.

SPPS Workflow Diagram

spss_workflow Resin Peptide-Resin (N-terminal Boc) Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Deprotected_Resin Peptide-Resin (N-terminal NH3+TFA-) Deprotection->Deprotected_Resin Neutralization Neutralization (DIEA in DCM/DMF) Deprotected_Resin->Neutralization Neutral_Resin Peptide-Resin (N-terminal NH2) Neutralization->Neutral_Resin Coupling Coupling: Boc-(R)-3-Amino-3-(2-hydroxy -phenyl)-propionic acid + HBTU/HOBt + DIEA Neutral_Resin->Coupling Coupled_Resin Coupled Peptide-Resin Coupling->Coupled_Resin Coupled_Resin->Deprotection Next Cycle

Caption: A single coupling cycle in Boc-SPPS.

Detailed Coupling Protocol

This protocol assumes a peptide is being synthesized on a suitable resin (e.g., MBHA resin for a C-terminal amide) and the N-terminal Boc group has just been removed.

Materials:

  • Deprotected and neutralized peptide-resin

  • Boc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid

  • HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

Procedure:

  • Pre-activation: In a separate vessel, dissolve Boc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid (2.0 eq. relative to resin substitution), HBTU (1.95 eq.), and HOBt (2.0 eq.) in DMF. Add DIEA (4.0 eq.) to the solution and allow it to pre-activate for 1-2 minutes. The use of HOBt is crucial for suppressing racemization during the activation of the carboxylic acid.[1]

  • Coupling: Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin in the reaction vessel. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Reaction: The completeness of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (the beads remain colorless or slightly yellow) indicates that all primary amines have been acylated.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove any excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Expert Insight: The phenolic hydroxyl group of the 2-hydroxyphenyl moiety is generally left unprotected in Boc-SPPS. While it has the potential for side reactions (e.g., acylation), its lower nucleophilicity compared to the alpha-amino group, combined with the use of activation agents like HBTU/HOBt, typically prevents significant byproduct formation. However, for particularly sensitive sequences or if capping steps with highly reactive agents like acetic anhydride are used, protection of the phenol as a benzyl ether may be considered, although this adds complexity to the synthesis and final deprotection.

Conclusion

Boc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid is a highly valuable and versatile building block for the synthesis of complex peptides and other chiral molecules. Its enantioselective synthesis via asymmetric hydrogenation provides a reliable route to this compound in high optical purity. When utilized in solid-phase peptide synthesis, it allows for the introduction of a unique structural motif that can enhance the pharmacological properties of the target molecule. The protocols and data presented in this guide are intended to empower researchers to effectively incorporate this compound into their drug discovery and development programs.

References

  • Reid, J. A., & Resnick, L. (Year). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. Analytical Biochemistry, 200(2), 301-309. Available at: [Link]

  • Li, P., Zhou, M., Zhao, Q., Wu, W., Hu, X., Dong, X.-Q., & Zhang, X. (2019). Synthesis of Chiral β-Amino Nitroalkanes via Rhodium-Catalyzed Asymmetric Hydrogenation. Organic Letters, 21(23), 9479–9483. Available at: [Link]

  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AAPPTec. Available at: [Link]

  • Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907–6910. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Lühr, S., Holz, J., Zayas, O., Wendisch, V., & Börner, A. (2012). Synthesis of chiral β2-amino acids by asymmetric hydrogenation. Tetrahedron: Asymmetry, 23(17), 1301–1319. Available at: [Link]

  • Gridnev, I. D., & Imamoto, T. (2004). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 126(33), 10464–10475. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PubChem. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Common Organic Chemistry. Available at: [Link]

Sources

Physical and chemical properties of Boc-(R)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Boc-(R)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid: Properties, Synthesis, and Applications

Introduction and Strategic Importance

This compound is a specialized amino acid derivative that serves as a critical chiral building block in modern synthetic chemistry.[1] Its structure is distinguished by three key features: a tert-butyloxycarbonyl (Boc) protected amine, a carboxylic acid, and a 2-hydroxyphenyl (ortho-hydroxyphenyl) side chain, all arranged around a defined (R)-stereocenter. This unique combination of functional groups makes it an invaluable asset in pharmaceutical research and development, particularly in the synthesis of complex peptides and enantiomerically pure therapeutic agents.[1][2]

The Boc group provides a robust yet easily removable shield for the amino functionality, preventing unwanted side reactions during multi-step syntheses.[3][4] Its acid-labile nature allows for selective deprotection under mild conditions, a cornerstone of modern peptide synthesis strategies.[] The presence of both a carboxylic acid and a phenolic hydroxyl group offers multiple points for molecular elaboration, while the fixed chirality is essential for producing drugs with high stereospecificity, a critical factor for efficacy and safety.[1] This guide provides a comprehensive overview of its properties, synthesis, analysis, and applications for researchers and drug development professionals.

Physicochemical Properties

The physical and chemical characteristics of a synthetic building block are foundational to its application. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 500788-88-5[1][6]
Molecular Formula C₁₄H₁₉NO₅[1][6]
Molecular Weight 281.31 g/mol [1][2]
Appearance Off-white powder[1]
Melting Point 159-165 °C[1]
Optical Rotation [α]²⁵_D_ = +42 ± 2º (c=1 in EtOH)[1]
Purity ≥99% (by HPLC)[1]
Solubility Soluble in polar organic solvents such as ethanol, methanol, and DMSO.Inferred from structure
Storage Conditions Store at 0-8 °C in a dry, well-ventilated place.[1][2]

Stability and Handling: The compound is stable under recommended storage conditions.[7] The Boc protecting group is sensitive to strong acids and should be handled accordingly. It is incompatible with strong oxidizing agents.[7] Standard laboratory safety protocols, including the use of personal protective equipment, should be followed to avoid dust formation and contact.[7][8]

Chemical Structure and Reactivity

The utility of this molecule is dictated by the interplay of its functional groups. Understanding the reactivity of each is key to designing successful synthetic routes.

cluster_molecule Key Functional Groups Boc Boc-Protected Amine (Acid-Labile) Core Propionic Acid Backbone Boc->Core Chiral Chiral Center (R) (Stereocontrol) Chiral->Core Carboxyl Carboxylic Acid (Coupling Site) Carboxyl->Core Phenol Phenolic Hydroxyl (Secondary Reaction Site) Phenol->Core

Caption: Functional domains of the molecule.

  • Boc-Protected Amine: This is the cornerstone of its use in controlled synthesis. The Boc group is stable to a wide range of reaction conditions, including basic hydrolysis and many nucleophiles, but can be cleanly removed with mild acids like trifluoroacetic acid (TFA).[] This differential stability allows for the selective deprotection of the amine for subsequent reactions, such as peptide bond formation.[3]

  • Carboxylic Acid: This group is the primary site for amide bond formation. Using standard coupling reagents (e.g., HATU, HOBt/DIC), it can be efficiently coupled with free amines to extend a peptide chain or conjugate with other molecules.

  • Phenolic Hydroxyl: The hydroxyl group on the phenyl ring is a secondary reaction site. While less reactive than the carboxylic acid in amide coupling, it can be a site for side reactions (e.g., acylation) if not properly managed. This group also provides a handle for bioconjugation or the synthesis of ether-linked derivatives.[1]

  • Chiral Center: The (R)-configuration is crucial for producing enantiomerically pure final products, which is a regulatory and efficacy requirement for most pharmaceuticals.[1]

Synthesis and Purification Workflow

While various proprietary methods exist, a common and illustrative synthesis involves the protection of the parent amino acid, (R)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid.

Start Parent Amino Acid + (Boc)₂O Reaction Boc Protection Reaction (Alkaline aqueous/organic solvent) Start->Reaction Step 1 Workup Aqueous Workup (Acidification & Extraction) Reaction->Workup Step 2 Purify Purification (Recrystallization or Chromatography) Workup->Purify Step 3 Characterize Characterization (HPLC, NMR, MS) Purify->Characterize Step 4 Final Final Product (>99% Purity) Characterize->Final

Caption: General workflow for synthesis and purification.

Exemplary Protocol: Boc Protection

This protocol describes a standard method for protecting an amino acid with Di-tert-butyl dicarbonate ((Boc)₂O).

  • Dissolution: Dissolve the parent amino acid, (R)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid, in a 1:1 mixture of dioxane and water.

    • Causality: The mixed solvent system is necessary to dissolve both the polar amino acid and the nonpolar (Boc)₂O reagent.

  • Basification: Cool the solution in an ice bath and adjust the pH to 9-10 by the dropwise addition of aqueous sodium hydroxide (NaOH).[]

    • Causality: The basic conditions deprotonate the amino group, rendering it a more potent nucleophile to attack the electrophilic carbonyl of (Boc)₂O.

  • Reagent Addition: Add (Boc)₂O (1.1 equivalents) to the stirring solution. The reagent can be added neat or as a solution in dioxane.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Cool the mixture in an ice bath and carefully acidify to pH 2-3 with cold 1M HCl or citric acid.

    • Causality: Acidification protonates the excess base and the newly formed carboxylate, making the product extractable into an organic solvent.

  • Workup - Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to afford the pure product.

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and stereochemical integrity of the final product.

Sample Sample Preparation (Dissolve in mobile phase) Inject HPLC Injection (Reverse-Phase C18 Column) Sample->Inject Elute Gradient Elution (Water/Acetonitrile + 0.1% TFA) Inject->Elute Separation Detect UV Detection (e.g., 214 nm & 254 nm) Elute->Detect Analyze Data Analysis (Integrate peak area) Detect->Analyze Chromatogram Result Purity Report (e.g., 99.5%) Analyze->Result

Caption: Standard workflow for purity analysis by HPLC.

Protocol: Purity Determination by HPLC
  • System Preparation: Use a reverse-phase HPLC system equipped with a C18 column and a UV detector.

  • Mobile Phase: Prepare Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile).

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile/water) to a concentration of ~1 mg/mL.

  • Method: Inject 5-10 µL of the sample and elute with a linear gradient (e.g., 5% to 95% B over 20 minutes) at a flow rate of 1 mL/min.

  • Detection: Monitor the eluent at 214 nm (for the peptide backbone) and 254 nm (for the aromatic ring).

  • Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks.

Expected Spectral Data
  • ¹H NMR: Expect characteristic signals corresponding to the Boc group (a singlet around 1.4 ppm, 9H), the aliphatic protons of the propionic acid backbone, and the aromatic protons of the 2-hydroxyphenyl group.

  • Mass Spectrometry (ESI-MS): The positive ion mode should show a peak corresponding to the protonated molecule [M+H]⁺ at m/z 282.3. A sodium adduct [M+Na]⁺ at m/z 304.3 may also be observed.

  • FTIR Spectroscopy: Expect characteristic absorption bands for the O-H stretch (broad, from carboxylic acid and phenol), N-H stretch (carbamate), and C=O stretches (carbamate and carboxylic acid).

Applications in Research and Drug Development

The unique structural attributes of this compound make it a highly versatile tool.

  • Peptide Synthesis: It is a fundamental building block in solid-phase peptide synthesis (SPPS) for creating complex peptides with enhanced stability or specific biological functions.[1][2] The Boc protecting group is central to the controlled, stepwise elongation of the peptide chain.[4]

  • Pharmaceutical Development: The compound serves as a precursor in the synthesis of a wide range of pharmaceuticals. Its structural similarity to neurotransmitters makes it particularly valuable for developing agents targeting neurological disorders.[1][9]

  • Bioactive Peptide Analogs: Researchers use this molecule to synthesize peptide analogs with improved properties, such as enhanced solubility, stability against enzymatic degradation, and increased biological activity, facilitating advancements in therapeutic agents.[1]

  • Asymmetric Synthesis: Its inherent chirality makes it a useful chiral auxiliary, helping to control the stereochemical outcome of other reactions.[1][2]

  • Bioconjugation: The compound can be used in bioconjugation processes, enabling the attachment of drugs or imaging agents to antibodies or other biomolecules to create targeted delivery systems.[1][10]

  • Neuroscience Research: Its specific structure makes it a valuable tool for probing receptor interactions and signaling pathways in neuroscience, potentially leading to new therapeutic strategies.[1][9]

References

  • Boc-(R)-3-amino-3-(2-nitrophenyl)propionic acid | 501015-23-2 - J&K Scientific. [Link]

  • Boc-(R)-3-amino-3-(2-hydroxyphenyl)propionic acid - Amerigo Scientific. [Link]

  • The Critical Role of BOC Protecting Groups in Drug Synthesis. [Link]

  • The Role of Boc-R-3-Amino-3-(2-methylphenyl)propionic Acid in Modern Peptide Synthesis. [Link]

  • (S)-3-(3-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid - ChemBK. [Link]

  • Safety data sheet - CPAchem. [Link]

Sources

Boc-(R)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Boc-(R)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Introduction

This compound is a chiral non-proteinogenic amino acid derivative of significant interest in the fields of medicinal chemistry, peptide synthesis, and pharmaceutical development. Its structure incorporates a β-amino acid backbone, a functionality that imparts unique conformational constraints and metabolic stability to peptides. The presence of a tert-butyloxycarbonyl (Boc) protecting group on the amine is a key feature, enabling its use as a versatile building block in complex multi-step organic syntheses.[1][2][] This guide provides a comprehensive technical overview of its molecular characteristics, synthesis, and critical applications for researchers and drug development professionals.

The Boc protecting group is pivotal in modern organic synthesis, particularly in peptide chemistry.[4][5] It offers robust protection of the highly reactive amino group under a wide range of reaction conditions, yet can be removed cleanly under mild acidic conditions, a process known as deprotection.[4][5][] This strategic protection and deprotection are fundamental to the stepwise construction of complex molecules like peptide-based drugs, ensuring high yields and purity.[4][5][7]

Physicochemical and Structural Properties

The precise molecular weight of a compound is a fundamental property, derived from its molecular formula and the atomic weights of its constituent atoms. For this compound, this is a critical parameter for stoichiometric calculations in synthesis and for analytical characterization by mass spectrometry.

The molecular formula for this compound is C₁₄H₁₉NO₅.[1][8] Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u), the calculated molecular weight is 281.31 g/mol .[1][8]

Below is a summary of its key physicochemical properties:

PropertyValueSource(s)
Molecular Weight 281.31 g/mol [1][8]
Molecular Formula C₁₄H₁₉NO₅[1][8]
CAS Number 500788-88-5[1]
Appearance Off-white powder[1]
Melting Point 159-165 °C[1]
Purity ≥ 99% (by HPLC)[1]
Optical Rotation [α]D25 = +42 ± 2º (c=1 in EtOH)[1]
Structural Representation

The chemical structure of this compound is depicted below. The diagram highlights the key functional groups: the Boc-protected amine, the carboxylic acid, and the 2-hydroxyphenyl side chain.

Caption: Chemical structure of this compound.

Synthesis and Characterization

General Synthetic Approach

The synthesis of Boc-protected amino acids typically involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc-anhydride) under basic conditions. A common method is the Schotten-Baumann reaction, where the amino acid is dissolved in a mixture of an organic solvent (like 1,4-dioxane) and an aqueous base (like sodium hydroxide). The Boc-anhydride is then added, and the reaction proceeds to yield the N-Boc protected product. Purification is often achieved through extraction and crystallization or column chromatography.

Analytical Characterization: A Self-Validating System

To ensure the identity, purity, and stereochemistry of the final product, a suite of analytical techniques is employed. This multi-faceted approach provides a self-validating system, where each technique corroborates the others.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of the compound. A high purity level (typically ≥98% or ≥99%) is crucial for its use in pharmaceutical applications.[1][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the presence of the Boc group, the phenyl ring, and the propionic acid backbone.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The experimentally determined mass should correspond to the calculated exact mass of the molecule (C₁₄H₁₉NO₅).

  • Polarimetry: This is used to confirm the stereochemistry of the compound. The specific rotation value, such as the reported +42 ± 2º for the (R)-enantiomer, is a defining characteristic of a specific chiral molecule.[1]

Applications in Research and Drug Development

Peptide Synthesis

This compound is a valuable building block in solid-phase peptide synthesis (SPPS).[1] The Boc protecting group's stability under coupling conditions and its facile removal under mild acidic conditions make it highly suitable for the stepwise elongation of peptide chains.[][] The incorporation of a β-amino acid like this one can introduce conformational rigidity and increased resistance to enzymatic degradation in the resulting peptides, which are desirable properties for therapeutic peptides.

Pharmaceutical Development

The unique structural features of this compound make it an attractive starting material for the synthesis of various pharmaceuticals.[1] Its structural similarity to neurotransmitters suggests its potential use in developing drugs targeting neurological disorders.[1] Furthermore, the hydroxyphenyl moiety can be a key pharmacophore for receptor binding or can be further functionalized to modulate the biological activity of a lead compound.

Bioconjugation

In the field of targeted drug delivery, this compound can be used in bioconjugation processes.[1] After deprotection of the amine, it can be linked to other molecules, such as antibodies or imaging agents, to create more complex and targeted therapeutic or diagnostic agents.

Experimental Protocol: Boc Group Deprotection

The removal of the Boc protecting group is a critical step in utilizing this compound in further synthetic steps. Below is a standard protocol for this deprotection.

Objective: To remove the Boc protecting group from this compound to yield the free amine for subsequent coupling reactions.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add a solution of TFA in DCM (typically 20-50% v/v) to the stirred solution.

  • Reaction: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected product as a TFA salt.

  • Isolation: Isolate the solid product by filtration or centrifugation.

  • Washing: Wash the solid with cold diethyl ether to remove any remaining organic impurities.

  • Drying: Dry the final product under vacuum.

Workflow Diagram for Boc Deprotection

G start Start: Boc-protected Amino Acid in DCM step1 Cool to 0°C start->step1 step2 Add Trifluoroacetic Acid (TFA) step1->step2 step3 Stir at Room Temperature (1-2h) Monitor by TLC step2->step3 step4 Concentrate via Rotary Evaporation step3->step4 step5 Precipitate with Cold Diethyl Ether step4->step5 step6 Isolate Solid (Filtration/Centrifugation) step5->step6 step7 Wash with Cold Diethyl Ether step6->step7 end End: Deprotected Amino Acid (TFA Salt) step7->end

Caption: A typical workflow for the acid-mediated deprotection of a Boc-protected amino acid.

Conclusion

This compound, with a molecular weight of 281.31 g/mol , is a highly valuable chiral building block in modern organic and medicinal chemistry. Its well-defined physicochemical properties, coupled with the strategic utility of the Boc protecting group, make it an indispensable tool for the synthesis of complex peptides and pharmaceutical agents. A thorough understanding of its characteristics and reaction protocols, as outlined in this guide, is essential for its effective application in research and drug development.

References
  • Nanjing Tengxiang Import & Export Co. Ltd. (2025, December 29). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Retrieved from [Link]

  • BU CyberSec Lab. (n.d.). (R-Boc-2-amino-3-phenylsulfanyl-propionic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Role of Boc-R-3-Amino-3-(2-methylphenyl)propionic Acid in Modern Peptide Synthesis. Retrieved from [Link]

Sources

A Senior Application Scientist's In-depth Technical Guide to the Structure Elucidation of Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Boc-Protected Amino Acids in Synthetic Chemistry

In the landscape of modern drug development and peptide synthesis, tert-butoxycarbonyl (Boc)-protected amino acids are indispensable building blocks. Their widespread use stems from the Boc group's unique ability to shield the highly reactive amino functionality, thereby enabling precise, sequential bond formation at other sites. This protecting group is characterized by its remarkable stability to a wide range of nucleophiles and bases, yet it can be readily removed under specific acidic conditions, a property that is the cornerstone of its utility in complex synthetic strategies.[1]

This guide provides an in-depth exploration of the core analytical techniques employed for the comprehensive structure elucidation of Boc-protected amino acids. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the experimental choices made. Our focus is on creating self-validating analytical workflows that ensure the identity, purity, and stereochemical integrity of these critical synthetic intermediates.

A Holistic Approach to Structure Elucidation

The complete characterization of a Boc-protected amino acid is a multi-faceted process. No single technique can provide all the necessary information. Instead, a synergistic application of several analytical methods is required to build a complete and unambiguous structural picture. The general workflow involves confirming the molecular weight, elucidating the covalent structure and functional groups, and finally, determining the stereochemical configuration.

Structure_Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Detailed Structural Analysis cluster_2 Stereochemical Determination Sample Unknown Boc-Amino Acid Sample MS Mass Spectrometry (MS) Sample->MS Molecular Weight FTIR FTIR Spectroscopy Sample->FTIR Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS->NMR Confirm Formula FTIR->NMR Confirm Bonds Chiral_HPLC Chiral HPLC NMR->Chiral_HPLC Confirm Connectivity Final_Structure Elucidated Structure NMR->Final_Structure Final Structure Elucidation XRay X-ray Crystallography (Absolute Configuration) Chiral_HPLC->XRay Confirm Enantiomeric Purity XRay->Final_Structure If Crystalline

Figure 1: General workflow for the structure elucidation of a Boc-protected amino acid.

Mass Spectrometry: The First Step in Identification

Mass spectrometry (MS) is the initial and indispensable tool for characterizing Boc-protected amino acids. It provides the molecular weight of the compound, which, in conjunction with other data, helps to confirm the molecular formula. Electrospray ionization (ESI) is a commonly employed soft ionization technique that minimizes fragmentation during ionization, allowing for the observation of the intact molecular ion, typically as the protonated species [M+H]⁺.[2]

Causality in Experimental Choices: ESI-MS/MS for Structural Clues

While a simple full-scan MS experiment provides the molecular weight, tandem mass spectrometry (MS/MS) is crucial for gaining structural insights. In an MS/MS experiment, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), which breaks the molecule into characteristic fragment ions. The fragmentation pattern of Boc-protected amino acids is highly predictable and provides confirmatory evidence of the presence of the Boc group and the amino acid core.

The most characteristic fragmentation pathway for the Boc group involves the loss of isobutylene (56 Da), resulting in a prominent peak at [M+H-56]⁺. Another common fragmentation is the loss of the entire Boc group (100 Da), leading to a peak corresponding to the protonated free amino acid. The relative abundance of these fragments can sometimes be used to distinguish between isomers. For instance, the loss of 2-methylprop-1-ene can be more pronounced in certain isomers, while others may show a significant loss of t-butanol.[3]

MS_Fragmentation Parent [M+H]⁺ (Boc-AA-H)⁺ Frag1 [M+H-56]⁺ (Loss of Isobutylene) Parent->Frag1 - C₄H₈ Frag2 [M+H-100]⁺ (Loss of Boc Group) Parent->Frag2 - C₅H₈O₂ Frag3 Other Fragments (e.g., loss of H₂O, CO) Frag2->Frag3 Further Fragmentation

Figure 2: Key fragmentation pathways of Boc-protected amino acids in ESI-MS/MS.
Data Presentation: Common Mass Spectrometry Fragments

The following table summarizes the expected m/z values for key fragments of several common Boc-protected amino acids.

Boc-Amino AcidMolecular Formula[M+H]⁺[M+H-56]⁺[M+H-100]⁺
Boc-Glycine C₇H₁₃NO₄176.08120.0676.04
Boc-L-Alanine C₈H₁₅NO₄190.10134.0890.06
Boc-L-Valine C₁₀H₁₉NO₄218.13162.11118.09
Boc-L-Leucine C₁₁H₂₁NO₄232.15176.13132.10
Boc-L-Isoleucine C₁₁H₂₁NO₄232.15176.13132.10

Note: Values are for the monoisotopic mass.

Experimental Protocol: ESI-MS/MS Analysis
  • Sample Preparation:

    • Dissolve 1-5 mg of the Boc-protected amino acid in 1 mL of a suitable solvent, typically a mixture of water and acetonitrile (50:50 v/v) with 0.1% formic acid to promote protonation.[4]

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL.

  • Instrumentation and Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Full Scan (MS1): Acquire a full scan spectrum to identify the [M+H]⁺ ion.

    • Tandem MS (MS2):

      • Select the [M+H]⁺ ion as the precursor ion.

      • Apply collision-induced dissociation (CID) with an appropriate collision energy (typically optimized for the specific instrument and compound) to induce fragmentation.

      • Acquire the product ion spectrum.

  • Data Analysis:

    • Identify the m/z values of the precursor and major fragment ions.

    • Compare the observed fragmentation pattern with the expected losses for a Boc-protected amino acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for the definitive elucidation of the covalent structure of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the complete assembly of the molecular puzzle.

Causality in Experimental Choices: ¹H and ¹³C NMR for Unambiguous Assignment

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The large singlet from the nine equivalent protons of the tert-butyl group of the Boc protector is a hallmark of these compounds and is typically found around 1.4 ppm. The α-proton of the amino acid is another key diagnostic signal.

¹³C NMR, while less sensitive, provides a direct count of the number of non-equivalent carbon atoms. The carbonyl carbons of the Boc group and the carboxylic acid, as well as the quaternary carbon of the tert-butyl group, give rise to characteristic signals in the downfield region of the spectrum. The correlation of ¹H and ¹³C signals through 2D NMR techniques like HSQC and HMBC provides unambiguous evidence for the connectivity of the molecule.

Data Presentation: Characteristic ¹H and ¹³C NMR Chemical Shifts

The following table provides typical chemical shift ranges for the key nuclei in Boc-protected amino acids, using CDCl₃ as a common solvent.

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Boc (CH₃)₃ ~1.4 (s, 9H)~28.3 (3C)
Boc C(CH₃)₃ -~80.0
Boc C=O -~155.5
Amino Acid α-H 4.1 - 4.6 (m, 1H)50 - 60
Amino Acid β, γ, δ-H Variable (depends on side chain)Variable
Carboxylic Acid C=O -174 - 178
Carboxylic Acid OH Variable, broad (1H)-
Amide N-H ~5.0 - 5.5 (d, 1H)-

Note: s = singlet, d = doublet, m = multiplet. Chemical shifts can vary depending on the solvent and the specific amino acid side chain.[5][6][7]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the Boc-protected amino acid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

  • Instrumentation and Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

    • ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum.

      • Typical number of scans: 16-64.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing and Analysis:

    • Process the raw data (FID) by applying Fourier transformation, phasing, and baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H spectrum to determine the relative proton counts.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding protons in the structure.

    • Correlate the ¹H and ¹³C data to confirm the carbon skeleton.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is particularly useful for confirming the successful introduction of the Boc protecting group and the presence of the carboxylic acid moiety.

Causality in Experimental Choices: The KBr Pellet Method

For solid samples, the KBr pellet method is a common and effective way to obtain high-quality FTIR spectra. The principle is to disperse the sample in a matrix of potassium bromide, which is transparent to infrared radiation. Grinding the sample with KBr and pressing it into a thin, transparent pellet minimizes light scattering and allows the IR beam to pass through the sample. The concentration of the sample in the KBr is critical; typically, a ratio of about 1:100 (sample:KBr) is used to ensure that the absorption bands are within the optimal range for detection.[3]

Data Presentation: Key FTIR Absorption Bands
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-H (Amide) Stretching3300 - 3400 (broad)
C-H (Alkyl) Stretching2850 - 3000
C=O (Carbamate) Stretching1680 - 1720
C=O (Carboxylic Acid) Stretching1700 - 1730
O-H (Carboxylic Acid) Stretching2500 - 3300 (very broad)

The presence of a strong absorption band around 1700 cm⁻¹ is indicative of the carbonyl groups of both the Boc protector and the carboxylic acid. The broad N-H stretching band confirms the presence of the protected amino group.

Experimental Protocol: FTIR Analysis via the KBr Pellet Method
  • Sample Preparation:

    • Place approximately 1-2 mg of the Boc-protected amino acid and 100-200 mg of dry, spectroscopic grade KBr into an agate mortar.

    • Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. Work quickly to minimize moisture absorption by the KBr.[3]

    • Transfer a portion of the powder into a pellet press.

    • Apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Instrumentation and Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

  • Data Analysis:

    • Identify the wavenumbers of the major absorption bands.

    • Correlate these bands with the expected functional groups of the Boc-protected amino acid.

Chiral High-Performance Liquid Chromatography (HPLC): Resolving Enantiomers

For chiral amino acids, confirming the enantiomeric purity is of paramount importance, as the biological activity of peptides and pharmaceuticals is often stereospecific. Chiral HPLC is the workhorse technique for separating and quantifying enantiomers.

Causality in Experimental Choices: Chiral Stationary Phases

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte. For Boc-protected amino acids, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin (e.g., CHIROBIOTIC T), are particularly effective, especially in reversed-phase mode.[8] The complex three-dimensional structure of these CSPs provides multiple interaction sites (e.g., hydrogen bonding, dipole-dipole, steric interactions) that lead to differential retention of the enantiomers. The choice of mobile phase, including the organic modifier (e.g., methanol, acetonitrile) and additives (e.g., trifluoroacetic acid, ammonium acetate), is critical for optimizing the separation. Reversed-phase conditions are often preferred for their compatibility with mass spectrometry, allowing for LC-MS analysis.[8]

Chiral_Separation cluster_0 Injector cluster_1 Chiral Column (CSP) cluster_2 Detector Racemic_Mixture Racemic Mixture (L- and D-Boc-AA) Column Chiral Stationary Phase (e.g., Teicoplanin) Racemic_Mixture->Column L_Enantiomer L-Enantiomer (Stronger Interaction) D_Enantiomer D-Enantiomer (Weaker Interaction) Detector UV Detector L_Enantiomer->Detector Elutes Second D_Enantiomer->Detector Elutes First Chromatogram Chromatogram Detector->Chromatogram

Figure 3: Principle of enantiomeric separation of a Boc-amino acid by chiral HPLC.
Data Presentation: Representative Chiral HPLC Separation Data

The following table provides an example of the chiral separation of Boc-DL-Phenylalanine on a Chiralcel OD-H column under normal-phase conditions.

ParameterValue
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Retention Time (Enantiomer 1) ~8.5 min
Retention Time (Enantiomer 2) ~10.2 min
Resolution (Rs) > 2.0

Note: Retention times are illustrative and will vary with the specific system and conditions.[6]

Experimental Protocol: Chiral HPLC Analysis
  • Sample Preparation:

    • Accurately weigh and dissolve the Boc-protected amino acid in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Method:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: A suitable chiral column (e.g., CHIROBIOTIC T for reversed-phase or Chiralcel OD-H for normal-phase).

    • Mobile Phase: As optimized for the specific column and analyte (see table above for an example).

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Data Analysis:

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

X-ray Crystallography: The Gold Standard for Absolute Configuration

For crystalline Boc-protected amino acids, single-crystal X-ray crystallography provides the ultimate, unambiguous determination of the three-dimensional structure, including the absolute stereochemistry. By measuring the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, from which the precise positions of all atoms in the molecule can be determined.

While obtaining a suitable single crystal can be a challenge, the structural information provided by this technique is unparalleled. It serves as the definitive proof of structure and is often used to validate the results obtained from other analytical methods. The process involves growing a high-quality single crystal, mounting it on a diffractometer, collecting diffraction data, and then solving and refining the crystal structure using specialized software. The resulting structural model provides bond lengths, bond angles, and the absolute configuration (R or S) of all chiral centers.

Conclusion: An Integrated, Self-Validating Approach

The structure elucidation of Boc-protected amino acids is a critical component of quality control in synthetic chemistry. A robust and reliable characterization relies on the intelligent application of a suite of analytical techniques. Mass spectrometry provides the initial confirmation of molecular weight, FTIR spectroscopy verifies the presence of key functional groups, NMR spectroscopy maps out the detailed covalent structure, and chiral HPLC confirms the enantiomeric purity. For crystalline materials, X-ray crystallography offers the final, definitive proof of the three-dimensional structure. By integrating the data from these complementary techniques, researchers can ensure the identity, purity, and stereochemical integrity of their Boc-protected amino acids, thereby guaranteeing the quality and reliability of their subsequent synthetic endeavors.

References

  • Shimadzu. (n.d.). KBr Pellet Method. Shimadzu. [Link]

  • Ramesh, V., Ramesh, M., Srinivas, R., Sharma, G. V. M., & Jayaprakash, P. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339-3352. [Link]

  • Matsumoto, A., Asano, T., & Iwamura, H. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Organics, 3(1), 3. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Experimental Procedures. Beilstein Journals. [Link]

  • Wu, K. P. (2021). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. KPWu's group research site. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. [Link]

  • ResearchGate. (n.d.). What is the ratio of sample to KBr to make a fine pellet for FTIR analysis?. ResearchGate. [Link]

  • ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem.... ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz. Royal Society of Chemistry. [Link]

  • Salazar, C., Armenta, J. M., & Shulaev, V. (2012). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. Metabolites, 2(3), 398–421. [Link]

  • Piraud, M., Vianey-Saban, C., Petritis, K., Elfakir, C., Steghens, J. P., Morla, A., & Bouchu, D. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid communications in mass spectrometry, 17(12), 1297–1311. [Link]

  • PubChem. (n.d.). Tert-butoxycarbonylalanine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). N-(tert-butoxycarbonyl)glycine. National Center for Biotechnology Information. [Link]

  • University of California, Berkeley. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. University of California, Berkeley. [Link]

  • PubChem. (n.d.). Boc-L-Valine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). BOC-D-alanine. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

Sources

A-Technical-Guide-to-the-Biological-Activity-of-Non-Proteinogenic-Amino-Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist
Abstract

Non-proteinogenic amino acids (NPAAs), a vast and structurally diverse class of molecules, represent a significant frontier in biochemistry and pharmaceutical sciences. While not incorporated into proteins via the standard genetic code, these compounds exhibit a remarkable array of biological activities, serving as neurotransmitters, metabolic intermediates, toxins, and pharmacological agents.[1] This guide provides a comprehensive technical overview of the biological activities of NPAAs, designed for researchers, scientists, and drug development professionals. We will explore their classification, delve into their diverse mechanisms of action, present detailed methodologies for their study, and examine their critical role in modern drug discovery. The content is structured to provide not only a theoretical framework but also practical, field-proven insights into the experimental choices and validation systems essential for robust scientific inquiry in this expanding field.

Introduction: Beyond the Canonical 20

The central dogma of molecular biology rightfully places the 20 proteinogenic amino acids at the core of life's machinery. However, this represents only a small fraction of the amino acids found in nature.[2] Non-proteinogenic amino acids (NPAAs), numbering in the thousands, are amino acids that are not encoded in the genome for protein assembly.[1] They arise from various sources:

  • Natural NPAAs: Found in plants, fungi, bacteria, and marine organisms, often as products of secondary metabolism.[3][4][5]

  • Metabolic Intermediates: Such as ornithine and citrulline, which are crucial components of the urea cycle.[1][6]

  • Post-Translational Modifications: Formed by the modification of standard amino acids within a protein, like hydroxyproline in collagen.[1]

  • Synthetic NPAAs: Chemically synthesized in the laboratory to possess unique properties for research and therapeutic applications.[1][7]

The structural diversity of NPAAs, which includes alterations to the alpha-carbon, side chain, and stereochemistry (e.g., D-amino acids), is the foundation of their varied biological functions.[1][5] This guide will systematically explore these functions and the methodologies used to investigate them.

Classification of NPAAs by Biological Activity

A functional classification provides a practical framework for understanding the diverse roles of NPAAs.

2.1 Neuroactive NPAAs

Several NPAAs act as key signaling molecules in the central nervous system (CNS).[1]

  • γ-Aminobutyric Acid (GABA): The primary inhibitory neurotransmitter in the brain, synthesized from the decarboxylation of glutamate.[4][8] GABA's binding to its receptors (GABA-A and GABA-B) is a major target for anxiolytic, sedative, and anticonvulsant drugs.

  • D-Serine and D-Aspartate: These D-enantiomers act as important neuromodulators. D-aspartic acid is an excitatory neurotransmitter that activates the N-methyl-D-aspartate (NMDA) receptor, influencing learning and memory.[9]

  • β-Alanine: A neurotransmitter found in the CNS that can be transported by the vesicular GABA transporter.[8]

2.2 Metabolic Regulators

NPAAs are integral to various metabolic pathways beyond their role as precursors.

  • Ornithine and Citrulline: Essential intermediates in the urea cycle, responsible for the detoxification of ammonia.[1][4][6]

  • Creatine: Plays a crucial role in cellular bioenergetics, particularly in muscle and brain tissue.[1]

  • Homocysteine: A key intermediate in the metabolism of methionine.[6]

2.3 Antimicrobial and Antifungal NPAAs

Nature has harnessed NPAAs as defense molecules. Bacteria and fungi utilize non-ribosomal peptide synthetases (NRPSs) to create peptides containing NPAAs, many of which have potent antimicrobial properties.[3]

  • Penicillin and Cephalosporin: These blockbuster antibiotics are derived from NPAA-containing precursors.[1][3]

  • Vancomycin: A glycopeptide antibiotic that is a cornerstone for treating serious Gram-positive bacterial infections.[3]

  • Coralmycin: A nonproteinogenic acyl pentapeptide that shows strong activity against Gram-negative bacteria by inhibiting DNA gyrase.[10]

2.4 Toxic NPAAs

Many plants and microorganisms produce toxic NPAAs as a defense mechanism against herbivores and competing organisms.[2][4] Their toxicity often stems from their ability to mimic proteinogenic amino acids, leading to misincorporation into proteins and disruption of metabolic processes.[1][11][12]

  • Canavanine: A structural analog of arginine found in legumes, which can be mistakenly incorporated into proteins, leading to dysfunctional proteins.[4][12][13]

  • β-N-methylamino-L-alanine (BMAA): A neurotoxic NPAA produced by cyanobacteria, which has been linked to neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS).[2][14][15][16] BMAA can be misincorporated in place of L-serine.[15]

  • Mimosine: Found in Leucaena leucocephala, it inhibits several enzymes and can cause reduced growth and other toxic effects.[11][13]

NPAAs in Drug Discovery and Development

The unique structural and functional properties of NPAAs make them invaluable tools for medicinal chemists. Incorporating NPAAs into peptide-based drug candidates can dramatically improve their therapeutic properties.[3][17][18]

Key Advantages of NPAA Incorporation:

PropertyBenefit of NPAA IncorporationExample
Stability Increased resistance to enzymatic degradation (proteolysis).[3][5][19]Replacing L-amino acids with D-amino acids or N-methylated residues.[5]
Potency Enhanced binding affinity and selectivity for the target receptor or enzyme.[3][17][18]Introduction of conformational constraints (e.g., cyclization).[20]
Bioavailability Improved permeability across biological membranes and oral availability.[3][5][17][18]Incorporation of α,α-disubstituted NPAAs like Aib in drugs such as semaglutide.[5]
Pharmacokinetics Extended plasma half-life.[5]Use of NPAAs to modify peptide structure and reduce clearance.[5]

The immunosuppressant drug cyclosporine and the diabetes medication semaglutide are prominent examples of successful therapeutics containing NPAAs.[3][5]

Methodologies for Studying NPAA Biological Activity

A multi-faceted approach is required to elucidate the biological activity of NPAAs, combining in vitro assays, in vivo models, and advanced analytical techniques.

4.1 In Vitro Assays: Mechanistic Insights

In vitro assays are fundamental for determining the specific molecular interactions of NPAAs.

4.1.1 Receptor Binding Assays

  • Objective: To quantify the affinity of an NPAA for a specific receptor.

  • Causality: This assay is a primary screen for neuroactive NPAAs. High affinity suggests a potential role in modulating the signaling pathway associated with that receptor. The choice of radioligand or fluorescent ligand is critical for sensitivity and specificity.

  • Protocol: Radioligand Competition Binding Assay

    • Preparation: Isolate cell membranes expressing the target receptor (e.g., NMDA receptor from rat brain tissue).

    • Incubation: Incubate the membranes with a known concentration of a radiolabeled ligand (e.g., [³H]CGP 39653) and varying concentrations of the unlabeled test NPAA.

    • Separation: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Analysis: Plot the percentage of specific binding against the logarithm of the NPAA concentration. Calculate the IC₅₀ (inhibitory concentration 50%) and subsequently the Ki (inhibition constant).

    • Self-Validation: Include controls with no NPAA (total binding) and with a saturating concentration of a known unlabeled ligand (non-specific binding) to ensure data integrity.

4.1.2 Enzyme Inhibition Assays

  • Objective: To determine if an NPAA inhibits the activity of a specific enzyme and to characterize the mode of inhibition.

  • Causality: This is crucial for NPAAs that act as toxins or drugs by targeting metabolic enzymes. Understanding the kinetics (competitive, non-competitive, etc.) provides insight into the mechanism of action.

  • Workflow: Enzyme Inhibition Kinetics

    G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Purify Target Enzyme A1 Incubate Enzyme + NPAA (Varying Concentrations) P1->A1 P2 Prepare Substrate Solution A2 Initiate Reaction (Add Substrate) P2->A2 P3 Prepare NPAA Inhibitor Solutions P3->A1 A1->A2 A3 Monitor Product Formation (e.g., Spectrophotometry) A2->A3 D1 Calculate Reaction Velocities A3->D1 D2 Generate Michaelis-Menten & Lineweaver-Burk Plots D1->D2 D3 Determine Vmax, Km, and Ki D2->D3

    Caption: Workflow for determining enzyme inhibition kinetics.

4.2 Analytical Techniques for Detection and Quantification

Accurate identification and quantification of NPAAs in complex biological matrices are essential.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating NPAAs. Chiral analysis can be performed using specialized columns to separate enantiomers.[21]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS provides high sensitivity and specificity for identifying and quantifying NPAAs based on their mass-to-charge ratio.[22] LC-MS/MS is particularly powerful for analyzing isomers.[14][22]

  • Capillary Electrophoresis (CE): An alternative with high separation efficiency, especially useful for chiral analysis of NPAAs.[21]

4.2.1 Protocol: LC-MS/MS Analysis of BMAA in Cyanobacterial Samples

  • Objective: To reliably detect and quantify the neurotoxin BMAA.

  • Causality: The choice of derivatization and MS parameters is critical to differentiate BMAA from its structural isomers, which is a known analytical challenge.[22]

  • Sample Preparation:

    • Lyophilize cyanobacterial biomass.

    • Perform protein precipitation using trichloroacetic acid (TCA) to extract free BMAA.[14]

    • Hydrolyze the remaining pellet with HCl to release protein-bound BMAA.

  • Derivatization: Derivatize the amino groups in the extract with a reagent like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) to improve chromatographic retention and ionization efficiency.

  • LC Separation: Use a reverse-phase C18 column with a gradient elution of acetonitrile and water (with formic acid) to separate BMAA from its isomers (e.g., AEG and DAB).

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source in positive mode.

    • Employ Multiple Reaction Monitoring (MRM) for quantification. Select a specific precursor ion (the derivatized BMAA) and monitor for a unique product ion generated by collision-induced dissociation.

  • Quantification & Validation:

    • Generate a calibration curve using certified BMAA standards.

    • Spike samples with a known amount of isotopically labeled BMAA (¹³C, ¹⁵N-BMAA) as an internal standard to correct for matrix effects and extraction losses. This self-validating step is crucial for accuracy.

Signaling Pathways and Logical Relationships

Visualizing the complex interactions of NPAAs can clarify their biological roles.

5.1 Classification of Amino Acids

This diagram illustrates the position of NPAAs within the broader universe of amino acids.

G All Amino Acids All Amino Acids Proteinogenic (22) Proteinogenic (22) All Amino Acids->Proteinogenic (22) Non-Proteinogenic (NPAA) Non-Proteinogenic (NPAA) All Amino Acids->Non-Proteinogenic (NPAA) Metabolic Intermediates Metabolic Intermediates Non-Proteinogenic (NPAA)->Metabolic Intermediates Neurotransmitters Neurotransmitters Non-Proteinogenic (NPAA)->Neurotransmitters Toxins Toxins Non-Proteinogenic (NPAA)->Toxins Pharmacological Agents Pharmacological Agents Non-Proteinogenic (NPAA)->Pharmacological Agents

Caption: Hierarchical classification of amino acids.

Future Directions and Challenges

The study of non-proteinogenic amino acids is a dynamic field with immense potential.

  • Drug Discovery: The vast chemical space of NPAAs remains largely untapped for developing novel therapeutics, especially for antimicrobial peptides and peptide-based drugs with improved pharmacokinetic profiles.[19][23]

  • Neuroscience: Further elucidation of the roles of NPAAs like D-serine and BMAA in neurological health and disease is critical.[2][15][16]

  • Analytical Chemistry: Developing more robust and standardized methods for detecting and quantifying NPAAs, particularly in complex matrices like food and environmental samples, is a continuing challenge.[24][25]

  • Synthetic Biology: The use of expanded genetic codes to site-specifically incorporate NPAAs into proteins in vivo is opening new avenues for creating novel enzymes, biomaterials, and therapeutic proteins.[5]

Conclusion

Non-proteinogenic amino acids are far more than metabolic curiosities; they are potent biological effectors with profound implications for cellular function, ecology, and medicine. For researchers and drug developers, a deep understanding of their diverse activities and the specialized methodologies required for their study is paramount. By leveraging the principles and protocols outlined in this guide, the scientific community can continue to unlock the vast potential of these remarkable molecules, paving the way for new scientific discoveries and innovative therapeutic interventions.

References
  • Wikipedia. Non-proteinogenic amino acids. [Link]

  • Al-Sabi, A., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. [Link]

  • Al-Sabi, A., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed. [Link]

  • MDPI. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. [Link]

  • Wang, C., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ACS Infectious Diseases, 8(3), 484-495. [Link]

  • Royal Society of Chemistry. (2023). Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimisation. Digital Discovery. [Link]

  • Astonishing Benefits. (2025). Non-Protein Amino Acids: 7 Astonishing Benefits. [Link]

  • Grokipedia. (n.d.). Non-proteinogenic amino acids. [Link]

  • Holeček, M. (2022). Beyond Protein Building Blocks: A Review of Biological Roles and Therapeutic Potential of Free Amino Acids. Nutrients, 14(5), 1085. [Link]

  • MDPI. (n.d.). Special Issue : Non-Natural Amino Acids in Drug Design. [Link]

  • ResearchGate. (2020). (PDF) Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. [Link]

  • ChemRxiv. (2023). Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimisation. [Link]

  • BrainKart. (2017). Non-proteinogenic amino acids and its role. [Link]

  • MDPI. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. [Link]

  • ResearchGate. (n.d.). Amino Acids as Regulators and Components of Non-proteinogenic Pathways. [Link]

  • FAO. (n.d.). Toxic amino acids. [Link]

  • MDPI. (2022). Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. [Link]

  • PubMed. (2019). Neurotoxic Non-proteinogenic Amino Acid β-N-Methylamino-L-alanine and Its Role in Biological Systems. [Link]

  • CABI Digital Library. (2015). Toxicology of non-protein amino acids. [Link]

  • ResearchGate. (2015). (PDF) Non-proteinogenic amino acids potential use as allelochemicals. [Link]

  • News-Medical.Net. (2020). Non-Protein Amino Acids in Human Disease. [Link]

  • PubMed. (2022). Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. [Link]

  • PubMed. (2010). Toxicity of non-protein amino acids to humans and domestic animals. [Link]

  • ACS Publications. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. [Link]

  • MDPI. (2021). The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. [Link]

  • PubMed. (2019). Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. [Link]

  • ACS Publications. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. [Link]

  • News-Medical.Net. (n.d.). Non-protein Functions of Amino Acids. [Link]

  • OPUS at UTS. (2022). Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • PubMed. (2014). Non-protein amino acids and neurodegeneration: the enemy within. [Link]

Sources

Introduction: The Imperative for Controlled Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Role of the Boc Protecting Group in Amino Acid Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and the development of complex pharmaceuticals, controlling the reactivity of functional groups is paramount. Amino acids, the building blocks of peptides and proteins, possess at least two reactive sites: the α-amino group and the α-carboxyl group. The high nucleophilicity and basicity of the amino group can lead to a host of undesired side reactions, such as self-polymerization or incorrect amide bond formation during a synthetic sequence.[1][2] To orchestrate the precise assembly of amino acids into a desired peptide chain, a strategy of temporary "masking" is employed. This is the role of protecting groups.

Among the arsenal of tools available to the synthetic chemist, the tert-butoxycarbonyl (Boc) group is a venerable and powerful shield for amines.[3] Its introduction marked a revolutionary step in peptide chemistry, enabling the development of the first successful solid-phase peptide synthesis (SPPS) methodologies.[] This guide offers a deep dive into the core principles of the Boc protecting group, its mechanistic underpinnings, strategic applications, and its enduring role in modern drug development.

Core Principles: The Chemistry of Boc Protection and Deprotection

The utility of the Boc group is rooted in its unique chemical nature: it is exceptionally stable under a wide array of conditions, including basic, nucleophilic, and reductive environments, yet can be cleaved with facile ease under mild acidic conditions.[3][5] This dichotomy is the key to its strategic deployment in multi-step synthesis.

Mechanism of Boc Protection

The introduction of the Boc group, or N-Boc protection, is most commonly achieved by reacting the free amino group with di-tert-butyl dicarbonate ((Boc)₂O) , often referred to as Boc anhydride. The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride, forming a transient tetrahedral intermediate.[6][7] This intermediate then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group is unstable and readily decomposes into gaseous carbon dioxide and tert-butoxide, which then abstracts a proton from the newly protected amine, driving the reaction to completion.[6][8] While the reaction can proceed without an external base, bases like triethylamine (TEA) or sodium hydroxide are often used to deprotonate the amine initially, enhancing its nucleophilicity and accelerating the reaction.[9][10]

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

The Bedrock of SPPS: The Boc/Bzl Orthogonal Strategy

The principles of Boc chemistry were foundational to R.B. Merrifield's Nobel Prize-winning invention of Solid-Phase Peptide Synthesis (SPPS). The classic "Boc/Bzl" strategy was the workhorse of peptide synthesis for decades. [3][11] This strategy is built on a "quasi-orthogonal" principle where different strengths of acid are used to remove different protecting groups. [12]* Temporary Nα-Protection: The acid-labile Boc group is used to protect the N-terminus of the growing peptide chain. It is removed at the beginning of each coupling cycle with a moderately strong acid like TFA. [11]* "Permanent" Side-Chain Protection: Reactive amino acid side chains are protected with groups based on a benzyl (Bzl) ether, ester, or urethane linkage. These are stable to the repetitive TFA treatments but are removed at the end of the synthesis using a much stronger acid, typically anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). [11][13] The Boc-SPPS cycle is a repetitive four-step process:

  • Deprotection: The Nα-Boc group of the resin-bound peptide is removed with TFA.

  • Neutralization: The resulting ammonium salt is neutralized with a base (e.g., diisopropylethylamine, DIEA) to liberate the free amine.

  • Coupling: The next Nα-Boc-protected amino acid is activated (e.g., with DIC/HOBt) and coupled to the free amine of the resin-bound peptide.

  • Wash: Excess reagents are washed away.

This cycle is repeated until the desired peptide sequence is assembled.

Boc_SPPS_Cycle Start Resin-AA(Bzl)-Boc Deprotection 1. Deprotection (TFA in DCM) Start->Deprotection Neutralization 2. Neutralization (DIEA in DMF) Deprotection->Neutralization Coupling 3. Coupling (Boc-AA-OH, Activator) Neutralization->Coupling Wash 4. Wash (DMF/DCM) Coupling->Wash Final Resin-Peptide(Bzl)-Boc Wash->Final Repeat Cycle (n-1) times Cleavage Final Cleavage (HF or TFMSA) Final->Cleavage FreePeptide Free Peptide in Solution Cleavage->FreePeptide

Caption: The iterative workflow of Boc/Bzl Solid-Phase Peptide Synthesis.

Strategic Decisions: Boc vs. Fmoc Chemistry

While the Boc/Bzl strategy was revolutionary, the field has largely shifted towards the Fmoc/tBu strategy for routine synthesis. [11]The Fmoc (9-fluorenylmethoxycarbonyl) group is base-labile (removed with piperidine), while its corresponding side-chain protecting groups are acid-labile (tert-butyl based). This offers a truly orthogonal system. [][14]The choice between these two powerful strategies is dictated by the specific needs of the synthesis.

FeatureBoc/Bzl StrategyFmoc/tBu Strategy
Nα-Protecting Group Boc (tert-butoxycarbonyl)Fmoc (9-fluorenylmethoxycarbonyl)
Nα-Deprotection Moderately strong acid (e.g., TFA) [11]Base (e.g., 20% Piperidine in DMF) [11]
Side-Chain Protection Benzyl-based (Bzl) groups []tert-Butyl-based (tBu) groups []
Final Cleavage Strong acid (HF, TFMSA) [13]Strong acid (e.g., 95% TFA) [15]
Advantages - Less prone to aggregation for hydrophobic sequences<[13]br>- Lower cost of reagents []- Milder overall conditions- Avoids use of hazardous HF<[11]br>- Compatible with acid-sensitive modifications<[16]br>- True orthogonality allows on-resin modifications []
Disadvantages - Requires hazardous strong acids (HF)- Repetitive acid treatment can degrade sensitive residues- Base-catalyzed side reactions (e.g., aspartimide formation)- Fmoc group can be sensitive

Despite the prevalence of Fmoc chemistry, the Boc strategy remains indispensable for certain challenging applications . Its acidic deprotection step protonates the newly exposed N-terminus, which can disrupt the intermolecular hydrogen bonding that leads to peptide aggregation on the resin—a common problem with hydrophobic sequences. [13]

In the Lab: Protocols and Practical Considerations

A deep understanding of the Boc group requires familiarity with its practical implementation and potential pitfalls.

Experimental Protocol: N-Boc Protection of an Amino Acid

This protocol describes a general procedure for the solution-phase protection of a primary amine.

  • Dissolution: Dissolve the amino acid (1.0 equivalent) in a suitable solvent system, such as a mixture of THF and water. [9]2. Base Addition: Add a base such as sodium hydroxide (NaOH) or triethylamine (TEA) (1.1 - 1.5 equivalents) and stir until the amino acid is fully dissolved. [7][9]3. Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) to the stirred solution at room temperature. [7]4. Reaction: Stir the mixture for 2-12 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

  • Work-up: Once complete, concentrate the mixture under reduced pressure to remove the organic solvent. Dilute with water and wash with a non-polar solvent (e.g., ethyl acetate) to remove unreacted (Boc)₂O.

  • Isolation: Acidify the aqueous layer to a pH of ~2-3 with a cold, dilute acid (e.g., 1M HCl). The N-Boc protected amino acid will often precipitate or can be extracted with an organic solvent.

  • Purification: Dry the organic layer, filter, and concentrate under reduced pressure to yield the product, which can be further purified by crystallization or chromatography if necessary.

Experimental Protocol: N-Boc Deprotection with TFA

This protocol outlines the removal of a Boc group in solution-phase.

  • Dissolution: Dissolve the N-Boc protected compound in a minimal amount of an appropriate solvent, typically dichloromethane (DCM). [17]2. Reagent Addition: Add trifluoroacetic acid (TFA), often as a 25-50% solution in DCM, to the reaction mixture at 0 °C. [17][18]3. Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor for completion by TLC or LC-MS. Note the evolution of CO₂ gas; do not run this reaction in a sealed vessel . [8]4. Isolation: Upon completion, remove the solvent and excess TFA by rotary evaporation. Co-evaporation with a solvent like toluene can help remove residual TFA. [7]The product is typically obtained as the TFA salt.

  • Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) until the aqueous layer is neutral or slightly basic. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free amine. [7]

Troubleshooting: The Challenge of the tert-Butyl Cation

A critical challenge during Boc deprotection is the generation of the reactive tert-butyl carbocation. [19]This electrophile can attack nucleophilic side chains of certain amino acids, leading to undesired byproducts. [20][21]

Sensitive Residue Side Reaction
Tryptophan (Trp) Alkylation of the indole ring
Methionine (Met) S-alkylation to form sulfonium ion
Cysteine (Cys) S-alkylation

| Tyrosine (Tyr) | O-alkylation or C-alkylation of the phenol ring |

To mitigate this, scavengers are added to the deprotection/cleavage cocktail. These are molecules designed to trap the tert-butyl cation before it can react with the peptide. [19][20]Common scavengers include water, anisole, thioanisole, and triethylsilane (TES). [20][22]A typical final cleavage cocktail for a Boc/Bzl synthesis might be HF:anisole (9:1).

The Role of Boc Chemistry in Modern Drug Development

The precise control afforded by the Boc group is indispensable in the synthesis of complex active pharmaceutical ingredients (APIs). [2][23]

  • Peptide Therapeutics: In the synthesis of peptide drugs like insulin analogues or GLP-1 agonists, Boc-protected amino acids ensure the correct sequence is assembled, improving purity and yield of critical intermediates. [24]* Complex Molecule Synthesis: Beyond peptides, Boc protection is a cornerstone in the multi-step synthesis of small molecule drugs. In the production of anticancer agents like paclitaxel derivatives or in the side-chain modification of penicillin-based antibiotics, Boc protection effectively isolates an amine's reactivity, preventing side reactions and ensuring the stability of key intermediates. [2][24] The robustness and predictable reactivity of the Boc group make it a reliable tool for both laboratory-scale research and large-scale industrial production, significantly enhancing the efficiency and precision of drug synthesis. [24]

Conclusion

The tert-butoxycarbonyl protecting group is more than just a chemical reagent; it is a foundational pillar of modern synthetic chemistry. Its unique combination of stability and controlled, acid-catalyzed lability has enabled the construction of countless complex molecules that have advanced science and medicine. While newer methods like the Fmoc strategy have become dominant for routine applications, a thorough understanding of Boc chemistry—its mechanisms, strategic advantages, and practical nuances—remains essential for researchers, scientists, and drug development professionals. Its continued utility in tackling difficult synthetic challenges, particularly with aggregation-prone peptides, ensures that the Boc group will remain an indispensable tool in the chemist's arsenal for the foreseeable future.

References

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

  • Kadereit, D., et al. (2001). Acid-labile protecting groups for the synthesis of lipidated peptides. PubMed. [Link]

  • Protheragen. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis. [Link]

  • AAPPTEC. (n.d.). Peptide Synthesis - FAQ. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link]

  • Nanjing Tengxiang Import & Export Co. Ltd. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. [Link]

  • ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. [Link]

  • ResearchGate. (n.d.). Comparison of Boc and Fmoc SPPS. [Link]

  • Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). [Link]

  • YouTube. (2021). Adding Boc Group Mechanism. [Link]

  • Semantic Scholar. (n.d.). Acid-labile protecting groups for the synthesis of lipidated peptides. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • Breipohl, G., et al. (1989). Synthesis and application of acid labile anchor groups for the synthesis of peptide amides by Fmoc-solid-phase peptide synthesis. PubMed. [Link]

  • Química Orgánica.org. (n.d.). Peptide synthesis - Acid group protection. [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection. [Link]

  • YouTube. (2022). Boc Deprotection Mechanism. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

Sources

Introduction to Unnatural Amino Acids in Peptide Design: Expanding the Chemical Toolkit for Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 20 canonical amino acids encoded by the genetic code represent a powerful but finite set of building blocks for peptide and protein engineering. The strategic incorporation of unnatural amino acids (Uaas) offers a paradigm shift, enabling the design of peptides with precisely tailored properties that transcend the limitations of their natural counterparts.[1][2] By expanding the chemical diversity of peptides, Uaas have become indispensable tools for enhancing therapeutic potential, probing biological mechanisms, and creating novel biomaterials.[3]

This guide provides an in-depth exploration of the core principles, methodologies, and applications of Uaa incorporation in peptide design. We will delve into the causality behind experimental choices, present validated protocols for key synthetic and biosynthetic techniques, and illustrate how Uaas are leveraged to overcome critical challenges in drug development, such as poor stability, low bioavailability, and insufficient target specificity.[1][4][5]

The Rationale: Why Venture Beyond the Canonical 20?

Peptides are highly valued as therapeutic scaffolds due to their high potency and target selectivity. However, their utility is often hampered by inherent liabilities, including susceptibility to proteolytic degradation, poor membrane permeability, and short in-vivo half-lives.[3][6] The introduction of Uaas provides a robust strategy to systematically address these challenges.[1][6]

The core advantages of incorporating Uaas include:

  • Enhanced Proteolytic Stability: Natural peptides are readily degraded by proteases. Introducing Uaas, such as D-amino acids, N-methylated amino acids, or β-amino acids, can disrupt protease recognition sites, significantly extending the peptide's half-life.[7]

  • Conformational Control: Uaas can be used to impose specific structural constraints on the peptide backbone. For example, α,α-disubstituted amino acids can stabilize α-helical or β-turn conformations, locking the peptide into its bioactive shape and improving receptor binding affinity.[6][7]

  • Modulation of Physicochemical Properties: The side chains of Uaas can be designed to fine-tune properties like lipophilicity, hydrogen bonding capacity, and solubility.[3][4] This allows for the optimization of a peptide's pharmacokinetic and pharmacodynamic (PK/PD) profile, improving characteristics like oral bioavailability and cell permeability.[3][8]

  • Introduction of Novel Functionalities: Uaas can introduce unique chemical handles into a peptide sequence. These can include fluorescent probes for imaging, photo-crosslinkers for mapping protein-protein interactions, or bioorthogonal groups (e.g., azides, alkynes) for site-specific conjugation and labeling.[2][][10]

Table 1: Classification and Application of Representative Unnatural Amino Acids
Uaa ClassExample(s)Key Feature / RationalePrimary Application(s)
Conformationally Constrained α-Aminoisobutyric acid (Aib), N-methylated amino acidsRestricts backbone dihedral angles, pre-organizes peptide into a specific secondary structure (e.g., helix, turn).Enhancing receptor binding affinity; Improving metabolic stability.[7][11]
Protease Resistance D-amino acids, β-amino acidsNot recognized by L-amino acid-specific proteases; alters backbone structure.Increasing in-vivo half-life; Overcoming enzymatic degradation.[7]
Bioorthogonal Handles Azidohomoalanine (Aha), Propargylglycine (Pra)Contains chemically unique azide or alkyne groups for "click" chemistry.Site-specific labeling with imaging agents; Antibody-drug conjugation (ADCs).
Photo-Crosslinkers p-Benzoylphenylalanine (Bpa)Forms a covalent bond with interacting molecules upon UV irradiation.Mapping protein-protein or peptide-receptor interaction interfaces.[]
Fluorescent Probes Dansylalanine, Amino-coumarinIntrinsically fluorescent side chain.Probing protein structure and dynamics; High-throughput screening assays.[12]
Pharmacokinetic Modifiers Halogenated amino acids (e.g., 4-Fluorophenylalanine)Alters lipophilicity and electronic properties of the side chain.Improving membrane permeability and bioavailability.[3]

Core Methodologies for Uaa Incorporation

The site-specific incorporation of Uaas into a peptide sequence can be achieved through several powerful methodologies. The choice of method is dictated by factors such as the desired peptide length, the specific Uaa to be incorporated, the required yield, and the intended downstream application. The three primary strategies are Solid-Phase Peptide Synthesis (SPPS), Genetic Code Expansion, and semi-synthetic approaches like Native Chemical Ligation (NPL).[][13]

G cluster_0 Decision: Selecting a Uaa Incorporation Method cluster_1 Method Characteristics Start Define Target Peptide (Sequence, Uaa position, Length) Decision1 Peptide Length? Start->Decision1 Decision2 Requires In Vivo Expression? Decision1->Decision2 Long (>70 aa) or Full Protein SPPS Solid-Phase Peptide Synthesis (SPPS) Decision1->SPPS  Short to Medium (<70 aa) GCE Genetic Code Expansion Decision2->GCE Yes SemiSynth Semi-Synthesis (e.g., NCL) Decision2->SemiSynth No SPPS_char Advantages: - High precision of Uaa placement - Wide variety of Uaas possible - No biological machinery needed SPPS->SPPS_char GCE_char Advantages: - Incorporation into large proteins - Scalable production in cells - Can study proteins in native context GCE->GCE_char SemiSynth_char Advantages: - Combines best of both worlds - Can modify large, recombinantly  expressed proteins with complex Uaas SemiSynth->SemiSynth_char

Figure 1: Decision workflow for selecting the appropriate Uaa incorporation methodology.
Solid-Phase Peptide Synthesis (SPPS)

SPPS remains the cornerstone of chemical peptide synthesis, offering unparalleled precision in placing virtually any chemically synthesized Uaa at any desired position within a sequence.[13][14] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[15] The most common and robust approach is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[13]

The success of incorporating a Uaa via SPPS hinges on adapting the standard protocol to the specific chemical properties of the Uaa.

  • Steric Hindrance: Bulky Uaas, particularly α,α-disubstituted ones, can significantly slow down the coupling reaction.[14]

    • Causality: The sterically hindered N-terminus of the growing peptide chain and the incoming Uaa's carboxylic acid group are less accessible to each other.

    • Solution: Employ more potent coupling reagents (e.g., HATU, HCTU instead of HBTU) and extend coupling times. A ninhydrin test is crucial to validate the completion of each coupling step.[13]

  • Side-Chain Reactivity: The unique side chain of a Uaa may be incompatible with standard deprotection or cleavage cocktails.

    • Causality: A highly acid-labile side-chain protecting group on the Uaa might be prematurely removed during the iterative Nα-Fmoc deprotection steps (which use a base, piperidine). Conversely, the side chain itself could be modified by the final strong acid cleavage cocktail (e.g., trifluoroacetic acid).

    • Solution: Select orthogonal protecting groups for the Uaa side chain that are stable to piperidine and can be removed under specific conditions if necessary. The composition of the cleavage cocktail must be optimized with appropriate scavengers to prevent side reactions.

This protocol outlines a single coupling cycle for incorporating an Fmoc-protected Uaa onto a resin-bound peptide chain.

  • Resin Preparation and Swelling: a. Place the peptide-resin from the previous cycle (with a free N-terminal amine) in a suitable reaction vessel. b. Add N,N-dimethylformamide (DMF) to swell the resin. Agitate gently for 20-30 minutes.[14] c. Drain the DMF.

  • Amino Acid Activation and Coupling: a. In a separate vial, dissolve 3-5 equivalents (relative to resin loading) of the Fmoc-Uaa-OH and 3-5 equivalents of a coupling agent (e.g., HATU) in DMF. b. Add 6-10 equivalents of a non-nucleophilic base, typically diisopropylethylamine (DIPEA), to the activation mixture. c. Allow the Uaa to pre-activate for 5-10 minutes. The solution will typically change color. d. Add the activated Uaa solution to the swollen resin. e. Agitate the reaction mixture for 1-4 hours. The time is dependent on the steric hindrance of the Uaa.[13]

  • Monitoring the Coupling Reaction (Self-Validation): a. Take a small sample of the resin beads and wash thoroughly with DMF and Dichloromethane (DCM). b. Perform a qualitative ninhydrin (Kaiser) test. A blue/purple color indicates a primary amine is still present (incomplete reaction). A yellow/clear color indicates a complete reaction. c. If the test is positive, drain the reaction vessel and repeat the coupling step with a fresh solution of activated Uaa.

  • Washing: a. Once the coupling is complete (ninhydrin test is negative), drain the reaction solution. b. Wash the resin extensively with DMF (3-5 times) followed by DCM (3-5 times) to remove all excess reagents and byproducts.

  • Fmoc Deprotection: a. Add a solution of 20% piperidine in DMF to the resin.[14] b. Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for another 10-15 minutes. c. Wash the resin again as in step 4. The resin now has a free N-terminus, ready for the next coupling cycle.

spss_workflow start Start: Peptide-Resin (Free Amine) activate 1. Activate Fmoc-Uaa-OH (Uaa, HATU, DIPEA in DMF) start->activate couple 2. Couple Activated Uaa to Resin activate->couple wash1 Wash (DMF, DCM) couple->wash1 test 3. Ninhydrin Test wash1->test test->couple Positive (Incomplete) wash2 4. Wash (DMF, DCM) test->wash2 Negative (Complete) deprotect 5. Fmoc Deprotection (20% Piperidine/DMF) wash2->deprotect wash3 Wash (DMF, DCM) deprotect->wash3 end End: (n+1) Peptide-Resin (Free Amine) wash3->end

Figure 2: Workflow for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Genetic Code Expansion

For incorporating Uaas into larger peptides or full proteins within a cellular environment, genetic code expansion is the premier technique.[13][16] This powerful in vivo method repurposes a codon—typically the amber stop codon (UAG)—to encode a specific Uaa.[][16] This is achieved by introducing two key components into a host cell (e.g., E. coli, yeast, or mammalian cells):

  • An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An enzyme engineered to exclusively recognize and charge a specific Uaa onto its partner tRNA. It must not recognize any endogenous amino acids or tRNAs.[17][18][19]

  • An Orthogonal tRNA: A suppressor tRNA (e.g., tRNACUA) that is not recognized by any of the host cell's native synthetases but is a substrate for the orthogonal aaRS. Its anticodon is mutated to recognize the repurposed codon (e.g., CUA anticodon reads the UAG codon).[17][18][19]

The efficiency and fidelity of this system are paramount.

  • Orthogonality is Key: The aaRS/tRNA pair must be "orthogonal," meaning it functions independently of the host's own translation machinery without any cross-reactivity.[18][19]

    • Causality: If the orthogonal aaRS charges a native tRNA, or if a native aaRS charges the orthogonal tRNA, it would lead to mis-incorporation of amino acids throughout the proteome, which is often toxic to the cell.[18]

    • Solution: Orthogonal pairs are typically derived from a different domain of life (e.g., using an archaeal pair like Methanocaldococcus jannaschii TyrRS/tRNA in E. coli).[17] The synthetase often requires several rounds of directed evolution to achieve high specificity for the desired Uaa.[17][20]

  • Competition and Efficiency: The suppressor tRNA competes with the cell's release factors, which normally bind to stop codons to terminate translation.

    • Causality: Inefficient suppression leads to truncated, non-functional protein products, resulting in low yields of the Uaa-containing protein.

    • Solution: Optimizing the expression levels of the orthogonal aaRS and tRNA, as well as the concentration of the Uaa in the growth media, is critical. Using host strains with modified or deleted release factors can also significantly improve suppression efficiency.

  • Plasmid Preparation: a. Prepare two plasmids. Plasmid 1 encodes the gene of interest with an in-frame amber codon (TAG) at the desired incorporation site. Plasmid 2 (e.g., pEVOL) encodes the orthogonal aaRS/tRNA pair specific for the desired Uaa.[21] b. Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both plasmids.

  • Protein Expression: a. Inoculate a starter culture in a standard growth medium (e.g., LB) with appropriate antibiotics and grow overnight. b. The next day, use the starter culture to inoculate a larger volume of expression medium (e.g., Terrific Broth) containing the same antibiotics. c. Grow the culture at 37°C with shaking until it reaches an optical density (OD600) of 0.6-0.8. d. Uaa Supplementation: Add the Uaa to the culture medium to a final concentration of 1-2 mM.[21] The optimal concentration should be empirically determined. e. Induction: Add the inducing agent (e.g., IPTG for the T7 promoter system) to initiate expression of the target protein and the orthogonal pair components. f. Reduce the temperature to 20-30°C and continue to incubate for 12-18 hours to allow for protein expression.

  • Harvesting and Lysis: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in a lysis buffer (e.g., containing lysozyme, DNase, and protease inhibitors). c. Lyse the cells using sonication or a French press. d. Clarify the lysate by centrifugation to remove cell debris.

  • Purification and Validation (Self-Validation): a. Purify the target protein from the soluble lysate using an appropriate method, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins). b. Validation of Incorporation: Analyze the purified protein by mass spectrometry (e.g., ESI-MS). The measured molecular weight should match the theoretical weight of the protein with the incorporated Uaa. A second peak corresponding to the truncated product may be visible if suppression was incomplete. Further analysis by tandem MS (MS/MS) can confirm the exact location of the Uaa.[22]

gce_mechanism cluster_cell Host Cell Cytoplasm cluster_ribosome Ribosome Uaa Uaa aaRS Orthogonal aaRS Uaa->aaRS charged_tRNA Uaa-tRNA(CUA) aaRS->charged_tRNA ATP->AMP tRNA Orthogonal tRNA(CUA) tRNA->aaRS mRNA mRNA ... A U G U U C U A G U G A ... charged_tRNA->mRNA Binds to UAG codon protein Growing Peptide Chain-Met-Phe- Uaa_inc Growing Peptide Chain-Met-Phe-Uaa- protein->Uaa_inc Peptide bond formation

Figure 3: Mechanism of in vivo Uaa incorporation via genetic code expansion using an orthogonal synthetase/tRNA pair.

Conclusion: The Future is Non-Canonical

The incorporation of unnatural amino acids has fundamentally transformed peptide design, moving it from a process limited by biology to one defined by the imagination of the chemist.[1][23] By providing the tools to enhance stability, control conformation, and introduce novel functionalities, Uaas are central to the development of the next generation of peptide-based therapeutics, diagnostics, and biomaterials.[24][25] As synthetic and biosynthetic methods continue to evolve, the accessibility and diversity of Uaas will only grow, further expanding the vast chemical space available for creating peptides with unprecedented function and efficacy.[23][26]

References

  • Sharma, K., Rao, K., Sharma, A., Rathod, G. K., Aaghaz, S., Sehra, N., & Parmar, R. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. [Link]

  • England, P. M. (2009). In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. PubMed Central. [Link]

  • Rodriguez, E. A., Lester, H. A., & Dougherty, D. A. (2007). In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression. Proceedings of the National Academy of Sciences. [Link]

  • Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed. [Link]

  • Ottensmeyer, F. P., et al. (2007). In vivo Incorporation of Unnatural Amino Acids to Probe Structure, Dynamics, and Ligand Binding in a Large Protein by Nuclear Magnetic Resonance Spectroscopy. Journal of the American Chemical Society. [Link]

  • Chatterjee, A., & Sun, S. B. (2014). Experimental methods for scanning unnatural amino acid mutagenesis. PubMed Central. [Link]

  • Wang, F., & Schultz, P. G. (2012). Fine-tuning Interaction between Aminoacyl-tRNA Synthetase and tRNA for Efficient Synthesis of Proteins Containing Unnatural Amino Acids. ACS Synthetic Biology. [Link]

  • Furter, R. (1998). Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. Proceedings of the National Academy of Sciences. [Link]

  • Noren, C. J., et al. (1989). A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Springer Nature Experiments. [Link]

  • England, P. M. (2004). Unnatural amino acid mutagenesis: a precise tool for probing protein structure and function. Biochemistry. [Link]

  • Chatterjee, A., & Sun, S. B. (2014). Experimental Methods for Scanning Unnatural Amino Acid Mutagenesis. Springer. [Link]

  • Rodriguez, E. A., Lester, H. A., & Dougherty, D. A. (2007). In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression. Semantic Scholar. [Link]

  • Loo, R. R., et al. (2002). Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry. PubMed. [Link]

  • Naro, Y., & Tang, H. (2007). Solid-Phase Synthesis of Multiple Classes of Peptidomimetics from Versatile Resin-Bound Aldehyde Intermediates. Journal of the American Chemical Society. [Link]

  • Wu, Y., et al. (2022). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. National Institutes of Health. [Link]

  • Peters, M., et al. (2021). Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. PubMed. [Link]

  • Schultz, P. G., et al. (2012). Orthogonal translation components for in vivo incorporation of unnatural amino acids.
  • Hoesl, M. G., & Budisa, N. (2009). A General Method for Scanning Unnatural Amino Acid Mutagenesis. ACS Chemical Biology. [Link]

  • Al-Azzani, M., et al. (2023). PepINVENT: generative peptide design beyond natural amino acids. PubMed Central. [Link]

  • Lee, J. S., et al. (2024). Design of peptides with non-canonical amino acids using flow matching. bioRxiv. [Link]

  • Sharma, K. K. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. SciSpace. [Link]

  • Cervettini, D., et al. (2020). Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. PubMed Central. [Link]

  • Hoesl, M. G., & Budisa, N. (2009). A General Method for Scanning Unnatural Amino Acid Mutagenesis. PubMed Central. [Link]

  • MolecularCloud. (2024). Strategies for Incorporating Unnatural Amino Acids into Proteins. MolecularCloud. [Link]

  • Adhikari, A., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Publishing. [Link]

  • ResearchGate. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ResearchGate. [Link]

  • Balaram, P. (1992). Non-standard amino acids in peptide design and protein engineering. Semantic Scholar. [Link]

  • Castillo, M. A., et al. (2023). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B. [Link]

  • De Marco, R., & Gaggini, F. (2014). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. ResearchGate. [Link]

  • Mills, J. H., et al. (2014). Computational Design of an Unnatural Amino Acid Dependent Metalloprotein with Atomic Level Accuracy. PubMed Central. [Link]

  • Tsoy, A., & Brik, A. (2021). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Wiley Online Library. [Link]

  • ResearchGate. (2015). Computational Modelling of Peptides Containing Non-Standard Amino Acids. ResearchGate. [Link]

  • Garcia-Martin, F., & Garcia-Ramos, Y. (2014). Solid-phase peptide synthesis. Digital CSIC. [Link]

  • ASU News. (2021). Computational protein design utilizes unnatural amino acids. ASU News. [Link]

  • Brik, A. (2008). Peptidomimetics, a synthetic tool of drug discovery. PubMed Central. [Link]

  • Pires, M., & Valério, L. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PubMed Central. [Link]

Sources

Boc-(R)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Boc-(R)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid

Introduction

This compound is a chiral amino acid derivative that serves as a valuable building block in pharmaceutical research and peptide synthesis.[1] Its structure incorporates a tert-butyloxycarbonyl (Boc) protecting group, which enhances stability and modulates solubility, making it a versatile component in the design of novel therapeutic agents and bioactive peptides.[1][][3]

Understanding the solubility of this compound is a cornerstone of its application in drug development. Solubility is a critical physicochemical parameter that directly influences a drug candidate's bioavailability, the design of its dosage form, and its ultimate therapeutic efficacy.[4][5] A compound with poor aqueous solubility often presents significant challenges in formulation and may lead to inadequate absorption in the body.[6]

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. We will explore its core physicochemical properties, present a qualitative solubility profile, delve into the key factors that govern its solubility, and provide a detailed, field-proven experimental protocol for its empirical determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various solvent systems.

Core Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. A summary of the key characteristics of this compound is presented below, providing the necessary context for understanding its solubility behavior.

PropertyValueSource(s)
CAS Number 500788-88-5[1][7]
Molecular Formula C₁₄H₁₉NO₅[1][7]
Molecular Weight 281.31 g/mol [1][7]
Appearance Off-white powder[1]
Melting Point 159-165 °C[1]
Predicted pKa (Carboxylic Acid) ~4.4 (Predicted for a similar isomer)[8]
Predicted pKa (Phenolic Hydroxyl) ~10General chemical knowledge
Structure Contains a carboxylic acid, a phenolic hydroxyl group, a Boc-protected amine, and a phenyl ring.[1]

Solubility Profile

While specific quantitative solubility data for this compound is not widely available in public literature, a robust qualitative and predictive profile can be constructed based on its structural features and the general behavior of Boc-protected amino acids.[9][10] The molecule's amphiphilic nature—possessing both polar functional groups (carboxylic acid, hydroxyl) and nonpolar moieties (Boc group, phenyl ring)—dictates its solubility across different solvent classes.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic WaterPoorThe hydrophobic Boc group and phenyl ring significantly limit solubility despite the presence of polar functional groups.[9]
Methanol, EthanolSolubleThese organic solvents can effectively solvate both the polar and nonpolar regions of the molecule. Its use as a solvent for optical rotation measurement confirms solubility in ethanol.[1]
Polar Aprotic DMF, DMSO, Dichloromethane (DCM)GoodThese solvents are highly effective at dissolving Boc-protected amino acids.[9][10]
Nonpolar Hexane, Petroleum EtherInsolubleThe molecule's polar functional groups prevent dissolution in highly nonpolar solvents.[11]
Aqueous (Basic) pH > 11 Aqueous BuffersHighDeprotonation of both the carboxylic acid and the phenolic hydroxyl group forms a highly soluble dianionic salt.
Aqueous (Acidic) pH < 3 Aqueous BuffersLow / UnstableThe molecule is neutral, leading to low intrinsic solubility. The Boc group is also susceptible to cleavage under strongly acidic conditions.[]

Key Factors Influencing Solubility

The Critical Role of pH

For ionizable compounds like this one, pH is the most dominant factor controlling aqueous solubility. The molecule possesses two acidic protons: one on the carboxylic acid (pKa ~4.4) and one on the phenolic hydroxyl group (pKa ~10). The amine is protected by the Boc group and is therefore not basic.

  • At Low pH (pH < 2): The molecule is fully protonated and electrically neutral. In this state, it exhibits its lowest aqueous solubility, often referred to as its intrinsic solubility.

  • At Mid pH (pH 5-9): The carboxylic acid deprotonates to form a carboxylate anion. This introduction of a negative charge significantly enhances the molecule's interaction with water, thereby increasing its solubility compared to the neutral form.

  • At High pH (pH > 11): Both the carboxylic acid and the phenolic hydroxyl group are deprotonated, resulting in a dianionic species. This highly charged form is very polar and exhibits the highest aqueous solubility.[12][13]

Effect of Temperature

The dissolution of most solid compounds, including this one, is an endothermic process. Therefore, an increase in temperature will generally lead to an increase in solubility. For pharmaceutical applications, solubility is often determined at physiologically relevant temperatures (e.g., 37°C) and at storage conditions (e.g., 4°C or room temperature) to assess both biopharmaceutical performance and physical stability.[6]

Crystalline Structure and Polymorphism

Solid-state properties play a crucial role in solubility. A compound can exist in different crystalline forms (polymorphs) or in a non-crystalline (amorphous) state. Amorphous forms lack the rigid, ordered structure of crystals and are generally more soluble, though less stable. Different polymorphs have different crystal lattice energies, which can result in significant variations in their thermodynamic solubility.[4] While specific polymorphic studies for this compound are not publicly documented, this remains a critical consideration in drug development.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain definitive solubility data, empirical measurement is essential. The Shake-Flask method, developed by Higuchi and Connors, is the gold-standard for determining thermodynamic solubility due to its reliability and direct measurement of the compound in equilibrium.[4][14]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until the solution is saturated and in equilibrium with the undissolved solid. The concentration of the dissolved compound in the liquid phase is then accurately measured.

Detailed Step-by-Step Methodology
  • Preparation of Materials:

    • Accurately weigh an amount of this compound that is in clear excess of its expected solubility into several 4 mL glass vials.

    • Prepare the desired solvents (e.g., deionized water, phosphate-buffered saline at pH 7.4, 0.1 N HCl).

  • Solvent Addition:

    • Add a precise volume (e.g., 2.0 mL) of the selected solvent to each vial containing the pre-weighed solid.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker or on a rotating wheel inside a temperature-controlled incubator set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 72 hours.[15] The appropriate time should be determined by sampling at various time points (e.g., 24, 48, 72 hours) and confirming that the measured concentration no longer changes.

    • Causality Check: Prolonged agitation is crucial because reaching true thermodynamic equilibrium can be a slow process, especially for poorly soluble compounds. The continued presence of undissolved solid at the end of the experiment is a mandatory visual confirmation that a saturated solution was achieved.[4]

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant. To ensure no solid particulates are transferred, this step must be performed meticulously. The two most reliable methods are:

      • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) and then carefully pipette the clear supernatant.

      • Filtration: Use a syringe to draw the supernatant and pass it through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF).

    • Self-Validation: The choice of filter must be validated beforehand to ensure the compound does not adsorb to the filter material, which would lead to an artificially low solubility reading.[4]

  • Quantification via HPLC-UV:

    • Accurately dilute the clear, saturated filtrate with a suitable mobile phase to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector.

    • Prepare a calibration curve by analyzing a series of standard solutions of the compound with known concentrations.

    • Calculate the concentration in the original saturated solution by applying the dilution factor.

    • Expertise Insight: Using a stability-indicating HPLC method is paramount. It not only provides accurate quantification but also ensures that the measured concentration corresponds to the intact compound, separating it from any potential degradants or impurities.[5]

G start Start prep Step 1: Preparation Weigh excess solid into vial. Add precise solvent volume. start->prep equil Step 2: Equilibration Agitate at constant temperature (e.g., 24-72 hours). prep->equil check Visual Check: Is undissolved solid present? equil->check check->equil No (Add more solid) phase_sep Step 3: Phase Separation Centrifuge or filter to get clear supernatant. check->phase_sep Yes quant Step 4: Quantification Dilute supernatant. Analyze via HPLC-UV. phase_sep->quant calc Step 5: Calculation Determine concentration using calibration curve. quant->calc end_node End: Thermodynamic Solubility Value calc->end_node

Conclusion

This compound is a compound of significant interest in pharmaceutical development. While specific quantitative solubility data is limited in public sources, a comprehensive understanding of its behavior can be derived from its physicochemical properties. Its solubility is modest in polar organic solvents and poor in neutral water, a profile dictated by the interplay of its polar functional groups and nonpolar structural elements.

Crucially, its aqueous solubility is highly dependent on pH, increasing dramatically in alkaline conditions due to the deprotonation of its carboxylic acid and phenolic hydroxyl groups. For any drug development program, it is imperative to move beyond prediction and perform rigorous empirical solubility determination. The detailed shake-flask protocol provided herein represents a robust, self-validating system for obtaining the high-quality thermodynamic solubility data needed to guide formulation strategies and ensure the successful progression of new therapeutic candidates.

References

  • Protecting Amino Acids Supplier. Baishixing Co.,Ltd. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. InTech. [Link]

  • Alves, M. et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

  • Bergström, C. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Glomme, A. & März, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Boc-(R)-3-amino-3-(2-hydroxyphenyl)propionic acid. Amerigo Scientific. [Link]

  • solubility experimental methods.pptx. Slideshare. [Link]

  • Wagdy, S. M. (2012). Relation Between Binding of Proteins with Phenolics at Different pH Values in Peanut Meal. American-Eurasian J. Agric. & Environ. Sci.. [Link]

  • 3-Amino-3-(2-hydroxyphenyl)propanoic acid. PubChem. [Link]

  • Fmoc-(R)- 3-Amino-3-(2-hydroxyphenyl)-propionic acid. Chiralblock. [Link]

  • Fuchs, D. et al. (2020). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. [Link]

  • Having great trouble with a Boc-protection reaction. Reddit. [Link]

  • Fuchs, D. et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Semantic Scholar. [Link]

  • Ozdal, T. et al. (2019). Protein–Phenolic Interactions as a Factor Affecting the Physicochemical Properties of White Bean Proteins. Molecules. [Link]

  • El-Sayed, S. (2015). Effect of pH on the solubility of phenolic compounds. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Optical Rotation of Chiral Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The chirality of amino acids is a fundamental principle in biochemistry and pharmaceutical sciences, with profound implications for biological activity and drug efficacy. The stereochemical configuration of amino acid derivatives is paramount in drug development, where one enantiomer may exhibit therapeutic benefits while the other could be inactive or even toxic. This technical guide provides a comprehensive exploration of the principles and advanced techniques for characterizing the optical rotation of chiral amino acid derivatives. We will delve into the theoretical foundations of chiroptical spectroscopy, detail the experimental methodologies for polarimetry, Optical Rotatory Dispersion (ORD), and Circular Dichroism (CD), and discuss their critical applications in determining enantiomeric purity. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently and accurately analyze the stereochemistry of these vital molecules.

The Cornerstone of Chirality in Amino Acids

With the exception of glycine, all proteinogenic amino acids possess a chiral center at the α-carbon, leading to the existence of two non-superimposable mirror images known as enantiomers (L- and D-isomers).[1] In nature, the L-amino acids are predominantly found in proteins.[2] This inherent chirality is a critical determinant of molecular recognition in biological systems, influencing everything from enzyme-substrate interactions to the pharmacological action of drug molecules. The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with plane-polarized light, a phenomenon known as optical activity.[1] This property allows for the differentiation and quantification of enantiomers, a crucial aspect of quality control and efficacy assessment in the pharmaceutical industry.

The ability of a chiral molecule to rotate the plane of polarized light is termed optical rotation.[1] Molecules that rotate the plane of polarized light clockwise are termed dextrorotatory (+) and those that rotate it counter-clockwise are levorotatory (-).[3] It is important to note that the L- and D- nomenclature for amino acids refers to their absolute configuration relative to glyceraldehyde and does not inherently predict the direction of optical rotation.[1] For instance, L-alanine is dextrorotatory, while L-phenylalanine is levorotatory.[2]

Principles of Optical Rotation: A Quantitative Look at Chirality

The quantitative measure of a substance's ability to rotate plane-polarized light is its specific rotation , denoted as [α]. This is an intrinsic property of a chiral molecule and is defined by Biot's Law:[4]

[α]λT = α / (l * c)

Where:

  • [α] is the specific rotation.

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light source (commonly the sodium D-line at 589 nm).

  • α is the observed rotation in degrees.

  • l is the path length of the sample tube in decimeters (dm).

  • c is the concentration of the solution in grams per milliliter (g/mL).

Several factors can significantly influence the measured optical rotation of an amino acid derivative, and careful control of these parameters is essential for obtaining accurate and reproducible results.[2][5]

2.1. Factors Influencing Optical Rotation
  • Concentration: The observed rotation is directly proportional to the concentration of the chiral substance in the solution.[2][3]

  • Path Length: The longer the path length of the light through the solution, the greater the observed rotation.[2]

  • Wavelength of Light: Optical rotation is wavelength-dependent, a phenomenon known as optical rotatory dispersion (ORD).[5] Standard measurements are typically performed using the sodium D-line (589 nm).

  • Temperature: Temperature can affect the conformation of molecules and the density of the solvent, thereby influencing the optical rotation.[2]

  • Solvent: The choice of solvent can have a profound impact on the optical rotation, sometimes even changing the direction of rotation.[6][7] This is due to interactions between the solute and solvent molecules, which can alter the conformation of the chiral compound.[8][9]

  • pH: The pH of the solution can significantly alter the ionization state of the amino and carboxyl groups in amino acids, leading to changes in their optical rotation.[10][11] For many L-amino acids, the molar rotation becomes more positive upon the addition of a strong acid, a phenomenon known as the Clough-Lutz-Jirgensons (CLJ) rule.[10][12][13]

Experimental Methodologies for Chiroptical Analysis

The primary instrument for measuring optical rotation is the polarimeter .[14] It consists of a light source, a polarizer, a sample tube, and an analyzer.[14]

3.1. Standard Polarimetry Protocol
  • Instrument Calibration: Calibrate the polarimeter using a blank solvent to establish a zero point.

  • Sample Preparation: Prepare a solution of the amino acid derivative of a known concentration in a suitable solvent. Ensure the solution is free of bubbles and suspended particles.

  • Measurement: Fill the sample tube with the solution, ensuring no air bubbles are present in the light path. Place the tube in the polarimeter and measure the observed rotation.

  • Calculation: Use Biot's Law to calculate the specific rotation.

3.2. Advanced Chiroptical Techniques

While polarimetry at a single wavelength is a valuable tool, more sophisticated techniques provide deeper insights into the stereochemistry of chiral molecules.[15][16]

ORD measures the change in optical rotation as a function of wavelength.[5] The resulting ORD curve can reveal information about the absolute configuration of a molecule and identify chromophores near the chiral center.[5] A key feature of an ORD curve is the Cotton effect , which is the characteristic change in optical rotation in the vicinity of an absorption band.[5] L-amino acids typically exhibit a positive Cotton effect with a peak around 216 nm.[17]

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[15][18] A CD spectrum is a plot of this difference in absorption (or molar ellipticity) versus wavelength.[5] CD is particularly sensitive to the secondary structure of peptides and proteins but can also provide valuable information about the stereochemistry of single amino acid derivatives.[19][20] For instance, the n→π* transition of the carbonyl group in amino acid hydantoins gives rise to a negative Cotton effect in their CD spectra.[21]

Visualization of Experimental Workflows

ORD_CD_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Interpretation A Prepare Solution B Select Cuvette A->B D Acquire Spectrum B->D C Set Wavelength Range C->D E Analyze ORD Curve / CD Spectrum D->E

Application in Determining Enantiomeric Purity

A critical application of optical rotation is the determination of the enantiomeric excess (ee) or optical purity of a sample.[22][23] An enantiomerically pure sample will exhibit the maximum specific rotation, while a racemic mixture (a 50:50 mixture of enantiomers) will be optically inactive.[24]

The enantiomeric excess can be calculated using the following formula:[25]

ee (%) = ([α]observed / [α]pure enantiomer) * 100

This relationship, however, assumes a linear correlation between optical rotation and enantiomeric excess, which may not always hold true due to intermolecular interactions, a phenomenon known as the Horeau effect.[22][26] Therefore, for regulatory purposes, chromatographic methods are often preferred for precise enantiomeric excess determination.

Table 1: Specific Rotation and Enantiomeric Excess of a Hypothetical Amino Acid Derivative
SampleObserved Rotation (α)Specific Rotation ([α])Enantiomeric Excess (ee)% R-enantiomer% S-enantiomer
Pure R-enantiomer+10.0°+50.0°100%100%0%
Pure S-enantiomer-10.0°-50.0°100%0%100%
Racemic Mixture0.0°0.0°0%50%50%
Sample A+5.0°+25.0°50%75%25%
Sample B-2.5°-12.5°25%37.5%62.5%

Note: The specific rotation of the pure enantiomer is assumed to be +50.0° for the R-enantiomer and -50.0° for the S-enantiomer.

Conclusion: The Enduring Significance of Chiroptical Methods

The analysis of optical rotation remains an indispensable tool in the arsenal of chemists and pharmaceutical scientists. From fundamental research into the stereochemical nature of amino acids to the stringent quality control of chiral drugs, chiroptical techniques provide invaluable information. While simple polarimetry offers a rapid and accessible method for routine analysis, advanced techniques like ORD and CD spectroscopy provide a more nuanced and detailed picture of molecular chirality. A thorough understanding of the principles, experimental parameters, and applications of these techniques is essential for any professional working with chiral amino acid derivatives.

References
  • Computational Modeling of the Optical Rotation of Amino Acids: A New Look at an Old Rule for pH Dependence of Optical Rotation. ACS Publications.
  • Modeling Complex Solvent Effects on the Optical Rotation of Chiral Molecules: A Combined Molecular Dynamics and Density Function. (2022-01-25).
  • The optical activity of amino acids.
  • Optical Rotatory Dispersion of Some Amino Acids and Criteria of Protein Configuration.
  • Solvent Effects on Optical Rotation: On the Balance between Hydrogen Bonding and Shifts in Dihedral Angles. NTNU.
  • Optical Rotation in Amino acids| Chirality| d type and l type amino acids. (2022-11-10).
  • Optical Rotatory Dispersion of Some Amino Acids and Criteria of Protein Conformation. Journal of the American Chemical Society - ACS Publications.
  • Optical Rotatory Dispersion and Circular Dichroism of Amino Acid Hydantoins. Bioscience, Biotechnology, and Biochemistry | Oxford Academic.
  • OPTICAL ROTATORY DISPERSION (ORD).
  • What is Chiroptical Spectroscopy?.
  • Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy. (2021-01-05). PMC - NIH.
  • Optical Rotatory Dispersion. Part X? Amino-acids. RSC Publishing.
  • The solvent's role in optical rotation. (2007-10-08). Computational Organic Chemistry.
  • Modeling Complex Solvent Effects on the Optical Rotation of Chiral Molecules: A Combined Molecular Dynamics and Density Functional Theory Study. (2021-04-08). The Journal of Physical Chemistry A - ACS Publications.
  • Influence of Solvent Properties on the Measurement Accuracy of Specific Rotation of Chiral Molecular Solutions Based on Photonic Spin Hall Effect. Semantic Scholar.
  • Optical Purity and Enantiomeric Excess. (2017-02-24). Master Organic Chemistry.
  • Chiroptical Spectroscopy. ACS Publications.
  • Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. (2015-09-14). PubMed.
  • DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. Universities Space Research Association.
  • How and why does the pH affect the optical rotation of amino acids?. (2014-08-10). The Student Room.
  • Chiral analysis. Wikipedia.
  • Polarimeter. Wikipedia.
  • Polarimetric Measurements of Surface Chirality Based on Linear and Nonlinear Light Scattering. Frontiers.
  • Chiroptical Sensing: A Conceptual Introduction. PMC - NIH.
  • Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps.
  • Conformational Effects on the Optical Rotation of Alanine and Proline. ResearchGate.
  • Specific anion effects on the optical rotation of alpha-amino acids. (2007-09-06). PubMed.
  • Mechanism of Optical Rotation of Amino Acids Using Electronic State Calculation. (2020-05-23).
  • Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. (2021-04-11). Youtube.
  • 5.7: Optical Rotation. (2022-10-04). Chemistry LibreTexts.
  • Circular dichroism. Wikipedia.
  • Optical Purity, Enantiomeric Excess and The Horeau Effect. (2020-08-16). The Royal Society of Chemistry.
  • Conformational Dependence of the Circular Dichroism Spectra of Single Amino Acids from Plane-Waves-Based Density Functional Theory Calculations. The Journal of Physical Chemistry B - ACS Publications.
  • Understanding Polarimetry - Experiment. Vernier.
  • Polarimetric Assay for the Medium-Throughput Determination of α-Amino Acid Racemase Activity. (2025-08-06). Request PDF - ResearchGate.
  • An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. (2021-03-10). Royal Society Publishing.
  • Method for the accurate determination of specific rotation. Specific rotation of valine and leucine.
  • Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. (2025-08-10). Request PDF - ResearchGate.
  • The Influence of Measurement Parameters on the Specific Rotation of Amino Acids: Part I. The Effect of Solute and Hydrochloric A.
  • Computational modeling of the optical rotation of amino acids: a new look at an old rule for .... Semantic Scholar.
  • DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. Universities Space Research Association.
  • A general method to predict optical rotations of chiral molecules from their structures. RSC Publishing.
  • A general method to predict optical rotations of chiral molecules from their structures. (2023-02-06). NIH.
  • Chirality and the angular momentum of light. Royal Society Publishing.
  • of (L)-amino acids showing specific rotation that are slightly higher.... ResearchGate.
  • Optical rotation. Wikipedia.

Sources

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis using Boc-(R)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nuances of a Unique Building Block

The incorporation of non-canonical amino acids into peptide chains is a cornerstone of modern drug discovery, offering pathways to novel therapeutics with enhanced efficacy, stability, and target specificity. Boc-(R)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid presents a unique structural motif: a β-amino acid with a phenolic hydroxyl group ortho to the phenyl-benzylic linkage. This structure introduces both opportunities and challenges in standard solid-phase peptide synthesis (SPPS).

This guide provides a comprehensive framework for the successful incorporation of this building block using the tert-butyloxycarbonyl (Boc) protection strategy. We will delve into the critical considerations for side-chain protection, coupling strategies to overcome potential steric hindrance, and robust cleavage protocols to ensure the integrity of the final peptide product. The methodologies outlined herein are designed to be self-validating, with explanations for each experimental choice to empower researchers to adapt and troubleshoot effectively.

Core Principles: The Boc/Bzl Strategy with a Phenolic Twist

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a well-established method in SPPS. It relies on a gradient of acid lability: the temporary Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while more permanent, benzyl-based side-chain protecting groups are cleaved at the end of the synthesis with a strong acid, such as anhydrous hydrogen fluoride (HF).[1][2]

The primary challenge with incorporating this compound lies in the nucleophilic character of its phenolic hydroxyl group. If left unprotected, this group is susceptible to several side reactions:

  • O-acylation: During the coupling step, the hydroxyl group can compete with the N-terminal amine, leading to the formation of ester linkages and truncated or branched peptide impurities.[3][4]

  • Alkylation: In the final cleavage step, carbocations generated from the removal of other protecting groups can attack the electron-rich phenyl ring, leading to undesired modifications.[5][6]

Therefore, it is imperative to protect the phenolic hydroxyl group with a protecting group that is stable to the repetitive TFA deprotection steps but can be removed during the final cleavage.[7]

Strategic Decisions: Protecting Group and Resin Selection

Side-Chain Protection of the Phenolic Hydroxyl Group

The choice of protecting group for the 2-hydroxy-phenyl moiety is critical. It must be stable to 50% TFA in dichloromethane (DCM) but labile to strong acids like HF or trifluoromethanesulfonic acid (TFMSA). Suitable protecting groups for phenolic hydroxyls in Boc-SPPS include:

  • 2,6-Dichlorobenzyl (2,6-Cl₂Bzl): Offers enhanced acid stability compared to a standard benzyl group, preventing premature deprotection during the synthesis cycles.[3]

  • 2-Bromobenzylcarbonate (2-BrZ): Another robust option that provides reliable protection until the final, strong acid cleavage step.[3]

For the purpose of this protocol, we will proceed with the assumption that a derivative with a suitable protecting group, such as Boc-(R)-3-Amino-3-(2-(2,6-dichlorobenzyloxy)-phenyl)-propionic acid , is being used.

Resin Selection

The choice of resin depends on whether the desired final product is a peptide acid or a peptide amide.

  • For Peptide Acids:

    • Merrifield Resin (chloromethylated polystyrene): The classic choice for Boc-SPPS, though the initial loading of the first amino acid can be challenging.[6]

    • PAM (Phenylacetamidomethyl) Resin: Offers greater stability of the peptide-resin linkage to TFA, minimizing chain loss during synthesis.[6]

  • For Peptide Amides:

    • MBHA (4-Methylbenzhydrylamine) Resin: The standard support for generating peptide amides using the Boc strategy.[6]

    • BHA (Benzhydrylamine) Resin: Also used for peptide amides, but the linkage is more labile to TFA than MBHA.[6]

Experimental Workflow: A Step-by-Step Protocol

The following diagram illustrates the cyclical nature of Boc-SPPS.

SPPS_Workflow cluster_cycle Repetitive SPPS Cycle Deprotection Nα-Boc Deprotection (50% TFA in DCM) Wash1 Wash (DCM/IPA) Deprotection->Wash1 Remove TFA Neutralization Neutralization (10% DIEA in DCM) Wash2 Wash (DCM) Neutralization->Wash2 Remove Base Coupling Amino Acid Coupling (e.g., HBTU/DIEA) Wash3 Wash (DMF/DCM) Coupling->Wash3 Remove Excess Reagents Wash1->Neutralization Wash2->Coupling Wash3->Deprotection Start Next Cycle Final_Peptide_Resin Final Protected Peptide-Resin Wash3->Final_Peptide_Resin Start Start: Swollen Resin Start->Deprotection Cleavage Final Cleavage & Deprotection (e.g., HF, TFMSA) Final_Peptide_Resin->Cleavage Purification Purification & Analysis (RP-HPLC, MS) Cleavage->Purification

Caption: General workflow of a Boc-SPPS cycle.

Materials and Reagents
ReagentSupplierGrade
Boc-(R)-3-Amino-3-(2-(2,6-dichlorobenzyloxy)-phenyl)-propionic acidCustom Synthesis/Vendor>98% Purity
Other Nα-Boc protected amino acidsVariousPeptide Synthesis Grade
Merrifield or PAM Resin (for peptide acids)Various100-200 mesh, 0.5-1.0 mmol/g loading
Dichloromethane (DCM)VariousAnhydrous, Peptide Synthesis Grade
Trifluoroacetic acid (TFA)VariousReagent Grade, >99%
N,N-Diisopropylethylamine (DIEA)VariousPeptide Synthesis Grade
N,N-Dimethylformamide (DMF)VariousAnhydrous, Peptide Synthesis Grade
Isopropanol (IPA)VariousReagent Grade
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)VariousPeptide Synthesis Grade
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)VariousReagent Grade
Scavengers (e.g., p-cresol, thioanisole)VariousReagent Grade
Diethyl etherVariousAnhydrous, Reagent Grade
Protocol 1: Standard SPPS Cycle

This protocol describes a single cycle of deprotection, neutralization, and coupling.

  • Resin Swelling:

    • Place the resin in a reaction vessel.

    • Add DCM to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.

    • Drain the solvent.

  • Nα-Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[6]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x) and IPA (2x) to remove residual acid.[6]

  • Neutralization:

    • Wash the resin with a solution of 10% DIEA in DCM (2x, 2 minutes each) to neutralize the trifluoroacetate salt of the N-terminal amine.

    • Wash the resin thoroughly with DCM (5x) to remove excess DIEA.

  • Coupling of this compound:

    • Pre-activation: In a separate vial, dissolve 2-3 equivalents of protected Boc-(R)-3-Amino-3-(2-(2,6-dichlorobenzyloxy)-phenyl)-propionic acid and 0.95 equivalents of HBTU in DMF. Add 3-4 equivalents of DIEA and allow the mixture to pre-activate for 2-5 minutes.

    • Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

    • Monitoring: Perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), a second coupling may be necessary.

  • Washing:

    • After complete coupling, drain the reaction solution and wash the peptide-resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

Protocol 2: Final Cleavage and Deprotection

WARNING: Anhydrous HF and TFMSA are extremely toxic and corrosive. These procedures must be performed by trained personnel in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

The cleavage step removes the peptide from the resin and all side-chain protecting groups, including the 2,6-Cl₂Bzl group from the hydroxyl moiety. The inclusion of scavengers is crucial to prevent alkylation of the deprotected, nucleophilic 2-hydroxy-phenyl ring.

Cleavage_Mechanism cluster_products Reaction Products PeptideResin Protected Peptide-Resin CrudePeptide Crude Peptide PeptideResin->CrudePeptide Cleavage Carbocations Reactive Carbocations (from protecting groups) PeptideResin->Carbocations Cleavage StrongAcid Strong Acid (e.g., HF) StrongAcid->PeptideResin Scavengers Scavengers (p-cresol, thioanisole) Scavengers->Carbocations Trapping TrappedCations Trapped Cations Carbocations->TrappedCations

Caption: Role of scavengers during final cleavage.

Method A: High HF Cleavage

  • Materials:

    • Dried peptide-resin

    • Anhydrous Hydrogen Fluoride (HF)

    • Scavenger cocktail: p-cresol (1.0 mL per gram of resin) and thioanisole (1.0 mL per gram of resin)

    • HF cleavage apparatus

    • Cold diethyl ether

  • Procedure:

    • Place the dried peptide-resin in the reaction vessel of the HF apparatus.

    • Add the scavenger cocktail.

    • Cool the vessel to 0°C.

    • Carefully distill anhydrous HF (approx. 10 mL per gram of resin) into the vessel.

    • Stir the mixture at 0°C for 60-90 minutes.

    • Evaporate the HF under a vacuum.

    • Suspend the residue in cold diethyl ether to precipitate the crude peptide.

    • Filter and wash the peptide precipitate with cold diethyl ether.

    • Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid) and lyophilize.

Method B: TFMSA Cleavage

  • Materials:

    • Dried peptide-resin

    • Trifluoromethanesulfonic acid (TFMSA)

    • Trifluoroacetic acid (TFA)

    • Scavenger cocktail: Thioanisole (1.0 mL per gram of resin) and m-cresol (1.0 mL per gram of resin)

    • Cold diethyl ether

  • Procedure:

    • Place the dried peptide-resin in a round-bottom flask and cool in an ice bath.

    • Add the scavenger cocktail.

    • Slowly add a pre-chilled mixture of TFMSA and TFA (e.g., 1:10 v/v, 10 mL total per gram of resin).

    • Stir the reaction at room temperature for 1.5 - 2 hours.

    • Filter to remove the resin and wash the resin with a small amount of fresh TFA.

    • Precipitate the peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether.

    • Collect the peptide by centrifugation or filtration, wash with cold ether, and dry under vacuum.

Quality Control and Analysis

The purity and identity of the synthesized peptide must be confirmed.

Analytical TechniquePurpose
Reverse-Phase HPLC (RP-HPLC) To assess the purity of the crude peptide and to purify the target peptide. A gradient of water/acetonitrile with 0.1% TFA is common.
Mass Spectrometry (MS) To confirm the molecular weight of the final peptide, verifying the correct sequence and the successful removal of all protecting groups.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Coupling (Positive Ninhydrin Test)Steric hindrance from the β-amino acid structure or the bulky side-chain protecting group.- Perform a "double coupling" by repeating the coupling step with fresh reagents.- Use a more potent coupling reagent like HATU.- Increase the coupling time.
Side Product Formation (Unexpected peaks in HPLC/MS)Incomplete deprotection of the side-chain protecting group.- Alkylation of the 2-hydroxy-phenyl ring during cleavage.- Ensure sufficient cleavage time and appropriate acid concentration.- Increase the amount and/or variety of scavengers in the cleavage cocktail (e.g., add ethanedithiol).
Low Yield Chain loss from the resin during TFA deprotection steps.- Inefficient cleavage from the resin.- Use PAM resin for better linkage stability.- Ensure the peptide-resin is completely dry before cleavage.- Optimize cleavage time and conditions.

References

  • p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. (URL not available)
  • Application Notes and Protocols for Boc-Tyr(Boc)-OH in Solid-Phase Peptide Synthesis - Benchchem. (URL not available)
  • Amino Acid Derivatives for Peptide Synthesis. (URL not available)
  • (PDF) p‐Methoxyphenol: A potent and effective scavenger for solid‐phase peptide synthesis. [Link]

  • Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed. [Link]

  • Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. | Semantic Scholar. [Link]

  • Ch24 - Acylation of phenols - University of Calgary. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL not available)
  • Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Cleavage Cocktail Selection - CDN. [Link]

  • Cleavage Cocktails; Reagent B - Aapptec Peptides. [Link]

  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. [Link]

  • A schematic representation of peptide synthesis using Boc protected... - ResearchGate. [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate. [Link]

  • Acylation of phenols to phenolic esters with organic salts - RSC Publishing. [Link]

  • Understanding Boc protection and deprotection in peptide synthesis - Benchchem. (URL not available)
  • Minimal Protection Strategies for SPPS - DriveHQ. [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate. [Link]

  • Amino Acid Sidechain Deprotection - Aapptec Peptides. [Link]

  • WO2015028599A1 - Cleavage of synthetic peptides - Google P
  • Peptide Hand Synthesis Part 8: Cleaving - YouTube. [Link]

  • Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS? [Link]

Sources

Navigating the Labyrinth: Advanced Boc Deprotection Protocols for Acid-Sensitive Peptides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Introduction: The Challenge of Acid-Labile Residues in Boc-SPPS

The tert-butyloxycarbonyl (Boc) protecting group is a foundational tool in solid-phase peptide synthesis (SPPS), particularly within the robust Boc/benzyl (Bzl) protection strategy.[1][2] This strategy leverages the differential acid lability between the temporary Nα-Boc group and the more stable, semi-permanent benzyl-based side-chain protecting groups.[3] While standard deprotection with strong acids like concentrated trifluoroacetic acid (TFA) or anhydrous hydrogen fluoride (HF) is effective for many sequences, it poses a significant risk to peptides containing acid-sensitive moieties.[4][5]

Acid-sensitive peptides are those containing residues or sequences prone to degradation, modification, or cleavage under strongly acidic conditions. These include amino acids with nucleophilic side chains like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys), as well as specific sequences such as Asp-Gly or the exceptionally labile Asp-Pro bond.[6][7] Aggressive acidolysis can lead to a cascade of side reactions, including alkylation, oxidation, aspartimide formation, and peptide backbone cleavage, resulting in diminished purity, yield, and biological activity of the final product.[1][5]

This guide provides an in-depth exploration of the mechanisms behind these side reactions and offers a suite of validated, milder deprotection protocols. By understanding the underlying chemistry and strategically selecting reagents, researchers can successfully deprotect complex, acid-sensitive peptides while preserving their structural integrity.

Part 1: The Mechanism of Deprotection and Inherent Side Reactions

The Boc Deprotection Pathway

The removal of the Boc group is an acid-catalyzed process that proceeds via an SN1 mechanism.[2] The reaction is initiated by the protonation of the Boc group's carbonyl oxygen, which destabilizes the molecule. This leads to the cleavage of the tert-butyl-oxygen bond, generating a highly stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid rapidly decomposes, releasing carbon dioxide and the free N-terminal amine of the peptide.[8]

cluster_0 Boc Deprotection Mechanism Boc_Peptide Boc-NH-Peptide Protonation Protonation (+ H⁺) Boc_Peptide->Protonation Protonated_Boc Protonated Intermediate Protonation->Protonated_Boc Cleavage Cleavage Protonated_Boc->Cleavage Carbamic_Acid Carbamic Acid Intermediate + tert-Butyl Cation (tBu⁺) Cleavage->Carbamic_Acid Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine H₃N⁺-Peptide (Amine Salt) Decarboxylation->Free_Amine start Peptide Sequence Analysis c1 Contains Trp, Met, or Cys? start->c1 c2 Contains Asp-Pro or Asp-Gly/Ser? c1->c2 No p1 Protocol 1: TFA/DCM + Scavengers (EDT, TIS) c1->p1 Yes c3 Requires Final Cleavage from Resin? c2->c3 No p4 Use Milder Conditions: - Lower TFA conc. - Shorter time - Colder temp. c2->p4 Yes p2 Protocol 2: Low/High HF c3->p2 Yes, Boc/Bzl Strategy p3 Protocol 3: TMSOTf Cocktail c3->p3 Yes, HF Alternative

Caption: Decision workflow for selecting a deprotection protocol.

Protocol 1: Optimized TFA Deprotection for Nα-Boc Removal

This protocol is for the repetitive deprotection of the N-terminal Boc group during synthesis and is optimized for peptides containing sensitive residues.

  • Principle: Uses a standard TFA/DCM solution but incorporates scavengers to protect moderately sensitive residues during chain elongation. [2][9]* Best For: Peptides containing Trp, Met, or Cys during the SPPS cycles.

  • Deprotection Cocktail:

    • 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

    • 1-2.5% Triisopropylsilane (TIS)

    • (Optional, for Trp) 2.5% 1,2-Ethanedithiol (EDT)

  • Step-by-Step Methodology:

    • Swell the peptide-resin in DCM for 15-20 minutes.

    • Drain the DCM.

    • Add the deprotection cocktail (approx. 10 mL per gram of resin) to the reaction vessel.

    • Agitate the resin for a 2-minute pre-wash, then drain.

    • Add a fresh aliquot of the deprotection cocktail and agitate for 20-30 minutes at room temperature.

    • Drain the reaction vessel and wash the peptide-resin thoroughly with DCM (3x), followed by isopropanol (1x), and then DCM (3x) to remove residual acid. [9] 7. Perform a neutralization step with 5-10% Diisopropylethylamine (DIPEA) in DCM (2x for 5 minutes each) before proceeding to the next coupling step. [2]* Trustworthiness Check: Monitor the completion of the deprotection with a Kaiser test. A positive (blue) result confirms the presence of a free primary amine.

Protocol 2: The "Low-High" HF Cleavage Procedure

This is a classic, highly effective method for the final cleavage and deprotection of peptides synthesized using the Boc/Bzl strategy, especially those with acid-sensitive groups. [5]Caution: Anhydrous HF is extremely corrosive and toxic, requiring a specialized Teflon apparatus and extensive safety precautions. [10][11]

  • Principle: A two-step procedure. The "low HF" step uses a low concentration of HF in DMS, which favors a milder SN2 deprotection mechanism for most side-chain groups. The "high HF" step uses a higher HF concentration to cleave more resistant groups (e.g., Arg(Tos)) and the peptide-resin linkage. [12]* Best For: Final cleavage of complex peptides containing multiple Arg(Tos), Cys(Meb), and Trp residues.

  • "Low HF" Cocktail (Deprotection):

    • HF:DMS:p-Cresol (25:65:10 v/v)

  • "High HF" Cocktail (Cleavage):

    • HF:p-Cresol (90:10 v/v)

  • Step-by-Step Methodology:

    • Place the dried peptide-resin (1-2 g) and a Teflon-coated stir bar in the HF reaction vessel.

    • Add the "low HF" scavengers (6.5 mL DMS and 1.0 mL p-cresol per gram of resin).

    • Cool the vessel to -5 to 0 °C.

    • Carefully distill anhydrous HF into the vessel (2.5 mL per gram of resin).

    • Stir the mixture for 2 hours at 0 °C. This removes most benzyl-type protecting groups.

    • Evaporate the HF and DMS under vacuum.

    • Wash the resin with diethyl ether or ethyl acetate to remove scavengers and byproducts. Suction dry.

    • For the "high HF" step, re-suspend the resin in p-cresol (1 mL per gram of resin).

    • Cool the vessel and distill in HF (9 mL per gram of resin).

    • Stir for 1 hour at 0 °C to cleave the peptide from the resin and remove remaining protecting groups.

    • Evaporate the HF under vacuum.

    • Precipitate the crude peptide with cold diethyl ether, wash thoroughly, and dry under vacuum. [5][12]

Protocol 3: TMSOTf-Mediated Final Cleavage

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a strong Lewis acid that serves as a viable, albeit highly corrosive, alternative to HF for final cleavage from MBHA and similar resins. [12]

  • Principle: TMSOTf, in conjunction with a soft nucleophile like thioanisole and a strong protic acid like TFA, effectively cleaves most protecting groups and resin linkages.

  • Best For: Laboratories not equipped for HF cleavage. Effective for peptides with Arg(Mts) or Arg(Tos).

  • Cleavage Cocktail:

    • Trifluoroacetic Acid (TFA)

    • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

    • Thioanisole

    • m-Cresol

    • (Optional) 1,2-Ethanedithiol (EDT)

  • Step-by-Step Methodology:

    • Place the dried peptide-resin (0.2 mmol scale) in a round-bottom flask with a stir bar.

    • Add thioanisole (0.6 mL) and m-cresol (0.2 mL). If Trp is present, add EDT (0.2 mL).

    • Cool the mixture to 0 °C in an ice bath.

    • Add cold TFA (2.0 mL) and stir for 10 minutes.

    • Slowly add TMSOTf (0.4 mL) to the stirring suspension.

    • Allow the reaction to proceed for 60-90 minutes at 0 °C.

    • Precipitate the peptide by adding the entire reaction mixture dropwise into a large volume of cold diethyl ether.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the crude peptide extensively with cold diethyl ether to remove scavengers and reagents.

    • Dry the final product under high vacuum.

Conclusion

The successful synthesis of acid-sensitive peptides using Boc chemistry is not a matter of applying a single, universal deprotection protocol. It requires a nuanced, analytical approach where the chemist anticipates potential side reactions based on the peptide's sequence and tailors the deprotection and cleavage strategy accordingly. By judiciously selecting milder acid conditions, optimizing reaction times and temperatures, and, most critically, employing the correct cocktail of scavengers, researchers can effectively mitigate undesirable modifications. The protocols detailed in this guide provide a validated framework for navigating these challenges, ensuring the synthesis of high-purity, structurally intact peptides for research, diagnostics, and therapeutic development.

References

  • Hruby, V. J., & Dunn, B. M. (Eds.). (2020). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. In Methods in Molecular Biology (Vol. 2103, pp. 41-57). Humana Press. [Link]

  • Gairí, M., & Lloyd-Williams, P. (2020). Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. Methods in Molecular Biology, 2103, 41–57. [Link]

  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In Methods in Molecular Biology (Vol. 35). Humana Press. [Link]

  • Khadse, S. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Humana Press. [Link]

  • Oreate AI. (2026). Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis. Oreate AI Blog. [Link]

  • ResearchGate. (2024). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. AAPPTec. [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific solvent issues with BOC deprotection. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(4), 255-266. [Link]

  • ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?. [Link]

  • Reddit. (2021). Boc De-protection. r/Chempros. [Link]

  • Amblard, M., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(7), 1633-1643. [Link]

  • Kumar, A., & Kumar, S. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(112), 92268-92274. [Link]

  • Semantic Scholar. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. [Link]

  • Vasantha, B., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6278. [Link]

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

  • ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. [Link]

  • ACS Publications. (2020). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. [Link]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A Cleavage Method which Minimizes Side Reactions Following Fmoc Solid Phase Peptide Synthesis. International journal of peptide and protein research, 36(4), 255-66. [Link]

  • Wiley Online Library. (2019). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • ResearchGate. (2019). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. [Link]

  • YouTube. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving. [Link]

  • The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism. YouTube. [Link]

  • ACS Publications. (2008). Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) Assisted Facile Deprotection of N,O-Acetonides. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2023). Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]

  • ResearchGate. (2006). A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]

Sources

The Strategic Integration of Boc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic Acid in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Non-canonical Amino Acids in Peptide Therapeutics

In the landscape of contemporary drug discovery, the limitations of native peptides—namely their poor metabolic stability and low oral bioavailability—have catalyzed the exploration of non-canonical amino acid building blocks. Among these, β-amino acids have garnered significant attention for their ability to impart unique conformational constraints and resistance to enzymatic degradation.[1][2] This guide focuses on a particularly valuable chiral intermediate: Boc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid .

With its defined (R)-stereochemistry, a β-amino acid backbone, and a strategically placed ortho-hydroxyphenyl moiety, this compound serves as a powerful tool for medicinal chemists. Its incorporation into peptide or peptidomimetic scaffolds can induce stable secondary structures, such as β-turns or helices, which are critical for mimicking the bioactive conformations of natural ligands.[3] The ortho-hydroxyphenyl group offers a unique handle for intramolecular hydrogen bonding or for probing specific interactions within a biological target's binding pocket, a feature not present in its para-substituted counterpart, β-tyrosine.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only detailed, field-proven protocols for the application of Boc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid but also elucidates the scientific rationale behind the strategic choices in its utilization, from peptide synthesis to the design of novel therapeutic agents.

Physicochemical Properties and Handling

A thorough understanding of the building block's properties is paramount for its successful application.

PropertyValueSource
CAS Number 500788-88-5[4]
Molecular Formula C₁₄H₁₉NO₅[4]
Molecular Weight 281.31 g/mol [4]
Appearance Off-white powder[4]
Melting Point 159-165 °C[4]
Optical Rotation [α]D25 = +42 ± 2º (c=1 in EtOH)[4]
Purity ≥ 99% (HPLC)[4]
Storage Store at 0-8 °C, desiccated[4]

Handling Considerations: The compound is stable under recommended storage conditions. As with all fine chemicals, it should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The phenolic hydroxyl group is weakly acidic and does not typically require protection during standard Boc-based solid-phase peptide synthesis (SPPS) coupling reactions, though its potential to act as a nucleophile under strongly basic conditions should be considered.[5]

Core Applications in Drug Discovery

The unique structural attributes of Boc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid make it a versatile tool for several key applications in pharmaceutical development.

  • Conformationally Constrained Peptides: The β-amino acid backbone restricts the rotational freedom of the peptide chain, promoting the formation of stable secondary structures. This is crucial for designing potent and selective ligands for receptors or enzymes, where a specific three-dimensional arrangement of pharmacophoric groups is required for high-affinity binding.[3]

  • Enhanced Metabolic Stability: Peptides incorporating β-amino acids are often resistant to degradation by proteases and peptidases, which typically recognize and cleave peptide bonds between α-amino acids. This increased stability translates to a longer in vivo half-life, a critical attribute for therapeutic candidates.[1]

  • Peptidomimetics and Small Molecule Scaffolds: This building block is valuable in the synthesis of peptidomimetics, where the peptide backbone is systematically altered to improve drug-like properties.[6] Its structural similarity to neurotransmitters also makes it a key intermediate in the synthesis of small molecules targeting neurological disorders.[4]

  • Probing Target Interactions: The ortho-hydroxyphenyl side chain can serve as a hydrogen bond donor or acceptor, allowing for the fine-tuning of interactions within a protein's binding site. Its position can also be exploited to introduce steric constraints or to serve as an attachment point for bioconjugation.[7]

Experimental Workflows and Protocols

The following sections provide detailed protocols for the incorporation of Boc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid into a peptide sequence using standard Boc-chemistry solid-phase peptide synthesis (SPPS).

Workflow Overview: Boc-SPPS Cycle

The diagram below illustrates the key steps in a single cycle of Boc-SPPS for the addition of an amino acid to the growing peptide chain.

Boc_SPPS_Cycle Resin Resin-AA(n) Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Removes excess acid and t-butyl cations Neutralization Neutralization (DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Removes excess base and salts Coupling Amino Acid Coupling (Boc-AA(n+1), Coupling Reagent) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Removes excess reagents and byproducts Resin_Next Resin-AA(n+1) Wash3->Resin_Next

Caption: General workflow for one cycle of Boc-SPPS.

Protocol 1: Boc Deprotection

Causality: The Boc protecting group is labile to moderately strong acids. Trifluoroacetic acid (TFA) is the reagent of choice as it cleaves the Boc group efficiently, generating a volatile t-butyl cation and carbon dioxide, while leaving more robust side-chain protecting groups (like benzyl ethers) and the peptide-resin linkage intact.[8][9] A two-step deprotection with a pre-wash helps to minimize side reactions.

Materials:

  • Peptide-resin with N-terminal Boc protection

  • Reagent A: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Dichloromethane (DCM), peptide synthesis grade

  • Isopropanol (IPA), peptide synthesis grade

  • Peptide synthesis vessel with frit and stopcock

Procedure:

  • Swell the peptide-resin in DCM for 15-20 minutes.

  • Drain the DCM.

  • Add Reagent A (approx. 10 mL per gram of resin) to the vessel.

  • Gently agitate (e.g., nitrogen bubbling or wrist-action shaker) for 2 minutes.

  • Drain the solution.

  • Add a fresh portion of Reagent A (approx. 10 mL per gram of resin).

  • Agitate for 20-30 minutes at room temperature.

  • Drain the TFA/DCM solution.

  • Wash the resin sequentially with:

    • DCM (3 x 10 mL/g)

    • IPA (2 x 10 mL/g)

    • DCM (3 x 10 mL/g)

  • Proceed immediately to the neutralization step.

Protocol 2: Neutralization

Causality: After acid-mediated deprotection, the newly exposed N-terminal amine exists as a trifluoroacetate salt. This salt is unreactive in the subsequent coupling step. A tertiary amine base, typically diisopropylethylamine (DIEA), is used to deprotonate the amine, regenerating the free nucleophile required for peptide bond formation.[10] DIEA is favored due to its steric bulk, which minimizes side reactions like N-alkylation.

Materials:

  • Deprotected peptide-resin (TFA salt)

  • Reagent B: 10% (v/v) DIEA in DCM

  • DCM, peptide synthesis grade

Procedure:

  • To the washed, deprotected peptide-resin, add Reagent B (approx. 10 mL per gram of resin).

  • Agitate for 5 minutes.

  • Drain the solution.

  • Repeat steps 1-3 one more time.

  • Wash the resin with DCM (5 x 10 mL/g) to remove all traces of excess DIEA, which can interfere with the subsequent coupling reaction.

  • Proceed immediately to the coupling step.

Protocol 3: Coupling of Boc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid

Causality: Peptide bond formation requires the activation of the carboxylic acid of the incoming amino acid. Boc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid is a β-amino acid and can exhibit some steric hindrance. Therefore, a potent coupling reagent is recommended to ensure high coupling efficiency and minimize racemization.[11] Uronium/aminium salt-based reagents like HBTU or HATU, in combination with an additive like HOBt or HOAt, are highly effective.[12] They rapidly form an activated ester in situ, which then reacts with the free N-terminal amine on the resin-bound peptide.

Materials:

  • Neutralized peptide-resin

  • Boc-(R)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIEA

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • DCM, peptide synthesis grade

Procedure:

  • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

  • Add DIEA (6 eq.) to the solution from step 1. This initiates the pre-activation of the amino acid. Allow the solution to stand for 5-10 minutes. The solution may change color.

  • Drain the final DCM wash from the neutralized peptide-resin.

  • Add the activated amino acid solution to the peptide synthesis vessel.

  • Agitate the mixture for 1-2 hours at room temperature.

  • To monitor the reaction, remove a small sample of resin beads, wash them thoroughly with DCM, and perform a Kaiser test. A negative Kaiser test (beads remain yellow) indicates complete coupling.

  • If the Kaiser test is positive (beads are blue), the coupling is incomplete. Drain the reaction solution and repeat the coupling step with a freshly prepared activated amino acid solution for another 1-2 hours.

  • Once the coupling is complete, drain the reaction solution and wash the resin sequentially with:

    • DMF (3 x 10 mL/g)

    • DCM (3 x 10 mL/g)

  • The resin is now ready for the next deprotection cycle or for final cleavage.

Workflow for Peptide Synthesis and Cleavage

Peptide_Synthesis_Cleavage Start Start with Resin (e.g., Merrifield) First_AA Couple First Amino Acid (Boc-AA-Cs+ salt) Start->First_AA SPPS_Cycles Perform SPPS Cycles (Deprotection, Neutralization, Coupling) Incorporate Boc-(R)-3-Amino-3- (2-hydroxy-phenyl)-propionic acid First_AA->SPPS_Cycles Final_Deprotect Final Boc Deprotection SPPS_Cycles->Final_Deprotect Wash_Dry Wash and Dry Resin Final_Deprotect->Wash_Dry Cleavage Cleavage from Resin (e.g., HF/anisole) Wash_Dry->Cleavage Precipitate Precipitate Peptide (Cold Ether) Cleavage->Precipitate Purify Purify Crude Peptide (RP-HPLC) Precipitate->Purify Characterize Characterize (MS, NMR, HPLC) Purify->Characterize End Pure Peptide Characterize->End

Caption: From resin to pure peptide: A complete workflow.

Application Example: Design of a Conformationally Constrained Somatostatin Analog

Rationale: Somatostatin is a cyclic peptide hormone that inhibits the release of several other hormones, including growth hormone. Analogs of somatostatin are used clinically to treat conditions like acromegaly and certain neuroendocrine tumors. A key structural feature for bioactivity is a β-turn involving the sequence Phe-Trp-Lys-Thr.[13] Incorporating Boc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid in place of an α-amino acid can pre-organize the peptide backbone into a turn-like conformation, potentially increasing receptor affinity and metabolic stability.[14][15]

Hypothetical Target Peptide: cyclo[-(R)-β³hPhe-(D)Trp-Lys-Thr-]

Here, (R)-β³hPhe represents the residue from our title compound. The ortho-hydroxyl group can be designed to form a hydrogen bond with a nearby backbone amide or a receptor side chain, further stabilizing the bioactive conformation.

Signaling Pathway Context:

Somatostatin_Signaling SST_Analog Somatostatin Analog (containing β-amino acid) SSTR Somatostatin Receptor (SSTR) SST_Analog->SSTR Binds and Activates G_Protein Gi/o Protein SSTR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Production Hormone Hormone Release (e.g., Growth Hormone) AC->Hormone Inhibition leads to reduced hormone release PKA Protein Kinase A cAMP->PKA Activates PKA->Hormone Promotes

Caption: Simplified somatostatin receptor signaling pathway.

Characterization and Quality Control

A self-validating protocol requires rigorous analytical characterization at each stage.

  • During Synthesis: The Kaiser test is essential for confirming the completion of each coupling step.

  • Final Product Analysis:

    • RP-HPLC: Used to assess the purity of the crude peptide after cleavage and to purify the final product. A gradient of acetonitrile in water with 0.1% TFA is standard.

    • Mass Spectrometry (MS): ESI-MS or MALDI-TOF is used to confirm the molecular weight of the final peptide, verifying that the correct sequence has been synthesized.

    • NMR Spectroscopy: 1D and 2D NMR (COSY, TOCSY, NOESY) can be used to confirm the structure and to study the conformation of the peptide in solution, providing insight into the structural effects of incorporating the β-amino acid.[2][16]

Analytical TechniquePurposeExpected Outcome for a Hexapeptide
Analytical RP-HPLC Assess purityA major peak with retention time characteristic of the peptide; purity >95% after purification.
ESI-MS Confirm molecular weightA peak corresponding to the calculated [M+H]⁺ ion (and other charge states) of the target peptide.
¹H NMR Confirm structure and conformationCharacteristic shifts for aromatic protons of the hydroxyphenyl and other residues, and amide protons. Coupling constants and NOE data can reveal conformational preferences.

Conclusion

Boc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid is a sophisticated chemical tool that empowers the design of next-generation peptide and peptidomimetic therapeutics. Its ability to enforce specific conformations and enhance metabolic stability provides a direct solution to some of the most persistent challenges in peptide-based drug development. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively integrate this versatile building block into their drug discovery programs, paving the way for the creation of novel, more effective therapeutic agents.

References

  • BenchChem. (2025). A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. [URL: https://www.benchchem.com/application-notes/a-researchers-guide-to-coupling-reagents-for-sterically-hindered-amino-acids]
  • Chem-Impex. Boc-(R)-3-amino-3-(2-hydroxyphenyl)propionic acid. [URL: https://www.chemimpex.com/products/15654]
  • BenchChem. (2025). Application Notes and Protocols for the Use of (R)-3-(Boc-amino)pyrrolidine in Peptide Synthesis. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-the-use-of-r-3-boc-aminopyrrolidine-in-peptide-synthesis]
  • Sigma-Aldrich. Peptide Coupling Reagents Guide. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/peptide-synthesis/coupling-reagents]
  • Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medicinal Chemistry, 7(10), 302-307. [URL: https://www.hilarispublisher.com/open-access/amino-acids-role-in-human-biology-and-medicinal-chemistry--a-review-2161-0444-1000472.pdf]
  • Gilon, C., et al. (1998). Design, synthesis, and biological activities of potent and selective somatostatin analogues incorporating novel peptoid residues. Journal of Medicinal Chemistry, 41(6), 919-929. [URL: https://pubmed.ncbi.nlm.nih.gov/9526563/]
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. [URL: https://www.bachem.com/service-support/technical-library/technical-notes/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/]
  • Beilstein Journals. EXPERIMENTAL PROCEDURES. [URL: https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-10-138-S1.pdf]
  • Matarín Morales, J. A. (2021). Syntheses of (S)-Bicalutamide and Somatostatin analogs, and development of Green procedures for Peptide synthesis. Dipòsit Digital de la Universitat de Barcelona. [URL: http://diposit.ub.edu/dspace/handle/2445/185202]
  • CPC Scientific Inc. (2024). Minimal Protection Strategies for SPPS. [URL: https://www.drivehq.com/file/df.aspx/publish/cpcscientific/web/pdf/Green_Chemistry_for_Sustainable_Peptide_Manufacturing.pdf]
  • Google Patents. (2008). Methods for the synthesis of cyclic peptides. [URL: https://patents.google.
  • ResearchGate. (2010). Procedures to Improve Difficult Couplings. [URL: https://www.researchgate.net/publication/228420375_Procedures_to_Improve_Difficult_Couplings]
  • ChemPep. Boc Solid Phase Peptide Synthesis. [URL: https://www.chempep.com/boc-solid-phase-peptide-synthesis/]
  • Ovadia, O., et al. (2011). Can Peptide Mimetics be Rationally Designed? The Somatostatin Case. International Journal of Peptide Research and Therapeutics, 17(2), 147-156. [URL: https://www.scispace.com/paper/can-peptide-mimetics-be-rationally-designed-the-ovadia-greenberg-2014-a]
  • Rivier, J., et al. (1997). Lanthionine-somatostatin analogs: synthesis, characterization, biological activity, and enzymatic stability studies. Journal of Medicinal Chemistry, 40(15), 2427-2436. [URL: https://pubmed.ncbi.nlm.nih.gov/9216843/]
  • Semantic Scholar. (2000). Synthesis, Biological Activities and Conformational Studies of Somatostatin Analogs. [URL: https://www.semanticscholar.org/paper/Synthesis%2C-Biological-Activities-and-Conformational-Cai-He/9c8e82670d853b0a2c0700d3d4b680126a1b24f5]
  • Brown, M., & Vale, W. (1976). Somatostatin: analogs with selected biological activities. Metabolism, 25(11 Suppl 1), 1501-1503. [URL: https://pubmed.ncbi.nlm.nih.gov/790382/]
  • ResearchGate. (2014). Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS? [URL: https://www.researchgate.net/post/Is_it_imperative_to_protect_the_side_chain_hydroxyl_groups_of_amino_acids_in_SPPS]
  • J&K Scientific. Boc-(R)-3-amino-3-(2-nitrophenyl)propionic acid. [URL: https://www.juscichem.com/product-boc-r-3-amino-3-2-nitrophenylpropionic-acid-501015-23-2-ci15603.html]
  • Google Patents. (2003). Synthesis of cyclic peptides. [URL: https://patents.google.
  • ResearchGate. (2023). Recent progress on total synthesis of cyclic peptides. [URL: https://www.researchgate.net/publication/371992754_Recent_progress_on_total_synthesis_of_cyclic_peptides]
  • PubChem. 3-Amino-3-(2-hydroxyphenyl)propanoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/64815]
  • PubMed. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [URL: https://pubmed.ncbi.nlm.nih.gov/23955428/]
  • CAS. CAS References. [URL: https://www.cas.
  • AAPPTEC. Boc-Amino Acids for Peptide Synthesis Archives. [URL: https://www.aapptec.com/product-category/amino-acids/boc-amino-acids-for-peptide-synthesis/]
  • Chem-Impex. Boc-(S)-3-amino-3-(3-hydroxyphenyl)propionic acid. [URL: https://www.chemimpex.com/products/15656]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Boc-R-3-Amino-3-(2-methylphenyl)propionic Acid in Modern Peptide Synthesis. [URL: https://www.inno-pharmchem.com/news/the-role-of-boc-r-3-amino-3-2-methylphenylpropionic-acid-in-modern-peptide-synthesis-1002390.html]
  • NIH. (2022). CAS Common Chemistry in 2021: Expanding Access to Trusted Chemical Information for the Scientific Community. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9099009/]
  • NIH. (2022). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9460269/]
  • Waters Corporation. Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. [URL: https://www.waters.com/nextgen/us/en/library/application-notes/2021/synthetic-peptide-characterization-and-impurity-profiling-using-a-compliance-ready-lc-hrms-workflow.html]
  • PubMed. (2024). Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. [URL: https://pubmed.ncbi.nlm.nih.gov/38822802/]
  • MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [URL: https://www.mdpi.com/1420-3049/27/19/6589]
  • Biosynth. (2024). Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery. [URL: https://www.biosynth.com/blog/article/peptide-therapeutics-constrained-peptides-for-improved-drug-discovery]
  • NIH. (2016). Application of 3D NMR for Structure Determination of Peptide Natural Products. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4874720/]
  • NIH. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4442621/]
  • NIH. Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3677618/]
  • MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [URL: https://www.mdpi.com/1422-0067/25/12/6504]

Sources

Application Notes & Protocols: Chiral Auxiliary Applications in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division

Abstract

In the synthesis of complex, biologically active molecules, the precise control of stereochemistry is not merely an academic exercise but a fundamental requirement for ensuring therapeutic efficacy and safety.[1] Chiral auxiliaries are robust and reliable tools that offer predictable and high levels of stereocontrol in a wide array of carbon-carbon bond-forming reactions.[2][3][4] These enantiomerically pure compounds are temporarily attached to a prochiral substrate to direct a subsequent diastereoselective transformation.[5] After establishing the desired stereocenter, the auxiliary is cleaved and can often be recovered for reuse.[5][6] This document provides an in-depth guide to the theory and practical application of three preeminent classes of chiral auxiliaries: Evans' Oxazolidinones, Myers' Pseudoephedrine Amides, and Oppolzer's Camphorsultams. We will explore the mechanistic basis for their stereodirecting power and provide detailed, field-proven protocols for their use in key synthetic transformations.

The Chiral Auxiliary Strategy: A Foundational Workflow

The use of a chiral auxiliary is a cornerstone of modern asymmetric synthesis, particularly valued in the early stages of drug discovery for its reliability.[7][8] The strategy follows a logical three-stage sequence: covalent attachment of the auxiliary, a highly diastereoselective reaction to create one or more new stereocenters, and finally, the removal of the auxiliary to reveal the enantiomerically enriched product.[5] The products of these reactions, being diastereomers, are readily separable by standard techniques like column chromatography or crystallization, which is a significant practical advantage over enantiomeric mixtures.[7]

G sub Prochiral Substrate attach Attachment (Covalent Bond Formation) sub->attach aux Chiral Auxiliary (R) aux->attach inter Chiral Substrate (Substrate-R) attach->inter react Diastereoselective Reaction (+ Reagent) inter->react diastereomers Diastereomeric Products (Major + Minor) react->diastereomers sep Purification (e.g., Chromatography) diastereomers->sep pure_inter Single Diastereomer sep->pure_inter cleave Cleavage of Auxiliary pure_inter->cleave product Enantiopure Product cleave->product aux_rec Recovered Auxiliary (R*) cleave->aux_rec

Caption: General workflow of a chiral auxiliary-mediated synthesis.

Evans' Oxazolidinone Auxiliaries: The Gold Standard

Pioneered by David A. Evans, chiral oxazolidinones, typically derived from readily available amino acids like valine and phenylalanine, are among the most versatile and reliable auxiliaries developed.[7][9] They have been successfully applied to a vast range of stereoselective transformations, including aldol reactions, alkylations, and Diels-Alder reactions.[7][10]

Causality of Stereocontrol

The remarkable stereoselectivity of Evans' auxiliaries stems from the formation of a rigid, chelated (Z)-enolate. Upon deprotonation of the N-acyl oxazolidinone with a suitable base, the metal counterion (e.g., Li⁺, Na⁺, or Bu₂B⁺) chelates to both the enolate oxygen and the ring carbonyl oxygen.[11][12] This chelation, combined with the minimization of dipole-dipole repulsion between the two carbonyls, forces the enolate into a planar, U-shaped conformation.[12] The bulky substituent at the C4 position of the oxazolidinone (e.g., isopropyl or benzyl) then effectively shields one face of the enolate, forcing an incoming electrophile to approach from the less sterically hindered face.[11]

Caption: Steric hindrance from the C4 substituent directs electrophilic attack.

Protocol: Diastereoselective Alkylation of an Evans' Auxiliary

This protocol describes the acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, followed by diastereoselective alkylation to generate a new stereocenter α to the carbonyl group. The procedure is adapted from seminal works by Evans and others.[11][13][14]

Step 1: N-Acylation

  • To a solution of the chiral auxiliary (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise.

  • Stir the resulting solution for 15 minutes at -78 °C.

  • Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise.

  • Allow the reaction to warm to 0 °C and stir for 30 minutes.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, filtered, and concentrated in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the N-acyl oxazolidinone.

Step 2: Diastereoselective Alkylation

  • Dissolve the purified N-acyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) and cool the solution to -78 °C under argon.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M solution in THF) dropwise. The solution should turn from colorless to pale yellow, indicating enolate formation.[11] Stir for 30 minutes at -78 °C.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq) neat and dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Perform a standard aqueous workup and extraction as described in Step 1.

  • Purify the product by flash chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR or GC analysis of the crude product.[11]

Electrophile (R-X)BaseDiastereomeric Ratio (d.r.)
Benzyl BromideNaHMDS>99:1
Allyl IodideNaHMDS98:2[11]
Methyl IodideLDA>99:1
n-Butyl IodideKHMDS97:3
Data synthesized from established literature values.

Myers' Pseudoephedrine Amides: Versatility and Power

Developed by Andrew G. Myers, the pseudoephedrine chiral auxiliary offers a highly practical and powerful method for the asymmetric alkylation of a wide range of substrates.[15][16] A key advantage is its ability to direct the synthesis of enantiomerically enriched carboxylic acids, ketones, and alcohols after cleavage.[7][17] Both enantiomers of pseudoephedrine are inexpensive and readily available.[18]

Causality of Stereocontrol

The stereochemical outcome is governed by a rigid, internally chelated lithium enolate. Upon deprotonation of the pseudoephedrine amide with LDA in the presence of excess lithium chloride, a Z-enolate is formed.[16][19] The lithium cation is coordinated by the enolate oxygen, the tertiary amine, and the auxiliary's hydroxyl group, locking the enolate into a single, highly organized conformation. The electrophile then approaches from the less hindered face, which is anti to the C1-methyl group and syn to the C2-phenyl group of the auxiliary.[7][19] The presence of LiCl is crucial, as it breaks up LDA aggregates and prevents the enolate from forming non-productive aggregates, leading to cleaner and more selective reactions.[19]

Caption: Rigid LiCl-chelated enolate directs alkylation.

Protocol: Asymmetric Alkylation of a Pseudoephedrine Amide

This protocol details the highly diastereoselective alkylation of an N-acyl pseudoephedrine amide.[15][19]

  • Anhydrously flame-dry a flask containing anhydrous lithium chloride (LiCl, 6.0 eq) under high vacuum and backfill with argon.

  • Add anhydrous THF (to 0.1 M relative to the amide) and cool to 0 °C.

  • In a separate flask, dissolve the pseudoephedrine amide (1.0 eq) in anhydrous THF and cool to -78 °C.

  • To the amide solution, add lithium diisopropylamide (LDA, 2.0 eq, freshly prepared or commercial solution) dropwise. Stir for 1 hour at -78 °C, then 15 min at 0 °C, and finally re-cool to -78 °C. This forms the enolate.

  • Transfer the enolate solution via cannula into the LiCl/THF slurry at 0 °C.

  • After stirring for 15 minutes, add the alkyl halide (1.5 eq) dropwise.

  • Stir the reaction at 0 °C until TLC analysis indicates complete consumption of the starting material (typically 2-6 hours).

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • The product is often a crystalline solid and can be purified by recrystallization, affording extremely high diastereomeric purity (>99:1 d.r. is common).

Oppolzer's Camphorsultam Auxiliaries: Crystalline Control

Derived from camphor, Oppolzer's sultam is a highly effective chiral auxiliary, particularly for asymmetric Diels-Alder reactions, conjugate additions, and aldol reactions.[7][20] A significant practical advantage of this auxiliary is that the resulting N-acyl derivatives are often highly crystalline, enabling facile purification of diastereomers by recrystallization.

Causality of Stereocontrol

In Lewis acid-catalyzed reactions like the Diels-Alder cycloaddition, the stereoselectivity arises from a rigid chelate between the Lewis acid (e.g., TiCl₄, Et₂AlCl) and the two carbonyl oxygens of the N-enoyl sultam.[21][22] This chelation forces the α,β-unsaturated system into a syn-s-cis conformation. The bulky camphor skeleton then effectively blocks one face of the dienophile, directing the incoming diene to the opposite face, leading to high endo- and facial selectivity.[21]

Caption: Lewis acid chelation and steric shielding in an asymmetric Diels-Alder reaction.

Protocol: Asymmetric Diels-Alder Reaction

This protocol outlines the Lewis acid-promoted Diels-Alder reaction between an N-acryloyl camphorsultam and cyclopentadiene.[21][22]

  • Dissolve the N-acryloyl camphorsultam (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) (0.2 M) under an argon atmosphere and cool to -78 °C.

  • Add the Lewis acid (e.g., diethylaluminum chloride, 1.2 eq, 1.0 M in hexanes) dropwise. Stir the resulting mixture for 20 minutes.

  • Add freshly cracked cyclopentadiene (3.0 eq) dropwise.

  • Stir the reaction at -78 °C for 3-5 hours. Monitor the reaction progress by TLC.

  • Carefully quench the reaction by pouring it into a cold, saturated aqueous NaHCO₃ solution with vigorous stirring.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • The diastereomeric excess (d.e.) of the crude product can be determined by ¹H NMR or HPLC analysis, and the product is typically purified by flash chromatography or recrystallization. High endo selectivity and d.e. (>95%) are common.[21]

The Critical Step: Auxiliary Cleavage and Recovery

A successful asymmetric synthesis requires the efficient and non-destructive removal of the chiral auxiliary to yield the final product, preferably without racemization of the newly formed stereocenter.[5] The choice of cleavage method dictates the functional group obtained.

G start Alkylated Auxiliary (Product-R*) c1 LiOH / H₂O₂ start->c1 c2 LiBH₄ or LiAlH₄ start->c2 c3 Me(MeO)NH·HCl, AlMe₃ start->c3 c4 RLi or RMgBr (Myers' only) start->c4 p1 Carboxylic Acid c1->p1 aux Recovered Auxiliary c1->aux p2 Primary Alcohol c2->p2 c2->aux p3 Weinreb Amide c3->p3 c3->aux p4 Ketone c4->p4 c4->aux

Caption: Common cleavage pathways for chiral auxiliaries.

Auxiliary TypeCleavage ReagentResulting ProductKey Insight
Evans' Oxazolidinone LiOH, H₂O₂Carboxylic AcidLiOOH is the active nucleophile, selectively attacking the exocyclic carbonyl.[11][23]
LiBH₄Primary AlcoholMild reductive cleavage.
AlMe₃, Me(MeO)NH·HClWeinreb AmideUseful for subsequent ketone synthesis.[12]
Myers' Pseudoephedrine H₃O⁺ or OH⁻Carboxylic AcidN→O acyl transfer is a likely intermediate step.[19]
LiNH₂BH₃Primary AlcoholA mild and selective reducing agent.[17]
R'Li or R'MgXKetoneDirect addition of organometallics.[17]
Oppolzer's Sultam LiOH, H₂O₂Carboxylic AcidMild hydrolysis conditions preserve stereointegrity.[21]
LiAlH₄Primary AlcoholStandard reductive cleavage.
Protocol: Hydrolytic Cleavage of an Evans' Auxiliary

This protocol describes the widely used LiOH/H₂O₂ method to obtain a chiral carboxylic acid.[11][13]

  • Dissolve the purified alkylated N-acyl oxazolidinone (1.0 eq) in a 4:1 mixture of THF and water (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq) dropwise, followed by aqueous lithium hydroxide (LiOH, 2.0 eq, 0.5 M solution).

  • Stir the reaction vigorously at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃, 1.5 M, 5.0 eq) and stir for 20 minutes.

  • Adjust the pH to ~10-11 with NaOH to ensure the carboxylic acid is deprotonated and the auxiliary is neutral.

  • Extract the mixture with CH₂Cl₂ (3x) to recover the neutral chiral auxiliary in the organic phase.

  • Acidify the aqueous layer to pH ~2 with cold 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3x) to isolate the chiral carboxylic acid.

  • Combine the final organic extracts, dry over Na₂SO₄, and concentrate to yield the enantiomerically pure acid.

Conclusion and Outlook

Chiral auxiliaries represent a mature, reliable, and highly predictable methodology for asymmetric synthesis.[3][4] The Evans', Myers', and Oppolzer auxiliaries, while sharing a common strategic workflow, offer distinct advantages depending on the desired transformation and substrate. Evans' auxiliaries provide a versatile platform for numerous reactions, Myers' amides excel in alkylations to produce a variety of functional groups, and Oppolzer's sultam offers the advantage of crystalline intermediates. While the field of asymmetric catalysis offers more atom-economical solutions, auxiliary-based methods remain indispensable for their broad substrate scope, high fidelity, and the straightforward purification of diastereomeric intermediates.[7][11] For researchers in drug development and natural product synthesis, a deep understanding of these foundational tools is essential for the efficient and stereocontrolled construction of complex chiral molecules.

References

  • da Silva, J., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

  • da Silva, J., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Semantic Scholar. [Link]

  • Wikipedia. Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]

  • Various Authors. (2021). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. [Link]

  • Pu, Y., & Zhai, H. (2019). Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. Chinese Journal of Organic Chemistry. [Link]

  • Meggers, E. (2010). Chiral auxiliaries as emerging tools for the asymmetric synthesis of octahedral metal complexes. Chemistry, 16(3), 752-8. [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]

  • Tripathi, R., & Singh, D. (2022). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 27(15), 4933. [Link]

  • SynArchive. Myers Asymmetric Alkylation. SynArchive. [Link]

  • Reddy, L. C. S., et al. (2017). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 7(46), 28885-28905. [Link]

  • Du, H., & Ding, K. (2010). Asymmetric Catalysis of Diels–Alder Reaction. Handbook of Cyclization Reactions. [Link]

  • Ghosh, A. K., et al. (1992). ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES. Tetrahedron Letters, 33(20), 2781-2784. [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Williams College Chemistry Department. [Link]

  • Crimmins, M. T. (2004). Chiral Auxiliaries in Asymmetric Synthesis. Science of Synthesis. [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate. [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Semantic Scholar. [Link]

  • Molecules and Materials. (2007). Myers Asymmetric Alkylation. Molecules and Materials Blog. [Link]

  • Tsuchii, K. (2014). Evans Aldol Reaction. Chem-Station International Edition. [Link]

  • Wille, U., & Larrow, J. F. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]

  • Various Authors. (2016). Chiral auxilliary cleavage? ResearchGate. [Link]

  • University of Wisconsin-Madison. Evans Enolate Alkylation-Hydrolysis. Chem 641 Course Notes. [Link]

  • Yadav, J. S., et al. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of Organic Chemistry, 71(1), 337-40. [Link]

  • Oppolzer, W., et al. (1986). New asymmetric Diels-Alder cycloaddition reactions. Chiral .alpha.,.beta.-unsaturated carboximides as practical chiral acrylate and crotonate dienophile synthons. Journal of the American Chemical Society, 108(21), 6733–6735. [Link]

  • Yadav, J. S., et al. (2006). Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. The Journal of Organic Chemistry, 71(1), 337-340. [Link]

  • Pu, Y., & Zhai, H. (2019). Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. ResearchGate. [Link]

  • Yadav, J. S., et al. (2006). Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. ResearchGate. [Link]

  • Pu, Y., & Zhai, H. (2019). Evans' original oxazolidinone auxiliary-based asymmetric methodology. ResearchGate. [Link]

  • Bak, J., et al. (2022). Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Journal of the American Chemical Society, 144(37), 17099–17113. [Link]

  • Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(18), 4568-4571. [Link]

  • Deadman, B. J., et al. (2016). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer’s sultam. Chemical Science, 7(5), 3133-3138. [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Harvard University. [Link]

Sources

Application Notes and Protocols for Bioconjugation Techniques with Protected Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Precision in Bioconjugation through Orthogonal Protection Strategies

Bioconjugation, the covalent linking of a biological molecule to another molecule, is a cornerstone of modern drug development, diagnostics, and materials science.[1][2] This powerful technique enables the creation of novel molecular entities with enhanced properties, such as improved therapeutic efficacy, targeted delivery, and increased stability.[3][4] In the realm of peptide and protein therapeutics, site-specific bioconjugation is paramount to ensure homogeneity, preserve biological activity, and optimize pharmacokinetic profiles.[5][6] The use of protected amino acids in solid-phase peptide synthesis (SPPS) provides an elegant and robust strategy to achieve this precision, allowing for the directed conjugation of molecules to specific residues within a peptide sequence.

This guide provides a detailed overview of bioconjugation techniques that leverage protected amino acids. We will delve into the principles of orthogonal protection, provide step-by-step protocols for the synthesis of peptides with selectively addressable sites, and offer guidance on the subsequent bioconjugation and characterization of the final conjugate.

The Core Principle: Orthogonal Protecting Groups

The success of site-specific bioconjugation hinges on the concept of orthogonality in protecting groups. An orthogonal protecting group strategy employs multiple classes of protecting groups within the same molecule, where each class can be removed by a specific chemical reaction without affecting the others.[7] In the context of peptide synthesis and bioconjugation, this allows for the selective deprotection of a single amino acid side chain while the N-terminal α-amino group and other side chains remain protected. This unmasked functional group then serves as a unique handle for the attachment of a desired molecule.

The most widely used strategy in modern SPPS is the Fmoc/tBu approach .[8] In this method, the temporary N-terminal α-amino protecting group is the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the permanent side-chain protecting groups are acid-labile, such as the tert-butyl (tBu) group.[9] By incorporating an amino acid with a side chain protected by a group that is labile to neither acid nor base, we introduce an orthogonal handle for bioconjugation.

Key Orthogonal Protecting Groups for Site-Specific Bioconjugation

The choice of orthogonal protecting group is dictated by the desired site of conjugation and the nature of the molecule to be conjugated. Below is a summary of commonly used orthogonal protecting groups for lysine, glutamic acid, and cysteine.

Amino AcidOrthogonal Protecting GroupDeprotection ConditionsStable To
Lysine Monomethoxytrityl (Mmt)1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)Base (e.g., Piperidine), Palladium catalysts
Allyloxycarbonyl (Alloc)Pd(PPh₃)₄ / Phenylsilane in DCMAcid (TFA), Base (Piperidine)
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde)2-5% Hydrazine in Dimethylformamide (DMF)Acid (TFA), Base (Piperidine), Palladium catalysts
Glutamic Acid Allyl ester (OAll)Pd(PPh₃)₄ / Phenylsilane in DCMAcid (TFA), Base (Piperidine)
2-Phenylisopropyl ester (O-2-PhiPr)1% TFA in DCMBase (Piperidine)
Cysteine tert-Butylthio (tButhio)Reduction with thiols (e.g., β-mercaptoethanol) or phosphinesAcid (TFA)
S-trityl (Trt)Mild acid (e.g., TFA), can be selectively cleaved under specific conditionsBase (Piperidine)

Experimental Workflow: From Protected Amino Acid to Bioconjugate

The general workflow for site-specific bioconjugation using a protected amino acid involves three main stages:

  • Solid-Phase Peptide Synthesis (SPPS): Incorporation of the orthogonally protected amino acid into the desired peptide sequence.

  • On-Resin Selective Deprotection: Removal of the orthogonal protecting group to unmask the specific functional group for conjugation.

  • On-Resin or Solution-Phase Bioconjugation: Covalent attachment of the molecule of interest to the deprotected amino acid side chain.

experimental_workflow incorporation incorporation deprotection deprotection incorporation->deprotection conjugation conjugation deprotection->conjugation caption General workflow for site-specific bioconjugation.

Detailed Protocols

Protocol 1: Site-Specific Bioconjugation at a Lysine Residue using Fmoc-Lys(Mmt)-OH

This protocol describes the synthesis of a peptide containing a lysine residue with its side chain protected by the acid-labile Mmt group. Subsequent selective deprotection of the Mmt group allows for site-specific conjugation.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Lys(Mmt)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 1% TFA in DCM

  • Neutralization solution: 10% DIPEA in DMF

  • Molecule for conjugation (e.g., an NHS-ester activated dye)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Peptide Synthesis:

    • Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

    • Perform standard Fmoc-SPPS cycles to assemble the linear peptide sequence up to the point of incorporating the lysine residue.[10]

    • For the lysine incorporation step, use Fmoc-Lys(Mmt)-OH and standard coupling conditions.

    • Continue with standard Fmoc-SPPS to complete the peptide sequence.

  • Selective Mmt Deprotection:

    • Wash the peptide-resin thoroughly with DCM (5 times).

    • Add the 1% TFA in DCM solution to the resin and agitate for 2 minutes. A yellow-orange color in the solution indicates the release of the Mmt cation.[11]

    • Drain the solution and repeat the treatment with 1% TFA in DCM until the solution remains colorless (typically 5-10 cycles).

    • Wash the resin with DCM (5 times) and then with DMF (3 times).

    • Neutralize the protonated side-chain amine by washing with 10% DIPEA in DMF for 10 minutes.[12]

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • On-Resin Bioconjugation:

    • Dissolve the molecule to be conjugated (e.g., NHS-ester dye, 5 equivalents) and DIPEA (10 equivalents) in DMF.

    • Add the solution to the peptide-resin and agitate at room temperature for 2-4 hours, or until the reaction is complete (monitor by a colorimetric test like the Kaiser test, which should remain negative).

    • Wash the resin with DMF (5 times) and DCM (5 times).

  • Final Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

  • Purification and Characterization:

    • Purify the crude bioconjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

    • Confirm the identity and purity of the final product by liquid chromatography-mass spectrometry (LC-MS).[13][14]

Protocol 2: Site-Specific Bioconjugation at a Glutamic Acid Residue using Fmoc-Glu(OAll)-OH

This protocol utilizes the palladium-labile allyl ester to protect the side chain of glutamic acid, enabling orthogonal deprotection and subsequent modification.

Materials:

  • Fmoc-Wang resin

  • Fmoc-protected amino acids (including Fmoc-Glu(OAll)-OH)[15][16]

  • DMF, DCM, Piperidine, Coupling reagents, DIPEA

  • Deprotection solution: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Phenylsilane (PhSiH₃) in anhydrous DCM

  • Molecule for conjugation (e.g., an amine-containing fluorophore for amide bond formation)

  • Cleavage cocktail

  • Cold diethyl ether

Procedure:

  • Peptide Synthesis:

    • Synthesize the peptide on Fmoc-Wang resin using standard Fmoc-SPPS protocols, incorporating Fmoc-Glu(OAll)-OH at the desired position.[17][18]

  • Selective Allyl Deprotection:

    • Wash the peptide-resin with anhydrous DCM (5 times) under an inert atmosphere (e.g., Argon).

    • In a separate flask, dissolve Pd(PPh₃)₄ (0.2 equivalents) and PhSiH₃ (20 equivalents) in anhydrous DCM.

    • Add the deprotection solution to the resin and agitate at room temperature for 30 minutes. Repeat this step once more.[18]

    • Wash the resin thoroughly with DCM, a solution of sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), DMF, and DCM.

  • On-Resin Bioconjugation (Amide Bond Formation):

    • Dissolve the amine-containing molecule (5 equivalents), a coupling agent (e.g., HBTU, 4.9 equivalents), and DIPEA (10 equivalents) in DMF.

    • Add the solution to the peptide-resin and agitate for 2-4 hours.

    • Wash the resin with DMF and DCM.

  • Final Cleavage, Deprotection, Purification, and Characterization:

    • Follow steps 4 and 5 from Protocol 1.

Advanced Bioconjugation Chemistries

Beyond simple acylation, orthogonally protected amino acids can serve as handles for more sophisticated and chemoselective ligation techniques.

Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bioorthogonal reaction.[3] By incorporating an amino acid with an azide or alkyne side chain (e.g., Fmoc-Lys(N₃)-OH or propargylglycine), site-specific conjugation can be achieved with exceptional selectivity. The reaction is compatible with a wide range of functional groups and is often performed in aqueous solutions.[19]

click_chemistry Peptide Peptide-N₃ Conjugate Peptide-Triazole-Molecule Peptide->Conjugate Cu(I) catalyst Molecule Alkyne-Molecule Molecule->Conjugate caption Click chemistry for bioconjugation.

Native Chemical Ligation (NCL)

NCL is a powerful technique for ligating two unprotected peptide fragments.[10][20] The reaction occurs between a C-terminal thioester on one peptide and an N-terminal cysteine on the other, forming a native peptide bond. By synthesizing a peptide fragment with a protected cysteine that can be selectively deprotected, NCL can be used for site-specific protein modification.[21]

Characterization of Bioconjugates

Thorough characterization is essential to confirm the identity, purity, and homogeneity of the final bioconjugate.

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC is used to purify the crude bioconjugate and assess its purity. A shift in retention time compared to the unconjugated peptide is indicative of successful conjugation.[2][20] Size-exclusion chromatography (SEC-HPLC) can be used to detect aggregation, while hydrophobic interaction chromatography (HIC) is particularly useful for analyzing antibody-drug conjugates (ADCs).[22]

  • Mass Spectrometry (MS): LC-MS is the gold standard for confirming the molecular weight of the bioconjugate. The observed mass should correspond to the sum of the peptide and the conjugated molecule.[23] Tandem mass spectrometry (MS/MS) can be used to confirm the site of conjugation through peptide mapping.[14][24]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Selective Deprotection Insufficient deprotection reagent or reaction time.Increase the concentration of the deprotection reagent, extend the reaction time, or perform additional deprotection cycles. Monitor the deprotection using a colorimetric test or by cleaving a small amount of resin for LC-MS analysis.
Low Bioconjugation Yield Incomplete coupling; steric hindrance.Use a higher excess of the molecule to be conjugated and a more efficient coupling agent (e.g., HATU). Extend the reaction time or perform the reaction at a slightly elevated temperature. Consider using a longer linker on the molecule to be conjugated.
Side Reactions during Cleavage Scavenger-sensitive protecting groups or linkers.Ensure the cleavage cocktail is appropriate for all protecting groups present. For example, if using Cys(Trt), include sufficient scavengers like triisopropylsilane.
Heterogeneous Product Incomplete reactions (deprotection or conjugation); side reactions.Optimize deprotection and conjugation conditions. Purify intermediates if necessary. Use highly chemoselective ligation methods like click chemistry.
Difficulty in Purification/Analysis Aggregation; poor solubility.Optimize HPLC conditions (e.g., mobile phase, temperature).[25] Use additives like chaotropic agents in buffers. For MS analysis, ensure the sample is properly desalted.

Conclusion

The use of protected amino acids in conjunction with orthogonal deprotection strategies offers unparalleled control over the site of modification in peptide bioconjugation. This approach is fundamental to the development of well-defined and homogeneous peptide-based therapeutics, diagnostics, and biomaterials. By carefully selecting the appropriate protecting groups and bioconjugation chemistry, researchers can design and synthesize complex molecular constructs with tailored properties and enhanced performance. The protocols and guidelines presented here provide a solid foundation for the successful implementation of these powerful techniques in the laboratory.

References

  • CellMosaic. (n.d.). Bioconjugate Analysis & Purification. [Link]

  • AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting. [Link]

  • JoVE. (2011). Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. [Link]

  • Google Patents. (n.d.).
  • CHIMIA. (n.d.). Modern Ligation Methods to Access Natural and Modified Proteins. [Link]

  • ResearchGate. (2025). Protocol to generate, purify, and analyze antibody-oligonucleotide conjugates from off-the-shelf antibodies. [Link]

  • Google Patents. (n.d.). WO2016046753A1 - Synthesis of glp-1 peptides.
  • AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. [Link]

  • Google Patents. (n.d.). WO2016046753A1 - Synthesis of glp-1 peptides.
  • Royal Society of Chemistry. (n.d.). Synthesis of human GLP-1 (7–36) by chemoselective α-ketoacid–hydroxylamine peptide ligation of unprotected fragments. [Link]

  • PMC. (2022). Amino-Li-Resin—A Fiber Polyacrylamide Resin for Solid-Phase Peptide Synthesis. [Link]

  • PMC. (n.d.). Native Chemical Ligation of Peptides and Proteins. [Link]

  • ACS Publications. (n.d.). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. [Link]

  • ProQuest. (n.d.). Diverse Modification of Unprotected Peptides and Proteins through Common Intermediates. [Link]

  • Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for Biomaterials Science. [Link]

  • ACS Publications. (2023). Chemoselective Methods for Labeling and Modification of Peptides and Proteins. [Link]

  • ACS Publications. (2025). High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates. [Link]

  • CellMosaic. (n.d.). Services - Bioconjugate Analysis & Purification - HPLC Analysis. [Link]

  • PMC. (n.d.). Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. [Link]

  • Bio-Synthesis. (2022). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. [Link]

  • ACS Publications. (2009). Nonnatural Amino Acids for Site-Specific Protein Conjugation. [Link]

  • Charles River Laboratories. (n.d.). Meeting the Challenges of Antibody Drug Conjugate Characterization by LC-MS/(MS). [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information - Ivan Huc. [Link]

  • Peptides. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. [Link]

  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]

  • Dilworth IP. (2019). Linking It Up: Antibody-Drug Conjugates. [Link]

  • P3 BioSystems. (n.d.). Fmoc-Glu(OAll)-OH. [Link]

  • The Royal Society of Chemistry. (n.d.). Chemical Synthesis of site-selective advanced glycation endproducts in α-synuclein and its fragments Electronic Supporting Info. [Link]

  • PMC. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). [Link]

  • PMC. (n.d.). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. [Link]

  • ResearchGate. (2024). Drug Deconjugation-assisted Peptide Mapping by LC-MS/MS to Identify Conjugation Sites and Quantify Site Occupancy for Antibody-drug Conjugates. [Link]

  • SciSpace. (2015). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. [Link]

  • ResearchGate. (n.d.). A Highly Efficient Method for Synthesis of Fmoc-Lysine(Mmt)-OH. [Link]

  • PubMed. (1995). Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. [Link]

  • DSpace@MIT. (2021). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-l. [Link]

  • YouTube. (2017). Peptide Sample Prep Optimization and Troubleshooting. [Link]

  • ACS Publications. (2021). Affinity-Based Methods for Site-Specific Conjugation of Antibodies. [Link]

Sources

Application Notes and Protocols for HPLC Purification of Boc-Protected Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Challenge of Boc-Protected Peptides

In the realm of solid-phase peptide synthesis (SPPS), the tert-butyloxycarbonyl (Boc) protecting group remains a cornerstone, particularly in Boc/Bzl strategies.[1][2] While effective in synthesis, the Boc group imparts significant hydrophobicity to the peptide, creating distinct challenges for purification.[3][4] These peptides often exhibit poor solubility in aqueous mobile phases, a tendency to aggregate, and strong retention on reversed-phase high-performance liquid chromatography (RP-HPLC) columns.[3][5] This necessitates carefully optimized purification protocols to achieve high purity and yield.

This guide provides a comprehensive overview of HPLC-based purification methods for Boc-protected peptides, detailing the underlying principles, method development strategies, and step-by-step protocols.

Core Principles of Reversed-Phase HPLC for Boc-Protected Peptides

RP-HPLC separates molecules based on their hydrophobicity.[6] The stationary phase is nonpolar (e.g., C18, C8, or C4 alkyl chains bonded to silica), while the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile (ACN).[7][8]

For Boc-protected peptides, their increased hydrophobicity means they will interact strongly with the stationary phase.[3] Elution is achieved by gradually increasing the concentration of the organic solvent in the mobile phase, which decreases the polarity of the mobile phase and weakens the hydrophobic interactions, allowing the peptide to move through the column.

A critical component of the mobile phase for peptide purification is an ion-pairing agent, most commonly trifluoroacetic acid (TFA).[9] TFA serves multiple purposes:

  • Ion Pairing: It forms a neutral ion pair with positively charged residues on the peptide, increasing its overall hydrophobicity and enhancing retention.[5]

  • Suppressing Silanol Interactions: It masks unwanted interactions with residual silanol groups on the silica-based column packing, leading to improved peak shape and reducing tailing.[5][10]

  • pH Control: It maintains a low pH, which is crucial for the stability of many peptides and for consistent chromatography.[9]

Method Development: A Strategic Approach

Optimizing the purification of a Boc-protected peptide requires a systematic approach to method development. The key parameters to consider are the choice of column, mobile phase composition, and gradient profile.

Column Selection: Tailoring to Hydrophobicity

The choice of stationary phase is critical for achieving optimal separation. While C18 columns are a common starting point for many peptide separations, the high hydrophobicity of Boc-protected peptides often necessitates a less retentive stationary phase.[5]

  • C18 Columns: These are highly hydrophobic and provide strong retention. They are suitable for smaller or less hydrophobic Boc-protected peptides.[8]

  • C8 Columns: With a shorter alkyl chain, C8 columns are less hydrophobic than C18 and can be a good choice for moderately hydrophobic Boc-protected peptides.[11]

  • C4 Columns: These are the least hydrophobic of the common alkyl chain phases and are often recommended for very large or highly hydrophobic peptides that may be irreversibly adsorbed on C18 or C8 columns.[5][12]

Wide-pore columns (300 Å) are generally preferred for peptides to ensure the molecules can freely access the bonded phase within the pores of the silica particles.[13][14]

Mobile Phase Optimization: The Role of TFA and Organic Solvents

The mobile phase is typically a binary system consisting of:

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.[15]

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).[15]

While ACN is the most common organic solvent due to its low viscosity and UV transparency, isopropanol can be added to the mobile phase to improve the solubility and recovery of very hydrophobic peptides.[8]

The concentration of TFA can also be optimized. While 0.1% is standard, for peptides with multiple positive charges, increasing the TFA concentration to 0.2-0.25% can sometimes improve resolution.[16]

Gradient Elution: Fine-Tuning the Separation

A gradient elution, where the concentration of Mobile Phase B is increased over time, is almost always used for peptide purification.[7] A typical starting point for method development is a broad gradient (e.g., 5-95% B over 20-30 minutes) to determine the approximate elution time of the target peptide.[15]

Once the elution point is known, a shallower, more focused gradient can be developed around that point to maximize the resolution between the desired peptide and any closely eluting impurities.[17] For peptide analysis, a shallow gradient with an increase of 1% B per minute is typical.[18]

Experimental Workflow for HPLC Purification

The following diagram illustrates a typical workflow for the HPLC purification of a Boc-protected peptide, from initial analytical method development to preparative scale purification and final analysis.

HPLC_Workflow cluster_analytical Analytical Scale cluster_prep Preparative Scale cluster_analysis Post-Purification Analysis Crude_Sample Crude Boc-Peptide Sample Analytical_Dev Analytical HPLC Method Development Crude_Sample->Analytical_Dev Inject Prep_Purification Preparative HPLC Purification Crude_Sample->Prep_Purification Load Sample Optimized_Method Optimized Analytical Method Analytical_Dev->Optimized_Method Optimize Gradient & Column Prep_Scale_Up Linear Scale-Up Optimized_Method->Prep_Scale_Up Calculate Parameters Prep_Scale_Up->Prep_Purification Apply Scaled Method Fraction_Collection Fraction Collection Prep_Purification->Fraction_Collection Collect Fractions Fraction_Analysis Analytical HPLC of Fractions Fraction_Collection->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_QC Final QC (HPLC/MS) Lyophilization->Final_QC Pure_Peptide Pure Boc-Peptide Final_QC->Pure_Peptide

Sources

Application Note: Comprehensive NMR Characterization of Boc-(R)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Boc-(R)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid is a chiral amino acid derivative of significant interest in pharmaceutical research and drug development.[1] Its structure, which combines a Boc-protected amine, a chiral center, and a phenolic moiety, makes it a valuable building block for the synthesis of bioactive peptides and complex pharmaceuticals.[1][2][] A definitive and reproducible structural characterization is paramount for quality control and downstream applications. This application note provides a comprehensive guide and detailed protocols for the structural elucidation of this compound using one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC) NMR spectroscopy. We emphasize the rationale behind experimental choices, particularly solvent selection, to ensure the unambiguous assignment of all proton and carbon signals, including the often-problematic labile protons.

Introduction: The Structural Challenge

The molecule presents several interesting features for NMR analysis. The tert-butyloxycarbonyl (Boc) protecting group provides a simple, high-intensity singlet, serving as an excellent internal reference point. However, the core structure requires a more nuanced approach:

  • Chirality: The stereocenter at the C3 position renders the adjacent C2 methylene protons diastereotopic. This means they are chemically non-equivalent and will exhibit distinct chemical shifts and a complex coupling pattern (geminal and vicinal).

  • Aromatic System: The ortho-substituted hydroxyphenyl ring gives rise to four distinct aromatic proton signals with characteristic coupling constants.

  • Labile Protons: The molecule contains three exchangeable protons: the N-H of the carbamate, the phenolic O-H, and the carboxylic acid O-H. Their chemical shifts are highly sensitive to solvent, concentration, and temperature, and they often appear as broad signals or may not be observed at all in certain solvents.[4][5]

This guide is designed for researchers and drug development professionals to overcome these challenges and obtain high-quality, unambiguous NMR data.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme will be used throughout this document.

Caption: Structure of this compound with atom numbering for NMR assignments.

Experimental Design and Rationale

The selection of an appropriate deuterated solvent is the most critical decision for this analysis. The goal is to slow the chemical exchange of the NH, OH, and COOH protons to allow for their observation and coupling.

  • Recommended Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆). This polar, aprotic solvent is an excellent hydrogen bond acceptor. It effectively solvates and stabilizes the labile protons, leading to sharper signals that are often visible in the ¹H spectrum.[5][6]

  • Alternative for Confirmation (D₂O Exchange): Deuterium oxide (D₂O) is used as an additive. Labile protons will exchange with deuterium, causing their corresponding signals to disappear from the ¹H spectrum. This is a definitive method for identifying the OH, NH, and COOH peaks.[6][7]

  • Avoid Protic Solvents for Initial Analysis: Solvents like methanol-d₄ (CD₃OD) or D₂O will cause rapid exchange, rendering the labile protons invisible from the start.[6]

Sources

Beyond the Canonical 20: A Guide to the Incorporation of Non-Natural Amino Acids into Peptide Sequences

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of non-natural amino acids (nnAAs) into peptide sequences is a transformative strategy in peptide chemistry, drug discovery, and materials science. By expanding the chemical repertoire beyond the 20 proteinogenic amino acids, researchers can engineer peptides with enhanced therapeutic properties, novel functionalities, and improved stability. This comprehensive guide provides an in-depth exploration of the primary methodologies for nnAA incorporation, offering detailed protocols, expert insights into the rationale behind experimental choices, and troubleshooting guidance for researchers, scientists, and drug development professionals.

Introduction: Expanding the Chemical Toolbox of Peptides

Peptides are remarkable molecules with diverse biological activities. However, their therapeutic potential can be limited by factors such as poor metabolic stability, low bioavailability, and constrained structural diversity. The incorporation of non-natural amino acids addresses these limitations by introducing a vast array of chemical functionalities not found in nature.[1][2] These modifications can range from simple alterations, like the use of D-amino acids to confer resistance to proteolysis, to the introduction of complex moieties for fluorescent labeling, photocrosslinking, or bioorthogonal conjugation.[1] The ability to precisely install these unique building blocks opens up new avenues for designing peptides with tailored properties for a myriad of applications.

This guide will focus on the three predominant strategies for incorporating nnAAs into peptide sequences:

  • Solid-Phase Peptide Synthesis (SPPS): The cornerstone of chemical peptide synthesis, offering precise, site-specific incorporation of a wide variety of nnAAs.

  • Native Chemical Ligation (NCL): A powerful chemoselective method for joining unprotected peptide fragments, enabling the synthesis of larger peptides and proteins with nnAAs.

  • In Vivo Incorporation via Genetic Code Expansion: A sophisticated approach that reprograms the cellular translational machinery to incorporate nnAAs into proteins in living organisms.

Solid-Phase Peptide Synthesis (SPPS): The Workhorse of nnAA Incorporation

SPPS is the most widely used method for synthesizing peptides containing nnAAs due to its efficiency, versatility, and amenability to automation.[3] The fundamental principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[4][5]

The Core Principles of SPPS for nnAA Incorporation

The iterative cycle of SPPS for nnAA incorporation mirrors that of standard peptide synthesis: Nα-deprotection, amino acid coupling, and washing.[1] However, the unique structures of nnAAs often necessitate modifications to standard protocols.[1]

Key Considerations:

  • Steric Hindrance: Bulky nnAA side chains can impede coupling reactions, leading to incomplete reactions and deletion sequences.[4][6] This can be overcome by using more potent coupling reagents, extending reaction times, or performing a "double coupling" step.[7]

  • Altered Reactivity: The functional groups on nnAA side chains may be incompatible with standard SPPS chemistry, requiring specific protecting group strategies to prevent unwanted side reactions.[4]

  • Solubility: Both the protected nnAA and the growing peptide-resin can exhibit poor solubility, hindering reaction kinetics. Careful selection of solvents and reagents is crucial.

Experimental Protocol: Manual Fmoc/tBu SPPS for a Peptide Containing a Non-Natural Amino Acid

This protocol outlines the manual synthesis of a model peptide containing a generic nnAA using the popular Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected proteinogenic amino acids

  • Fmoc-protected non-natural amino acid

  • Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Coupling Reagents: See Table 1 for options. A common choice is HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

  • Activator Base: N,N-Diisopropylethylamine (DIEA)

  • Solvents: DMF, Dichloromethane (DCM), Methanol

  • Washing Solution: DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS) (Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.[1]

  • First Amino Acid Coupling (if not pre-loaded):

    • Dissolve 3 equivalents of the first Fmoc-protected amino acid and 3 equivalents of HCTU in DMF.

    • Add 6 equivalents of DIEA to the activation mixture.

    • Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.

    • Wash the resin thoroughly with DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for 15 minutes.[8]

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Proteinogenic or nnAA):

    • In a separate vial, pre-activate 3 equivalents of the Fmoc-amino acid (or nnAA) with 3 equivalents of HCTU and 6 equivalents of DIEA in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours. For sterically hindered nnAAs, extend the coupling time to 4 hours or perform a second coupling.

    • Wash the resin with DMF.

  • Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A blue color indicates an incomplete reaction, necessitating a second coupling.[7]

  • Repeat Cycles: Repeat steps 3-5 for each amino acid in the sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 3).

  • Resin Washing and Drying: Wash the peptide-resin sequentially with DMF, DCM, and methanol, then dry under vacuum.[1]

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.[4]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[4]

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical RP-HPLC.[9]

Workflow for SPPS Incorporation of a Non-Natural Amino Acid

SPPS_Workflow start Start with Resin swell Resin Swelling (DMF) start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple Amino Acid Coupling (Fmoc-AA/nnAA, Coupling Reagent, DIEA) wash1->couple wash2 Wash (DMF) couple->wash2 ninhydrin Ninhydrin Test wash2->ninhydrin repeat Repeat for next AA ninhydrin->repeat Incomplete (Blue) final_deprotect Final Fmoc Deprotection ninhydrin->final_deprotect Complete (Yellow) repeat->couple cleave Cleavage & Side-Chain Deprotection (TFA Cocktail) final_deprotect->cleave precipitate Precipitation (Cold Ether) cleave->precipitate purify Purification (RP-HPLC) precipitate->purify end Characterized Peptide purify->end

Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis (SPPS) incorporating a non-natural amino acid.

Selecting the Right Coupling Reagent

The choice of coupling reagent is critical for the successful incorporation of nnAAs, especially those that are sterically hindered. The table below compares common coupling reagents used in SPPS.

Coupling ReagentChemical NameKey Features
HBTU/TBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate/tetrafluoroborateWidely used, efficient, and byproducts are soluble.[10]
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateMore reactive than HBTU, faster coupling with less epimerization.[11] Preferred for sterically hindered amino acids.
HCTU O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateA cost-effective alternative to HATU with similar reactivity.
DIC/HOBt N,N'-Diisopropylcarbodiimide / 1-HydroxybenzotriazoleA classic and cost-effective carbodiimide-based method. The HOBt additive minimizes racemization.[11]
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateA third-generation uronium salt with high efficiency, comparable to HATU.[10] It is safer to handle as it does not contain explosive benzotriazole derivatives.

Native Chemical Ligation (NCL): Assembling Larger Peptides with nnAAs

For peptides exceeding the practical limits of SPPS (typically >50 amino acids), Native Chemical Ligation (NCL) is the premier method for their total chemical synthesis.[2][12] NCL involves the chemoselective reaction between two unprotected peptide fragments: one with a C-terminal thioester and the other with an N-terminal cysteine residue.[2][12][13] This reaction forms a native peptide bond at the ligation site, enabling the assembly of large, complex peptides and small proteins.

The Mechanism of Native Chemical Ligation

The NCL reaction proceeds in two steps:

  • Transthioesterification: The thiol side chain of the N-terminal cysteine of one peptide attacks the C-terminal thioester of the other peptide, forming a new thioester intermediate.

  • S-to-N Acyl Shift: This thioester intermediate undergoes a rapid, irreversible intramolecular rearrangement to form a stable, native amide bond.

NCL Workflow for nnAA Incorporation

NCL_Workflow cluster_peptide1 Peptide Fragment 1 cluster_peptide2 Peptide Fragment 2 peptide1_spps SPPS Synthesis peptide1_thioester Generate C-terminal Thioester peptide1_spps->peptide1_thioester ligation Native Chemical Ligation (Aqueous buffer, pH 7.0-7.5, Thiol catalyst) peptide1_thioester->ligation peptide2_spps SPPS Synthesis with N-terminal Cys (or nnAA-Cys analog) peptide2_spps->ligation purification Purification (RP-HPLC) ligation->purification final_product Full-Length Peptide with nnAA purification->final_product

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with sterically hindered amino acids in peptide synthesis. Here, we provide in-depth troubleshooting advice, detailed protocols, and frequently asked questions to navigate and resolve common issues, ensuring the successful synthesis of complex peptides.

Troubleshooting Guide: Low or No Coupling Efficiency

Issue: My standard coupling protocol (e.g., using DIC/HOBt) has failed or is giving very low yield for a specific amino acid in my sequence.

This is a classic problem when incorporating sterically demanding residues, such as α,α-disubstituted amino acids (e.g., Aib), N-methylated amino acids, or amino acids with bulky side chains (e.g., Val, Ile, Thr).[1][2] The steric bulk physically obstructs the approach of the nucleophilic amine to the activated carboxylic acid, dramatically slowing down the rate of peptide bond formation.[2]

Below is a systematic approach to diagnosing and solving the issue.

G cluster_0 Troubleshooting Low Coupling Efficiency Start Low Yield / Failed Coupling with Hindered Residue Reagent 1. Evaluate Coupling Reagent Is it potent enough? Start->Reagent Conditions 2. Optimize Reaction Conditions Are time/temp sufficient? Reagent->Conditions No (Switch to Uronium/ Phosphonium Salt) Reagent->Conditions Yes Reagent_Sol Switch to HATU, HCTU, PyAOP Reagent->Reagent_Sol Solvent 3. Assess Solvent System Is solvation adequate? Conditions->Solvent No (Increase Time/Temp/ Use Microwave) Conditions->Solvent Yes Conditions_Sol Extend time to 4-24h Increase temp to 40-60°C Use Microwave (5-30 min) Conditions->Conditions_Sol Strategy 4. Advanced Strategies Is a different approach needed? Solvent->Strategy No (Switch to NMP or Solvent Mixture) Solvent->Strategy Yes Success Coupling Successful Strategy->Success No (Use Double Coupling or Acyl Fluoride) Strategy->Success Yes

Caption: Troubleshooting workflow for low coupling efficiency.

1. Inefficient Coupling Reagent

Question: Why is my standard carbodiimide reagent (DCC, DIC) failing for this coupling?

Answer: Standard carbodiimide reagents are often insufficiently reactive for sterically demanding couplings.[2][3] They activate the carboxylic acid, but the resulting intermediate may not be reactive enough to overcome the high activation energy barrier imposed by steric hindrance.

Solution: Switch to a more potent in situ activating reagent. These reagents form highly reactive activated esters that can overcome the steric barrier.[3][4]

  • Uronium/Aminium Salts: Reagents like HATU , HCTU , and COMU are highly effective.[2][5] HATU, in particular, is frequently cited as a gold standard for difficult couplings due to the formation of a highly reactive OAt-ester.[2][5][6]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices, demonstrating high reactivity for hindered couplings.[5][6] PyAOP is often superior for coupling two N-methylated residues.[7]

  • Acyl Fluoride Generation: For extremely hindered couplings, such as with α,α-disubstituted amino acids (e.g., Aib), converting the carboxylic acid to a highly reactive acyl fluoride using reagents like TFFH can be a very effective strategy.[3][8][9]

2. Suboptimal Reaction Conditions

Question: I'm using a powerful coupling reagent like HATU, but the coupling is still incomplete. What should I do next?

Answer: Steric hindrance dramatically slows down reaction kinetics.[3] Even with a potent reagent, the standard reaction time or temperature may be insufficient to drive the reaction to completion.

Solution: Modify the reaction parameters to overcome the kinetic barrier.

  • Increase Reaction Time: Extend the coupling time significantly. A reaction that is typically complete in 1-2 hours may require 4 hours, or even overnight, for a hindered residue.[3][5]

  • Elevate the Temperature: Gently heating the reaction to 40-60°C can provide the necessary activation energy.[5] However, this must be done cautiously, as elevated temperatures can increase the risk of racemization, especially with sensitive amino acids.[9]

  • Use Microwave-Assisted Synthesis: Microwave-assisted solid-phase peptide synthesis (MA-SPPS) is a highly effective method for difficult couplings.[1][10] Microwave energy provides rapid and uniform heating, dramatically accelerating reaction rates and driving challenging couplings to completion in minutes (5-30 min) rather than hours.[7][10][11]

3. Poor Solvation and Peptide Aggregation

Question: My peptide sequence contains several hydrophobic and hindered residues, and now the synthesis is failing. Could this be an aggregation problem?

Answer: Yes. As a peptide chain elongates on the solid support, it can fold into secondary structures and aggregate, especially if the sequence is hydrophobic. This aggregation physically blocks reactive sites, preventing reagents from accessing the N-terminal amine and leading to incomplete or failed couplings.[2]

Solution: Improve the solvation of the peptide-resin complex.

  • Solvent Choice: Switch from Dimethylformamide (DMF) to N-methylpyrrolidone (NMP) , which has superior solvating properties.[3] For particularly difficult sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[3]

  • Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can help disrupt secondary structures and improve solvation.

Frequently Asked Questions (FAQs)

Q1: What are the most common sterically hindered amino acids? A1: The most common culprits include:

  • β-branched amino acids: Valine (Val), Isoleucine (Ile), Threonine (Thr).

  • α,α-disubstituted amino acids: α-aminoisobutyric acid (Aib).[1]

  • N-methylated amino acids: Where a methyl group on the backbone nitrogen significantly increases steric bulk and reduces nucleophilicity.[1][12]

  • Amino acids with bulky side-chain protecting groups. [3]

Q2: What is "double coupling" and when should I use it? A2: Double coupling is the simple but effective technique of repeating the coupling step with a fresh solution of activated amino acid.[3] It is used when a single coupling reaction fails to go to completion, which can be confirmed with a qualitative test (e.g., Kaiser test for primary amines or bromophenol blue test for secondary amines like N-methylated residues).[5][13] This ensures that any unreacted N-terminal amines are coupled in the second step.

Q3: Are there any side reactions I should be aware of when using potent coupling reagents? A3: Yes. When using uronium/aminium reagents like HATU or HBTU, an excess of the reagent can react with the free N-terminal amine to form a guanidinium group.[14] This side reaction terminates the peptide chain. To avoid this, it is crucial to pre-activate the carboxylic acid with the coupling reagent for 1-5 minutes before adding the mixture to the resin-bound peptide.[3][14]

Q4: Can I use additives to improve my coupling efficiency? A4: Yes. Additives like 1-Hydroxybenzotriazole (HOBt) and its aza-derivatives (e.g., HOAt) are typically incorporated within the coupling reagent itself (like in HBTU and HATU). They work by forming the reactive esters and can also help suppress racemization.[15][16] OxymaPure is a newer, non-explosive additive used in reagents like COMU that offers comparable or superior performance to HOBt and HOAt.[5] However, using an excessive amount of additives can sometimes slow down the reaction by forming less reactive aggregates with the amine.[17]

Q5: How do I couple two N-methylated amino acids together? A5: This is one of the most challenging coupling reactions due to the steric hindrance of both the activated acid and the secondary amine nucleophile. The recommended approach is to use a highly potent phosphonium salt reagent like PyAOP or PyBroP , often with extended reaction times or microwave assistance.[7][13][18] HATU can also be effective but may require double coupling and longer reaction times.[7][13]

Data & Reagent Comparison

The choice of coupling reagent is critical for success. The following table summarizes the relative performance of common reagents for difficult, sterically hindered couplings.

Reagent ClassExample ReagentsRelative ReactivityKey Considerations & Potential Side Reactions
Carbodiimide DCC, DICLowGenerally insufficient for hindered couplings; Not recommended without activating additives.[2][3]
Phosphonium Salt PyBOP, PyAOPVery HighExcellent for hindered couplings. Byproducts are generally non-carcinogenic. PyAOP is often superior for N-methylated residues.[6][7]
Uronium/Aminium Salt HBTU, HCTUHighHCTU is more reactive than HBTU. Effective for many difficult couplings.[3]
Uronium/Aminium Salt HATUVery HighOften considered the gold standard for difficult couplings due to high reactivity and reduced racemization.[5][6][7] Guanidinylation of the N-terminus is a risk if pre-activation is not performed.[14]
Uronium/Aminium Salt COMUVery HighReactivity is comparable to HATU. Based on the non-explosive OxymaPure leaving group, offering a better safety profile.[5][9]
Acyl Halide Precursor TFFH, PyBroPExtremely HighGenerates highly reactive acyl fluorides or bromides in situ. Especially suited for α,α-disubstituted amino acids.[3][9]
Experimental Protocols
Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU

This protocol is recommended when a single coupling is found to be incomplete.

Workflow Diagram:

G cluster_protocol1 Protocol 1: HATU Double Coupling Deprotect 1. N-terminal Fmoc Deprotection Wash1 2. Wash Resin (DMF) Deprotect->Wash1 Preactivate1 3. Pre-activate Fmoc-AA-OH + HATU + DIPEA (4 / 3.9 / 8 eq) Wash1->Preactivate1 Couple1 4. First Coupling (45-60 min) Preactivate1->Couple1 Wash2 5. Wash Resin (DMF) Couple1->Wash2 Test 6. Qualitative Test (e.g., Kaiser) Wash2->Test Preactivate2 7. Pre-activate (Fresh Reagents) Test->Preactivate2 Positive (Incomplete) Wash3 9. Final Wash (DMF, DCM) Test->Wash3 Negative (Complete) Couple2 8. Second Coupling (45-60 min) Preactivate2->Couple2 Couple2->Wash3 Next Proceed to next cycle Wash3->Next

Caption: Workflow for a double coupling procedure.

Step-by-Step Methodology:

  • First Coupling:

    • Following standard N-terminal Fmoc-deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (3x).

    • In a separate vessel, dissolve the sterically hindered Fmoc-amino acid (4 eq. relative to resin loading), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.[3]

    • Allow the solution to pre-activate for 1-5 minutes.[3]

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.[3]

    • Wash the resin thoroughly with DMF (3x).

  • Monitoring and Second Coupling:

    • Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to check for free primary amines.[5] If the test is positive (indicating an incomplete reaction), proceed with a second coupling.

    • Repeat steps 1.2 through 1.4 using a fresh solution of activated amino acid.

    • After the second coupling, wash the resin thoroughly with DMF (3x) and then DCM (3x) to prepare for the next deprotection step.[3]

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail, such as coupling two Aib residues.

Step-by-Step Methodology:

  • Acyl Fluoride Formation:

    • In an anhydrous solvent like DCM, dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 eq.).

    • Add a fluorinating agent such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate) (1 eq.) and a suitable non-nucleophilic base like DIPEA.[3][9]

    • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[3]

  • Coupling Reaction:

    • Add the solution containing the freshly generated acyl fluoride to the deprotected, resin-bound amine.

    • Allow the reaction to proceed. Reaction times can be significantly longer, so monitoring for completeness is crucial.

    • Once complete, wash the resin thoroughly with the reaction solvent, followed by DMF and DCM.[3]

References
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Due-Hansen, M. E., et al. (2015).
  • BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
  • Kappe, C. O. (2002). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synthesis.
  • Luxembourg Bio Technologies. (n.d.).
  • BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
  • ResearchGate. (2025). What is coupling reagents in peptide synthesis?.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • BenchChem. (2025).
  • Aobious. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • The Organic Chemistry Tutor. (2021). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
  • BenchChem. (2025).
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
  • Sigma-Aldrich. (n.d.).
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. Journal of Organic Chemistry.
  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Creative Peptides. (n.d.).
  • Kurosu, M., & Li, K. (2005). Delay of coupling caused by excess additives. Journal of Peptide Research.
  • El-Faham, A., & Albericio, F. (2011).
  • Novabiochem. (n.d.). Comparative study of conventional and microwave assisted synthesis. Merck.
  • BOC Sciences. (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach.
  • Creative Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Biotage. (n.d.).
  • National Institutes of Health (NIH). (n.d.). Understanding and Designing Head-to-Tail Cyclic Peptides.
  • Bio-Synthesis Inc. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Journal of the American Chemical Society. (2024). Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases.
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout.
  • National Institutes of Health (NIH). (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
  • ResearchGate. (2025). On-resin head-to-tail cyclization of cyclotetrapeptides: Optimization of crucial parameters | Request PDF.
  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?.

Sources

Technical Support Center: Preventing Aggregation During Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to one of the most persistent challenges in solid-phase peptide synthesis (SPPS): on-resin aggregation. This guide is designed for researchers, scientists, and drug development professionals who encounter difficult sequences and seek robust, field-proven solutions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can not only solve current issues but also proactively design successful syntheses for the future.

Frequently Asked Questions (FAQs): The Fundamentals of SPPS Aggregation

This section addresses the foundational concepts of peptide aggregation, providing the essential knowledge to diagnose and understand the problem.

Q1: What is peptide aggregation in the context of SPPS, and why is it a problem?

A1: Peptide aggregation during SPPS is the self-association of growing peptide chains attached to the solid support. This process is primarily driven by the formation of extensive intermolecular hydrogen bonds, which leads to the creation of stable secondary structures, most notably β-sheets.[1] When peptide chains aggregate, they collapse onto the resin matrix, rendering the N-terminus of the growing chain inaccessible to reagents.[1][2] This steric hindrance is a major cause of synthesis failure, leading to:

  • Incomplete or failed coupling reactions: The incoming activated amino acid cannot reach the N-terminal amine.

  • Inefficient Fmoc-deprotection: The deprotecting agent (e.g., piperidine) cannot access the Fmoc group.

  • Low crude peptide yield and purity: The final product is contaminated with deletion sequences (n-1, n-2) and truncations.[1][3]

Q2: Are there specific peptide sequences that are more susceptible to aggregation?

A2: Yes, the primary amino acid sequence is the main determinant of aggregation tendency. While difficult to predict with absolute certainty, some patterns are well-established:[4][5][6]

  • Hydrophobic Residues: Sequences rich in contiguous hydrophobic and β-branched amino acids like Valine (Val), Isoleucine (Ile), Leucine (Leu), Phenylalanine (Phe), and Alanine (Ala) are highly prone to aggregation.[1][7]

  • Hydrogen-Bonding Residues: Amino acids capable of forming strong side-chain hydrogen bonds, such as Glutamine (Gln), Serine (Ser), and Threonine (Thr), can also contribute to aggregation.

  • Sequence Length: Aggregation is rarely an issue before the fifth or sixth residue but becomes a significant risk as the peptide elongates.[1][8]

Q3: How can I visually identify if my peptide-resin is aggregating during synthesis?

A3: On-resin aggregation provides several macroscopic clues. A primary indicator is the failure of the peptide-resin to swell properly in the synthesis solvent.[1][8] In a batch reactor, you may observe the resin bed shrinking or clumping. In a continuous-flow system, aggregation is often detected by a flattened and broadened UV deprotection profile, indicating restricted flow and slower reagent diffusion.[1] It is critical to note that standard monitoring tests like the Kaiser (ninhydrin) or TNBS tests can be unreliable in cases of severe aggregation, often yielding false negatives because the collapsed resin matrix prevents the test reagents from reaching the free amines.[1]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to troubleshooting aggregation-related synthesis failures.

Issue: My synthesis is failing. I'm seeing low yield and mass spectrometry shows multiple deletion sequences. How do I confirm aggregation is the cause and what should I do?

This common scenario points towards incomplete coupling and deprotection cycles. The workflow below will help you diagnose the problem and select an appropriate remedy.

Confirm that aggregation is the root cause by observing the physical state of the resin (poor swelling) and considering the sequence characteristics (hydrophobicity).

Based on the severity of the issue and the nature of your peptide, choose one or more of the following strategies. These are categorized from simple process modifications to more involved chemical interventions.

cluster_0 Troubleshooting Workflow for Aggregation Start Synthesis Failure (Low Yield, Deletions) CheckResin Observe Resin Swelling & Analyze Sequence Start->CheckResin ProcessMod Strategy 1: Process Modifications CheckResin->ProcessMod Aggregation Suspected ChemMod Strategy 2: Chemical Modifications ProcessMod->ChemMod If problem persists Resynthesis Resynthesize Peptide ChemMod->Resynthesis Implement in new synthesis Success Successful Synthesis Resynthesis->Success

Caption: Troubleshooting workflow for aggregation in SPPS.

Strategy 1: Process Modifications to Disrupt Aggregation

These methods involve altering the physical and chemical environment of the synthesis to favor solvation and disrupt intermolecular hydrogen bonds. They can often be implemented during a failing synthesis or, preferably, proactively.

Q4: Can changing the synthesis solvent help overcome aggregation?

A4: Absolutely. The choice of solvent is critical for maintaining peptide-resin solvation. While N,N-Dimethylformamide (DMF) is common, it is not always the most effective.

  • N-Methyl-2-pyrrolidone (NMP): NMP is a more polar aprotic solvent than DMF and often superior in solvating aggregated sequences.[8][9][10]

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful hydrogen bond-disrupting (chaotropic) solvent that can be highly effective in breaking up β-sheet structures.[8][11] It can be used as a co-solvent with DMF or NMP.

  • "Magic Mixture": A combination of DCM, DMF, and NMP (1:1:1) has been successfully used for synthesizing very hydrophobic peptides.[7][12]

Q5: Is it beneficial to perform the synthesis at a higher temperature?

A5: Yes, increasing the reaction temperature is a very effective strategy. Elevated temperatures (e.g., 40-90°C), often applied using microwave peptide synthesizers, provide the necessary energy to disrupt stable hydrogen bonds that cause aggregation.[8][13][14] This enhances reaction kinetics for both coupling and deprotection, often leading to higher crude purity and allowing for shorter cycle times.[13][15] However, be aware that high temperatures can increase the risk of side reactions like racemization, particularly for sensitive residues like Cysteine (Cys) and Histidine (His).[15]

Q6: What are chaotropic salts and how do I use them?

A6: Chaotropic salts are ions that disrupt the structure of water and interfere with non-covalent interactions like hydrogen bonds. Adding them to the synthesis environment can help break apart aggregated peptide chains. You can wash the resin with solutions of chaotropic salts like 0.8 M NaClO₄ or 4 M KSCN in DMF prior to the coupling step.[8][16]

Q7: Does the choice of resin matter for preventing aggregation?

A7: Yes, the solid support plays a significant role.

  • Low-Substitution Resin: Using a resin with a lower loading capacity (e.g., 0.1-0.4 mmol/g) increases the distance between growing peptide chains, physically hindering their ability to interact and aggregate.[8][10]

  • PEG-Based Resins: Resins grafted with polyethylene glycol (PEG), such as TentaGel, create a more polar and solvating environment around the peptide, which helps to prevent the collapse of the peptide chain onto the polystyrene core.[8][17]

StrategyMechanismKey Advantage
Change Solvent (NMP, DMSO) Improves solvation of the peptide-resin matrix.Simple to implement, often very effective.[8][11]
Elevated Temperature Provides thermal energy to break hydrogen bonds.Significantly improves reaction kinetics.[13]
Chaotropic Salts Disrupts intermolecular hydrogen bonding.Targets the direct cause of aggregation.[8]
Low-Substitution/PEG Resin Increases distance between chains; improves solvation.Proactive strategy to prevent aggregation from starting.[8][17]
Strategy 2: Chemical Modifications to the Peptide Backbone

For severely aggregating or "difficult" sequences, modifying the peptide backbone itself is the most powerful strategy. These methods introduce temporary or permanent "structure-breaking" elements that prevent the formation of β-sheets.

Q8: What are Pseudoproline Dipeptides and how do they work?

A8: Pseudoproline (ψ-Pro) dipeptides are one of the most effective tools for preventing aggregation.[18] They are derivatives of Serine, Threonine, or Cysteine where the side chain is cyclized with the backbone amide nitrogen to form an oxazolidine (for Ser/Thr) or thiazolidine (for Cys) ring.[19][20] This ring structure mimics proline, forcing a "kink" in the peptide backbone that disrupts the formation of regular secondary structures like β-sheets.[19][20] They are introduced as dipeptides (e.g., Fmoc-Ala-Ser(ψPro)-OH) to avoid the difficulty of coupling an amino acid to the sterically hindered nitrogen of the pseudoproline ring. The native Ser, Thr, or Cys residue is fully regenerated during the final TFA cleavage.[8]

cluster_1 Mechanism of Pseudoproline Dipeptides Normal Linear Peptide Chain (Prone to Aggregation) Aggregate β-Sheet Formation (Synthesis Failure) Normal->Aggregate Pseudo Incorporate Pseudoproline Dipeptide Normal->Pseudo Kink Backbone 'Kink' Disrupts H-Bonding Pseudo->Kink Soluble Solvated Peptide Chain (Successful Synthesis) Kink->Soluble

Caption: Pseudoprolines introduce a kink to prevent aggregation.

Q9: What are Dmb and Hmb protecting groups, and when should I use them?

A9: The 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) groups are temporary backbone amide protecting groups.[7][8] They are attached to the amide nitrogen of an amino acid residue, where they act as a bulky shield, physically preventing the hydrogen bonding required for β-sheet formation.[8][21] This strategy is highly effective for difficult sequences, especially those that lack Ser, Thr, or Cys residues needed for pseudoproline incorporation.

  • When to use: Dmb/Hmb protection is particularly useful for sequences containing Gly-Gly motifs or for preventing aspartimide formation at Asp-Gly sequences.[21][22]

  • How to use: They can be introduced as individual protected amino acids (e.g., Fmoc-Gly(Dmb)-OH) or, more conveniently, as dipeptides (e.g., Fmoc-Ala-(Dmb)Gly-OH) to avoid the difficult coupling onto the protected secondary amine.[22] The Dmb/Hmb group is removed during final TFA cleavage.[16][23]

ModificationTarget ResiduesMechanism
Pseudoproline Dipeptides Ser, Thr, CysIntroduces a backbone "kink".[19][20]
Dmb/Hmb Protection Any (esp. Gly)Sterically blocks backbone N-H hydrogen bonding.[8][21]
Experimental Protocols
Protocol 1: Incorporation of a Pseudoproline Dipeptide

This protocol describes the manual coupling of a pseudoproline dipeptide using standard phosphonium/aminium activation.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Xaa-Yaa(ψPro)-OH (Pseudoproline dipeptide) (3-5 equivalents relative to resin loading)

  • Coupling reagent (e.g., HATU, HBTU) (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • NMP or DMF

  • Kaiser or TNBS test reagents

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in NMP for 30 minutes.

  • In a separate vessel, dissolve the pseudoproline dipeptide and coupling reagent in a minimal volume of NMP.

  • Add DIPEA to the solution from step 2, mix briefly, and allow to pre-activate for 1-2 minutes.

  • Immediately add the activated dipeptide solution to the peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.[16]

  • Take a small sample of resin beads and perform a Kaiser or TNBS test to confirm complete coupling (a negative result indicates success).[1]

  • If the reaction is incomplete, extend the coupling time or consider a second coupling with fresh reagents.

  • Once complete, wash the resin thoroughly with NMP (3x) and DCM (3x) and proceed to the next Fmoc-deprotection step.

Protocol 2: Incorporation of a Dmb-Protected Dipeptide

This protocol outlines the coupling of an Fmoc-Aaa-(Dmb)Gly-OH dipeptide.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Aaa-(Dmb)Gly-OH dipeptide (3 equivalents)

  • Coupling reagent (e.g., DIC/HOBt or HATU/DIPEA) (3 equivalents each)

  • DMF or NMP

  • TNBS test reagents

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF.

  • For DIC/HOBt activation: In a separate vessel, dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide and HOBt in a minimal volume of DMF. Add DIC and allow the solution to pre-activate for 10 minutes.[1]

  • For HATU/DIPEA activation: Follow the procedure described in Protocol 1.

  • Add the activated dipeptide solution to the peptide-resin.

  • Agitate the mixture for 2 hours at room temperature.

  • Perform a TNBS test to confirm complete coupling.[1]

  • Wash the resin thoroughly with DMF and proceed with the synthesis.

References
  • Wikipedia. Pseudoproline. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Ismail, E., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]

  • Ananda, K., & Gundu, R. (2007). Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support. Journal of Peptide Science. [Link]

  • Merck Millipore. Pseudoproline Product Spotlight. [Link]

  • ResearchGate. Synthetic protocol for the synthesis of protected amino acids (4 a-j) using DMB and DETB. [Link]

  • Bedford, J., et al. (1993). Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent. Journal of the Chemical Society, Chemical Communications. [Link]

  • Ye, Y., et al. (2005). Rational development of a strategy for modifying the aggregatibility of proteins. Proceedings of the National Academy of Sciences. [Link]

  • Aapptec Peptides. Hmb and Dmb Dipeptides Archives. [Link]

  • Krchnák, V., Flegelová, Z., & Vágner, J. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. International Journal of Peptide and Protein Research. [Link]

  • ResearchGate. Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. [Link]

  • University of Arizona. Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. [Link]

  • ResearchGate. Overview of Solid Phase Synthesis of Difficult Peptide Sequences. [Link]

  • Gyros Protein Technologies. Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. [Link]

  • GenScript. Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. [Link]

  • CS Bio. The role of temperature in Solid Phase Peptide Synthesis (SPPS). [Link]

  • Nagorny, P., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering. [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • American Peptide Society. Taming Aggregation. [Link]

  • Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • ResearchGate. Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. [Link]

  • University of Arizona. Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. [Link]

  • AAPPTEC. Solvents for Solid Phase Peptide Synthesis. [Link]

  • AAPPTEC. Peptide Synthesis Resins. [Link]

  • Barany, G., et al. (1996). Solvation effects in solid-phase peptide synthesis. Journal of the American Chemical Society. [Link]

  • Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis (pp. 3-33). Humana Press. [Link]

  • Kent, S. B. (2015). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Biopolymers. [Link]

  • AAPPTEC. SYNTHESIS NOTES. [Link]

  • Hurevich, M., et al. (2022). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv. [Link]

Sources

Technical Support Center: Navigating Side Reactions in Boc Deprotection with Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, field-proven insights into managing and troubleshooting side reactions during the critical step of tert-butyloxycarbonyl (Boc) group deprotection using trifluoroacetic acid (TFA). Our goal is to equip you with the expertise to anticipate, diagnose, and resolve common challenges, ensuring the integrity and purity of your synthesized peptides and molecules.

Troubleshooting Guide: Diagnosing and Resolving Common Issues

This section addresses specific problems you might encounter during Boc deprotection. We focus on a cause-and-effect approach to help you quickly identify and solve issues.

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis Post-Deprotection

Symptom: Your analytical data shows multiple peaks, indicating the presence of impurities alongside your desired product. The mass difference often corresponds to +56 Da.

Primary Cause: The most common culprit is the electrophilic attack of the highly reactive tert-butyl cation on nucleophilic residues within your molecule.[1][2] This cation is an unavoidable byproduct of TFA-mediated Boc cleavage.[3][4]

At-Risk Residues:

  • Tryptophan (Trp): The indole ring is highly susceptible to tert-butylation.[2]

  • Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt, and is also prone to oxidation.[2][5]

  • Cysteine (Cys): The free thiol group is a prime target for S-tert-butylation.[2][6]

  • Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.[2]

Troubleshooting & Resolution:

The key to preventing these modifications is to intercept the tert-butyl cation before it can react with your product. This is achieved by using a "cleavage cocktail" containing TFA and one or more scavengers .[1][7]

  • Solution: Incorporate appropriate scavengers into your TFA cleavage solution. The choice and concentration of scavengers are critical and depend on the composition of your peptide.

    • Workflow for Scavenger Selection:

      • Analyze Your Sequence: Identify all susceptible amino acid residues.

      • Choose Scavengers: Select scavengers that effectively trap the carbocations and prevent other side reactions.

      • Optimize Cocktail: Prepare a cleavage cocktail with the appropriate ratio of TFA, scavengers, and co-solvents.

Below is a detailed table to guide your selection of scavengers.

Problematic Residue/Side Reaction Recommended Scavenger(s) Concentration (v/v % in TFA) Mechanism of Action & Rationale
Tryptophan (Trp) Alkylation Triisopropylsilane (TIS) or Triethylsilane (TES)2-5%Reduces the trityl group if present and effectively scavenges the tert-butyl cation.[8] TIS is often preferred due to its lower odor.
1,2-Ethanedithiol (EDT)2-5%A highly effective scavenger for tert-butyl cations and also helps prevent tryptophan oxidation.[9]
Methionine (Met) Oxidation/Alkylation Thioanisole2-5%Protects against alkylation and can help reduce methionine sulfoxide back to methionine.[5][8]
Dimethyl Sulfide (DMS)2-5%Reduces methionine sulfoxide.[5]
Cysteine (Cys) Alkylation 1,2-Ethanedithiol (EDT)2.5-5%The thiol group readily traps carbocations, preventing S-tert-butylation.[6]
Dithiothreitol (DTT)1-2.5%A reducing agent that keeps cysteine in its free thiol form and scavenges cations.[10]
Arginine (Arg) Protecting Group Issues Thioanisole5%When using Pmc or Pbf protecting groups on Arginine, cleavage can generate reactive sulfonyl species that modify Trp.[11][12] Thioanisole helps to scavenge these.
General Carbocation Scavenging Water (H₂O)2-5%A universal scavenger for tert-butyl cations, particularly important when t-butyl side-chain protecting groups are present on residues like Asp, Glu, Ser, Thr, and Tyr.[10]
Phenol2-5%An effective cation scavenger, often used in combination with other scavengers.[13]
Issue 2: Incomplete Deprotection

Symptom: Your analytical data shows a significant peak corresponding to the mass of the Boc-protected starting material.

Possible Causes & Solutions:

  • Insufficient TFA Concentration or Reaction Time: While a 50% TFA solution in dichloromethane (DCM) is common, some sterically hindered Boc groups may require higher concentrations or longer reaction times.[1] Most deprotections are complete within 1-2 hours at room temperature.[14]

  • Poor Resin Swelling: In solid-phase synthesis, 100% TFA can sometimes cause less effective resin swelling compared to a 55% TFA solution in DCM, leading to incomplete deprotection.[1]

    • Solution: Monitor the reaction over time using a small aliquot. If incomplete, increase the reaction time or consider using a slightly higher concentration of TFA. For solid-phase reactions, ensure your solvent system (e.g., TFA/DCM) is optimized for resin swelling.

Issue 3: Product Degradation - Aspartimide Formation

Symptom: You observe a pair of peaks with the same mass as your product, often with a mass difference of -18 Da (loss of water) from the desired product, which are difficult to separate. This is particularly common in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser.

Cause: This side reaction involves the cyclization of an aspartic acid residue to form a five-membered succinimide ring, known as an aspartimide.[15][16] This intermediate can then be hydrolyzed to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl iso-peptide.[17] While more prevalent in the basic conditions of Fmoc chemistry, it can also be catalyzed by strong acids like TFA.[16]

Troubleshooting & Resolution:

  • Protecting Group Strategy: When synthesizing the peptide, use a more sterically hindered protecting group for the Asp side chain, such as 3-methyl-pent-3-yl (Odmab) or 1-adamantyl (O-1-Ada), which are more resistant to cyclization.

  • Reaction Conditions: Perform the deprotection at a lower temperature (e.g., 0-4°C) to slow down the rate of aspartimide formation. Minimize the exposure time to TFA.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of TFA-mediated Boc deprotection?

The cleavage of the Boc group by TFA is an acid-catalyzed elimination reaction that proceeds in three main steps[3][4][18]:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.[1]

  • Carbocation Formation: This protonation destabilizes the molecule, leading to the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and a carbamic acid intermediate.[1]

  • Decarboxylation & Salt Formation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[3][4] The deprotected amine is then protonated by the excess TFA to form its trifluoroacetate salt.[1]

Boc_Deprotection Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc + TFA Carbamic_Acid R-NH-COOH (Carbamic Acid) Protonated_Boc->Carbamic_Acid - tert-Butyl Cation tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine R-NH3+ TFA- Carbamic_Acid->Free_Amine - CO2 CO2 CO2 (gas) Carbamic_Acid->CO2 Troubleshooting_Workflow start Post-Deprotection Analysis (HPLC/LC-MS) check_purity Is the product pure? start->check_purity success Success! check_purity->success Yes identify_impurity Identify Impurity Mass check_purity->identify_impurity No mass_plus_56 Mass +56 Da? (tert-butylation) identify_impurity->mass_plus_56 mass_plus_96 Mass +96 Da? (Trifluoroacetylation) mass_plus_56->mass_plus_96 No add_scavengers Add/Optimize Scavengers (TIS, EDT, Thioanisole, H2O) mass_plus_56->add_scavengers Yes mass_minus_18 Mass -18 Da? (Aspartimide) mass_plus_96->mass_minus_18 No reduce_time_temp Reduce Reaction Time / Temperature mass_plus_96->reduce_time_temp Yes other_impurity Other Impurity mass_minus_18->other_impurity No check_asp_pg Use Sterically Hindered Asp Protecting Group mass_minus_18->check_asp_pg Yes investigate Investigate Sequence- Dependent Side Reactions other_impurity->investigate add_scavengers->start Re-run reduce_time_temp->start Re-run check_asp_pg->start Re-synthesize

Caption: Troubleshooting workflow for Boc deprotection.

Experimental Protocols

Protocol 1: Standard Solution-Phase Boc Deprotection

This protocol is a general guideline. Optimal conditions may vary based on the substrate.

  • Preparation: Dissolve the Boc-protected compound in a minimal amount of an appropriate solvent, typically dichloromethane (DCM), to a concentration of approximately 0.1-0.2 M.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add trifluoroacetic acid (TFA) dropwise. A common ratio is 1:1 (v/v) of TFA to DCM, resulting in a 50% TFA solution. [4]If scavengers are required, they should be pre-mixed into the TFA/DCM solution.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS every 30-60 minutes. Most reactions are complete within 1-2 hours. [4]4. Work-up:

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

    • To ensure complete removal of residual TFA, co-evaporate the residue with DCM or toluene several times. [4] * The resulting product is the TFA salt. If the free amine is desired, dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated aqueous sodium bicarbonate) before extraction.

    • For peptides, precipitation with cold diethyl ether is a common method for isolation. [4]

Protocol 2: Analytical Monitoring by LC-MS
  • Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot into a larger volume (e.g., 1 mL) of a solvent mixture like 50:50 acetonitrile/water.

  • Analysis: Inject the diluted sample onto an appropriate HPLC column (e.g., C18) connected to a mass spectrometer.

  • Data Interpretation: Monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak. This allows for precise determination of reaction completion and detection of any side products in real-time.

References

  • Organic Chemistry Portal. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255–266.
  • Sarin, V. K., Kent, S. B., Tam, J. P., & Merrifield, R. B. (1981). N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis. International Journal of Peptide and Protein Research, 18(2), 143-152.
  • Alewood, P. F., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.
  • ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Request PDF.
  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258–268.
  • Wenschuh, H., et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones. Journal of Peptide Science, 25(9), e3189.
  • Kent, S. B., et al. (1981). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences, 78(11), 6676-6680.
  • Gihar, S., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(7), 2110-2117.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Radboud Repository. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Coupling Conditions for Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the effective incorporation of unnatural amino acids (Uaas) into your peptide sequences. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of Uaa coupling and troubleshoot common experimental hurdles. The introduction of Uaas offers a powerful avenue to enhance peptide therapeutics by improving stability, potency, and conferring novel functionalities.[1] However, the unique structural properties of these amino acids often necessitate protocol adjustments beyond standard solid-phase peptide synthesis (SPPS) procedures.[1]

This guide provides in-depth, field-proven insights to empower you to overcome these challenges and achieve successful synthesis of your target peptides.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered when working with Uaas.

Q1: My unnatural amino acid has a bulky side chain. What is the first thing I should consider to ensure efficient coupling?

The primary challenge with bulky Uaas is steric hindrance, which can significantly slow down or prevent complete coupling.[1] Your first consideration should be the choice of coupling reagent. Standard carbodiimide reagents like DCC or DIC may not be sufficiently potent.[2][3] It is highly recommended to switch to a more powerful aminium/uronium salt (e.g., HATU, HBTU, HCTU) or a phosphonium salt (e.g., PyBOP, PyAOP).[2][3] These reagents form highly reactive esters that can overcome the steric barrier more effectively.[2]

Q2: How do I know if the coupling of my unnatural amino acid is incomplete?

A common method to monitor coupling completeness is the Kaiser test. A positive Kaiser test (indicated by a blue color) after the coupling step suggests the presence of unreacted primary amines on the resin, signifying an incomplete reaction. It is crucial to perform this test after the coupling of a Uaa to ensure the reaction has gone to completion before proceeding to the next deprotection step.

Q3: Can I simply extend the reaction time for a difficult Uaa coupling?

Yes, increasing the reaction time is a valid strategy to overcome slow reaction kinetics due to steric hindrance.[2] For standard couplings that might take 1-2 hours, extending the time to overnight can be beneficial for a challenging Uaa.[2] However, be mindful that prolonged reaction times, especially when combined with elevated temperatures, can increase the risk of racemization.[2][4]

Q4: What is "double coupling" and when should I use it?

Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid after the initial coupling reaction.[3] This is a highly effective strategy for difficult couplings, particularly with sterically hindered Uaas, to drive the reaction to completion.[3] It is recommended to perform a Kaiser test after the first coupling; if it is positive, a second coupling is warranted.

Q5: How can I confirm the successful incorporation of my unnatural amino acid into the final peptide?

The most definitive method for confirming the incorporation of a Uaa is mass spectrometry (MS).[5][6] The observed molecular weight of the synthesized peptide should correspond to the theoretical mass including the Uaa. High-resolution mass spectrometry (HRMS) can provide even more precise mass information.[] For Uaas containing unique functional groups, other analytical techniques can be employed. For instance, if your Uaa has a fluorescent tag, you can use fluorescence spectroscopy. If it contains a bioorthogonal handle like an azide or alkyne, you can use click chemistry to attach a reporter molecule for detection.[][8]

Troubleshooting Guides

This section provides a systematic approach to resolving specific issues you may encounter during the coupling of unnatural amino acids.

Guide 1: Low Coupling Efficiency or Incomplete Reaction

Problem: The Kaiser test remains positive after the coupling step, or mass spectrometry of the final peptide shows a significant amount of a truncated sequence lacking the Uaa.

Potential Causes & Solutions:

Potential CauseScientific RationaleRecommended Solution
Insufficiently Potent Coupling Reagent Sterically hindered Uaas require a higher activation energy for the coupling reaction to proceed. Standard coupling reagents may not provide sufficient activation.[2][3]Switch to a more potent aminium/uronium (HATU, HBTU) or phosphonium (PyBOP) salt-based coupling reagent.[2][3] For extremely hindered cases, consider converting the Uaa to an acyl fluoride.[2]
Suboptimal Reaction Time The bulky nature of the Uaa slows down the reaction rate, and the standard coupling time may not be sufficient for the reaction to reach completion.[2]Increase the coupling reaction time. For particularly difficult Uaas, an overnight reaction may be necessary.[2]
Poor Resin Solvation Inadequate swelling of the resin and solvation of the growing peptide chain can lead to peptide aggregation, restricting access of the activated Uaa to the N-terminal amine.[2][9]Use a solvent with superior solvating properties. N-methylpyrrolidone (NMP) is often a better choice than dimethylformamide (DMF).[2] For very difficult sequences, a solvent mixture such as DCM/DMF/NMP might be beneficial.[2]
Peptide Aggregation Certain peptide sequences have a tendency to aggregate on the solid support, which can be exacerbated by the presence of a Uaa. This aggregation physically blocks the reactive sites.Incorporate "difficult sequence" protocols, such as the use of pseudoproline dipeptides or depsipeptides in the sequence leading up to the Uaa to disrupt secondary structure formation and aggregation.[10]

Experimental Workflow for Troubleshooting Low Coupling Efficiency:

Uaa_Coupling_Cycle start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Couple Activated Uaa to Resin wash1->coupling activation Pre-activate Uaa (Uaa + HATU + DIPEA in DMF) activation->coupling wash2 Wash with DMF coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test complete Coupling Complete kaiser_test->complete Negative incomplete Coupling Incomplete (Repeat Coupling Step) kaiser_test->incomplete Positive incomplete->coupling

Sources

Technical Support Center: Racemization-Free Esterification of Boc-Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereochemically robust esterification of N-Boc protected amino acids. This guide is designed for researchers, chemists, and drug development professionals who require high optical purity in their synthesized intermediates. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot existing methods and design new, reliable synthetic routes.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the esterification of Boc-amino acids.

Q1: Why is racemization a significant problem during the esterification of Boc-amino acids?

A: Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid, leading to a mixture of L- and D-enantiomers. This is a critical issue because the biological activity of peptides and related pharmaceuticals is highly dependent on their precise three-dimensional structure. The primary mechanism involves the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1] The proton on the α-carbon of this oxazolone is significantly more acidic than in the parent carboxylic acid. In the presence of a base, this proton can be easily removed to form a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, leading to a racemic or epimerized mixture.[1][2][3]

Q2: What is the general strategy to prevent racemization?

A: The core strategy is to employ reaction conditions that favor the direct reaction of the activated carboxylic acid with the alcohol, while minimizing the rate of competing oxazolone formation. This is typically achieved in two ways:

  • Using Additives: Reagents like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroximino)acetate (OxymaPure®) are used alongside a coupling agent (e.g., a carbodiimide).[4][5] These additives convert the initially formed, highly reactive intermediate into a less reactive, but more stable, active ester (e.g., an OBt ester). This active ester is sterically and electronically less prone to cyclize into an oxazolone but is still sufficiently reactive to be attacked by the alcohol nucleophile.

  • Choosing a Mild Method: Employing reaction pathways that do not generate highly activated intermediates prone to cyclization. A prime example is the cesium salt method, where a pre-formed cesium carboxylate is gently alkylated.[6][7]

Q3: Are all Boc-amino acids equally susceptible to racemization?

A: No. Susceptibility varies. Amino acids with side chains that can stabilize the oxazolone intermediate or those that are sterically bulky can be more prone to racemization.[8] Histidine and cysteine are particularly notorious for racemization under standard coupling conditions.[2] Conversely, proline is structurally incapable of forming an oxazolone and is therefore resistant to this racemization pathway.

Q4: Can I just use a stronger coupling reagent to speed up the reaction and avoid racemization?

A: Not necessarily. While a more potent activating agent might accelerate the desired esterification, it also often accelerates the unwanted oxazolone formation. The key is not just the speed of activation, but the selectivity of the subsequent reaction. Reagents like HATU or PyBOP are highly efficient but must be used with care, as they can lead to significant racemization if conditions are not optimized (e.g., choice of base, temperature).[4] For sensitive substrates, a milder, controlled activation is superior.

Troubleshooting Guide: Diagnosing & Solving Esterification Issues

This section provides a systematic approach to common problems encountered during experiments.

Problem 1: Significant Racemization Detected by Chiral HPLC/SFC

Your chiral chromatography shows a peak for the undesired diastereomer or enantiomer, indicating a loss of optical purity.

Potential Cause Scientific Explanation Recommended Solution
Inappropriate Base Strong, sterically unhindered bases like triethylamine (Et₃N) readily deprotonate the α-carbon of the oxazolone intermediate, promoting racemization.[3]Switch to a weaker, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). These bases are sufficient to act as proton scavengers but are less likely to cause epimerization.[3]
Absence of a Racemization Suppressant Using a carbodiimide like EDC or DCC alone generates a highly reactive O-acylisourea intermediate.[9] This intermediate rapidly cyclizes to the oxazolone before the alcohol can effectively intercept it.Always include an additive. 1-Hydroxybenzotriazole (HOBt) is the classic choice.[4][5] Modern, safer, and often more effective alternatives include OxymaPure® or HOAt.[4] These additives form active esters that suppress racemization.[3][4]
Elevated Reaction Temperature Higher temperatures increase the rate of all reactions, including the undesired oxazolone formation and subsequent enolization.Perform the initial activation and coupling steps at 0 °C. Allow the reaction to slowly warm to room temperature only after the initial formation of the active ester is complete. For highly sensitive substrates, maintaining the reaction at 0 °C or even lower may be necessary.
Prolonged Reaction Time with Excess Reagents Leaving the activated amino acid for an extended period before or after the addition of the alcohol increases the window of opportunity for oxazolone formation and racemization.[10]Add the alcohol promptly after the activation step. Monitor the reaction by TLC or LC-MS and work it up as soon as it reaches completion. Avoid unnecessarily long reaction times.
Problem 2: Formation of a Major Side Product: N-Acylurea

You observe a significant, difficult-to-remove side product with a mass corresponding to your Boc-amino acid plus the dehydrated carbodiimide (e.g., EDC or DCC).

Potential Cause Scientific Explanation Recommended Solution
Intramolecular Rearrangement The primary side reaction of carbodiimides is the irreversible intramolecular O→N acyl migration of the O-acylisourea intermediate to form a stable, unreactive N-acylurea.[11][12] This pathway competes directly with the desired reaction (attack by the alcohol or an additive like HOBt).1. Use an Additive: HOBt or Oxyma efficiently traps the O-acylisourea to form an active ester, preventing the rearrangement.[13] 2. Control Stoichiometry & Order of Addition: Pre-activate the Boc-amino acid with the carbodiimide and HOBt for a short period (5-10 min) before adding the alcohol. This ensures the O-acylisourea is rapidly converted to the more stable HOBt-ester.
Sterically Hindered Alcohol If the alcohol is very bulky, its nucleophilic attack on the activated intermediate is slow. This slow kinetics gives the O-acylisourea more time to rearrange to the N-acylurea.For hindered alcohols, consider alternative methods that are less prone to this side reaction. The Cesium Salt Method (see Protocol 2) is an excellent choice as it avoids carbodiimides altogether.
Problem 3: Low or No Product Yield

The reaction consumes starting material but fails to produce the desired ester in a reasonable yield.

Potential Cause Scientific Explanation Recommended Solution
Hydrolysis of Activated Intermediate Carbodiimides and the resulting activated intermediates (O-acylisourea, HOBt-ester) are highly susceptible to hydrolysis by trace amounts of water in the solvent or on glassware.Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents (e.g., from a solvent purification system or a fresh sealed bottle over molecular sieves). Run the reaction under an inert atmosphere (Nitrogen or Argon).
Poor Nucleophilicity of the Alcohol Electron-deficient or sterically hindered alcohols are poor nucleophiles and may react too slowly.Add a catalytic amount (0.1 eq) of 4-(Dimethylamino)pyridine (DMAP). DMAP acts as a potent acyl transfer catalyst.[14] Caution: DMAP is basic and can promote racemization, so it should be used judiciously and only when necessary, preferably at low temperatures.[5]
Incomplete Reaction The reaction may be sluggish due to steric hindrance or suboptimal concentration.Increase the concentration of the reactants. If the reaction stalls at room temperature, gentle heating (e.g., to 40 °C) can be attempted, but monitor racemization carefully. A more robust solution is to switch to a more powerful coupling system (e.g., HATU/DIPEA), but this requires careful optimization to control for racemization.
Degradation of Reagents Carbodiimides like EDC are sensitive to moisture and can degrade upon storage. HOBt can also degrade over time.Use fresh, high-quality reagents from a reliable supplier. Store EDC hydrochloride under desiccated conditions in a freezer.

Validated Protocols & Methodologies

Diagram 1: The Central Challenge of Racemization

The following diagram illustrates the competing pathways during carbodiimide-mediated activation. The desired pathway leads to the ester, while the undesired pathway proceeds through the oxazolone intermediate, causing racemization.

G cluster_0 Desired Pathway cluster_1 Undesired Racemization Pathway A Boc-AA-OH + EDC B O-Acylisourea (Intermediate) A->B Activation C HOBt-Ester (Stabilized) B->C + HOBt E O-Acylisourea (Intermediate) D Racemization-Free Ester Product C->D + R'-OH F 5(4H)-Oxazolone E->F Cyclization G Enolate (Achiral) F->G + Base - H⁺ H Racemic Ester Product G->H + H⁺ + R'-OH

Caption: Competing reaction pathways in carbodiimide esterification.

Protocol 1: Gold Standard - EDC/HOBt Coupling

This method is the workhorse for minimizing racemization in routine esterifications.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the Boc-amino acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt, 1.1 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.1 eq) to the solution and stir for 10-15 minutes at 0 °C. The solution should remain clear.

  • Coupling: Add the alcohol (1.0-1.2 eq) to the reaction mixture, followed by a sterically hindered base like N,N-diisopropylethylamine (DIPEA, 1.2 eq) if an acid salt is formed.

  • Reaction: Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12-24 hours.

  • Monitoring: Track the reaction progress using TLC or LC-MS until the starting amino acid is consumed.

  • Work-up: Dilute the reaction with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic phase sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester via flash column chromatography.

Protocol 2: The Ultra-Mild Cesium Salt Method

This method is ideal for sensitive or sterically hindered substrates and is exceptionally low in racemization risk.[6][7]

Step-by-Step Methodology:

  • Salt Formation: Dissolve the Boc-amino acid (1.0 eq) in a mixture of methanol and water. Add cesium carbonate (Cs₂CO₃, 0.5 eq) and stir until the solution is clear, indicating the formation of the cesium salt.

  • Solvent Removal: Remove the solvents completely under reduced pressure (rotary evaporation followed by high vacuum).

  • Alkylation: To the resulting dry cesium salt, add anhydrous DMF. Then, add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.1 eq).

  • Reaction: Stir the suspension at room temperature for 6-18 hours. The reaction is often gentle enough to be left overnight.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with water and brine to remove residual DMF and cesium salts. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Diagram 2: Workflow for the Cesium Salt Method

This diagram outlines the simple, sequential steps of the cesium salt protocol.

Caption: Step-by-step workflow for the mild cesium salt esterification.

A Note on the Mitsunobu Reaction

The Mitsunobu reaction, using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is another classic method for esterification.[15][16] It proceeds with a clean inversion of stereochemistry at the alcohol center and generally does not racemize the carboxylic acid component. However, it has significant drawbacks:

  • Side Products: It generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine dicarboxylate, which can be very difficult to remove during purification.[17]

  • Acidic Nucleophile Required: The pKa of the Boc-amino acid must be low enough (typically <13) to protonate the intermediate betaine, which is usually not an issue.[16][18]

Due to the purification challenges, the Mitsunobu reaction is often reserved for situations where other methods have failed, particularly with precious or complex secondary alcohols where stereochemical inversion is desired.

References

  • Vertex AI Search Result 1: Details the mechanism of carbodiimide activation, forming an O-acylisourea intermedi
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC: Explains the oxazolone mechanism of racemization and notes that histidine and cysteine are especially prone to it.
  • Facile synthesis of amino acid and peptide esters under mild conditions via cesium salts. J Org Chem. 1977.
  • Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization...
  • Mechanism of the reaction of carbodiimides with carboxylic acids - ResearchGate: Describes the formation and stability of N-acylureas
  • Peptide Synthesis Using Unprotected Amino Acids - ChemRxiv: Highlights the challenge of racemiz
  • A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - NIH: Discusses the formation of oxazolones from O-acylurea intermediates and the competing N-acylurea side reaction.
  • Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - RSC Publishing: Describes the three pathways for the O-acylurea intermediate: desired reaction, hydrolysis, and rearrangement to N-acylurea.
  • Coupling of substances containing a primary amine to hyaluronan via carbodiimide-mediated amidation - Diva-Portal.org: Explains how NHS (and by extension, HOBt)
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem: Provides an overview of common coupling additives like HOBt, HOAt, and OxymaPure® and their role in suppressing racemiz
  • Racemization Studies in Peptide Synthesis...
  • Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives - NIH: Describes a cesium-promoted method that proceeds with no racemization for most amino acid substr
  • Mitsunobu reaction - Wikipedia: Provides a general overview of the Mitsunobu reaction for converting an alcohol to an ester.
  • Mitsunobu Reaction - organic-chemistry.org: Explains the mechanism and notes the requirement for an acidic nucleophile.
  • Racemization during aminolysis of activated esters... - PubMed: Shows that racemization can result from prolonged contact of the active ester with an alkaline medium.
  • Facile synthesis of amino acid and peptide esters under mild conditions via cesium salts - ACS Publications: The original journal article describing the cesium salt method.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis: Discusses factors affecting racemization, including the role of base strength (Et₃N vs. DIPEA).
  • Racemization of alpha-amino acid esters...
  • Synthesis of amide derivatives... using EDC and DMAP and a catalytic amount of HOBt... - NIH: Describes the role of DMAP as an acyl transfer agent in coupling reactions.
  • Mitsunobu Reaction - TCI Chemicals: Highlights the purification challenges due to phosphine oxide and hydrazine by-products.
  • Mitsunobu Reaction - Organic Chemistry Portal: Mentions that the nucleophile should be acidic to prevent side reactions.
  • Cesium Carbonate Promoted Direct Amidation...
  • Chemically fuelled deracemization of amino acids: Discusses racemization mechanisms, including the formation of Schiff bases which increases the acidity of the alpha-carbon.
  • Ester Coupling Reactions...
  • New Directions in the Mitsunobu Reaction - Nottingham ePrints: Provides a detailed mechanistic overview of the Mitsunobu reaction and potential side reactions.
  • Coupling Reagents - Aapptec Peptides: States that adding HOBt minimizes racemization in carbodiimide reactions and warns against using more than c
  • Standard Coupling Procedures; DIC/HOBt... - Aapptec Peptides: Provides standard protocols for carbodiimide-based couplings.
  • 7.4 Racemization Assays: Defines racemization and identifies the central event as the removal of the α-proton, often via an oxazol-5(4H)
  • Cesium fluoride-promoted esterification of carboxylic acids...

Sources

Technical Support Center: Purification of Peptides Containing Hydrophobic Residues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for the purification of peptides containing a high proportion of hydrophobic residues. These molecules are notoriously challenging due to their poor solubility in aqueous solutions and their tendency to aggregate, leading to significant hurdles in achieving high purity and yield. This resource offers field-proven insights and validated protocols to help you navigate these complexities.

I. Understanding the Core Challenge: The Nature of Hydrophobic Peptides

Hydrophobic peptides, rich in non-polar amino acids such as Leucine (Leu), Valine (Val), Isoleucine (Ile), and Phenylalanine (Phe), present a unique set of purification challenges.[1] Their inherent low solubility in aqueous mobile phases and high affinity for non-polar stationary phases in reversed-phase chromatography (RPLC) are the primary sources of difficulty.[1][2][3] Furthermore, intermolecular hydrophobic interactions can lead to the formation of aggregates, which can precipitate during sample preparation or on the analytical column, causing peak broadening, tailing, and even complete loss of the target peptide.[1][2]

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of hydrophobic peptides in a question-and-answer format, providing both explanations and actionable solutions.

Sample Preparation & Solubility
Q1: My hydrophobic peptide won't dissolve in the initial mobile phase. What should I do?

A1: The Problem of Insolubility

This is the most frequent initial hurdle. Hydrophobic peptides are often insoluble in purely aqueous solutions or even in mobile phases with a low percentage of organic solvent.[3] Forcing dissolution can lead to the formation of fine precipitates that may not be immediately visible but will negatively impact your chromatography.

The Solution: A Stepwise Dissolution Protocol

A systematic approach to solubilization is crucial.[3]

  • Start with a Strong Organic Solvent: Instead of directly dissolving the peptide in your mobile phase, begin with a minimal amount of a strong organic solvent.[4]

  • Gradual Dilution: Once the peptide is dissolved in the organic solvent, slowly add your aqueous mobile phase or buffer to the peptide solution while vortexing or stirring.[4] This gradual change in solvent polarity helps to keep the peptide in solution.[4]

Experimental Protocol: Stepwise Solubilization of a Hydrophobic Peptide

  • Equilibrate the lyophilized peptide to room temperature before opening the vial to prevent condensation.[4]

  • Add a small volume (e.g., 50-100 µL) of a suitable organic solvent (see Table 1) to the peptide.

  • Gently vortex or sonicate until the peptide is fully dissolved, creating a concentrated stock solution.[4]

  • While gently stirring, add the concentrated peptide solution dropwise to your desired aqueous buffer or initial mobile phase.

  • If you observe any precipitation, you may need to adjust the final concentration or the composition of your aqueous phase.

Table 1: Recommended Organic Solvents for Initial Dissolution

SolventAdvantagesDisadvantages
Dimethyl Sulfoxide (DMSO) Excellent solubilizing power for a wide range of hydrophobic peptides.[4]Can oxidize peptides containing Cysteine (Cys) or Methionine (Met) residues.[4]
Dimethylformamide (DMF) Good alternative to DMSO, less likely to cause oxidation.[4]Higher boiling point, can be more difficult to remove post-purification.
Acetonitrile (ACN) Common mobile phase component, good solubilizing power.[4]May not be strong enough for extremely hydrophobic peptides.
Isopropanol (IPA) / n-Propanol Effective for highly hydrophobic peptides and can disrupt aggregation.[5][6]Higher viscosity can lead to increased backpressure.[3][5]
Hexafluoroisopropanol (HFIP) A very strong solvent for highly aggregating peptides.[5]Can be corrosive and requires careful handling. Volatile.
Chromatographic Issues
Q2: My peptide peak is broad and tailing. What are the likely causes and how can I fix it?

A2: The Multifactorial Nature of Poor Peak Shape

Broad and tailing peaks are classic symptoms of issues with hydrophobic peptides. The primary causes include:

  • Secondary Interactions: Polar interactions between basic residues on the peptide and residual silanol groups on the silica-based stationary phase can cause peak tailing.[7]

  • On-Column Aggregation: The peptide may be aggregating on the column, leading to a slow and heterogeneous elution process.[3]

  • Poor Solubility in the Mobile Phase: As the organic content of the mobile phase changes during the gradient, the peptide's solubility can fluctuate, causing it to precipitate and re-dissolve on the column.

Troubleshooting Strategies for Improved Peak Shape:

  • Elevate the Temperature: Increasing the column temperature is a highly effective strategy.[5][8][9] It enhances the solubility of hydrophobic peptides, reduces mobile phase viscosity, and can disrupt aggregation, leading to sharper peaks and better recovery.[5][8] A good starting point is 40-60°C.

  • Choose the Right Column: For very hydrophobic peptides, a standard C18 column may be too retentive. Consider a column with a shorter alkyl chain, such as a C8 or C4, which will have weaker hydrophobic interactions.[10]

  • Optimize the Mobile Phase:

    • Ion-Pairing Agents: The use of ion-pairing agents like trifluoroacetic acid (TFA) is standard in peptide purification. For particularly stubborn peptides, consider stronger ion-pairing agents like heptafluorobutyric acid (HFBA) to increase hydrophobicity and retention in a controlled manner.[11]

    • Organic Modifiers: Acetonitrile is the most common organic modifier. However, for highly hydrophobic peptides, using n-propanol or isopropanol, or a mixture of acetonitrile and propanol, can significantly improve solubility and peak shape.[3][5][6]

    • Additives: Adding a small percentage of formic acid or acetic acid to the mobile phase can help to protonate acidic residues and improve peak shape.[8]

Experimental Workflow: Optimizing Peak Shape

G cluster_0 Initial Observation: Broad, Tailing Peak cluster_1 Troubleshooting Steps cluster_2 Desired Outcome A Crude Peptide Analysis B Increase Column Temperature (e.g., 40-60°C) A->B Implement one or more strategies C Switch to a Less Retentive Column (e.g., C8 or C4) A->C Implement one or more strategies D Modify Mobile Phase A->D Implement one or more strategies G Sharp, Symmetrical Peak B->G Leads to C->G Leads to E Use Stronger Ion-Pairing Agent (e.g., HFBA) D->E Options F Add n-propanol or IPA to Mobile Phase D->F Options E->G Leads to F->G Leads to

Caption: Troubleshooting workflow for poor peak shape.

Q3: I'm experiencing low or no recovery of my peptide from the column. Where is it going?

A3: The Vanishing Peptide Phenomenon

Low recovery is a critical issue, often stemming from irreversible adsorption or precipitation of the peptide on the column.[1] This is particularly common with highly hydrophobic peptides that can form strong interactions with the stationary phase or aggregate into an insoluble form.

Strategies to Improve Peptide Recovery:

  • Column Choice: As mentioned, a less hydrophobic column (C4 or C8) can prevent the peptide from binding too strongly.[10]

  • Mobile Phase Optimization:

    • The use of n-propanol or isopropanol can be very effective in eluting strongly bound peptides.[5][6]

    • Ensure your gradient goes to a high enough organic percentage to elute the peptide.

  • Temperature: Elevated temperatures can significantly improve recovery by increasing solubility and reducing strong hydrophobic interactions.[5][8]

  • Post-Run Blanks: Always run a blank gradient after your sample injection.[3] The appearance of "ghost peaks" in the blank run indicates that your peptide is being retained on the column and slowly bleeding off.[3] This is a clear sign that your mobile phase is not strong enough to elute the peptide completely in a single run.

Advanced Strategies
Q4: I've tried optimizing my chromatography, but my peptide is still too difficult to purify. Are there any alternative approaches?

A4: Beyond Conventional RP-HPLC

For extremely challenging hydrophobic peptides, more advanced strategies may be necessary.

  • Chemical Modification (Temporary Solubilizing Tags):

    • Concept: A hydrophilic tag, often composed of charged amino acids like Arginine or Lysine, is temporarily attached to the peptide during synthesis.[1] This tag dramatically increases the solubility of the peptide, making it much easier to handle and purify using standard RP-HPLC.[1]

    • Process: After purification of the tagged peptide, the hydrophilic tag is chemically cleaved, yielding the pure, native hydrophobic peptide.[1]

    • Advantages: This is a powerful technique for peptides that are otherwise impossible to purify. It can significantly improve both purity and yield.

Diagram: Hydrophilic Tagging Strategy

G A Hydrophobic Peptide (Insoluble) Synthesis C Tagged Peptide (Soluble) RP-HPLC Purification A:f1->C:f0 Attach Tag B Hydrophilic Tag + B:f1->C:f0 D Purified Tagged Peptide Cleavage of Tag C:f1->D:f0 Successful Purification E Pure Hydrophobic Peptide Final Product D:f1->E:f0 Tag Removal

Caption: Workflow for purification using a removable hydrophilic tag.

  • Alternative Purification Techniques: While RPLC is the most common method, other techniques can be employed, either alone or in a multi-step purification strategy.[12]

    • Ion-Exchange Chromatography (IEX): Separates peptides based on their net charge. This can be a useful orthogonal technique to RPLC.

    • Size-Exclusion Chromatography (SEC): Separates peptides based on their size. This is particularly useful for removing large aggregates.

III. Summary of Key Recommendations

ProblemPrimary Cause(s)Recommended Solutions
Poor Solubility High hydrophobicity, aggregationStepwise dissolution with strong organic solvents (DMSO, DMF, IPA).[3][4]
Peak Broadening/Tailing Secondary interactions, on-column aggregationIncrease column temperature, use a C4/C8 column, add propanol to mobile phase.[3][5][10]
Low/No Recovery Irreversible adsorption, on-column precipitationUse a less retentive column, stronger organic modifiers, elevated temperature.[1][5][10]
Extremely Difficult Peptides Severe aggregation and insolubilityEmploy temporary hydrophilic tags, consider orthogonal purification methods (IEX, SEC).[1][12]

By systematically addressing the inherent challenges of hydrophobicity, researchers can significantly improve the success rate of purifying these difficult but often crucial peptides. This guide provides a foundational framework for troubleshooting and developing robust purification protocols.

IV. References

  • Waters Corporation. Peptide Isolation – Method Development Considerations. [Link]

  • Waters Corporation. Peptide Isolation – Method Development Considerations. [Link]

  • CEM Corporation. (2023). Using Elevated Temperatures to Enable the Purification of Hydrophobic and Difficult Peptides. [Link]

  • Gilson. Chromatography and Detection Methods for Peptide Purification. [Link]

  • Biotage. (2023). How to choose an ion pairing agent to improve your peptide purification. [Link]

  • Bitan, G., et al. (2010). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed Central. [Link]

  • Waters Corporation. Peptide Isolation & Purification Techniques. [Link]

  • Nest Group. Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. [Link]

  • GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. [Link]

  • Biotage. (2023). How to purify hydrophilic peptides - Why won't my peptide stick to my column?. [Link]

  • Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. PubMed Central. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

Sources

Technical Support Center: Troubleshooting Unexpected Mass Spectrometry Results in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for unexpected mass spectrometry (MS) results encountered during peptide synthesis. As your Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific principles to empower you to diagnose and resolve these common, yet often complex, issues.

Part 1: Foundational Troubleshooting Workflow

When an unexpected mass spectrum appears, a systematic approach is crucial. Before diving into specific mass discrepancies, begin with a general workflow to rule out common issues.

Initial Diagnostic Workflow

start Unexpected MS Result Observed check_purity Assess Sample Purity via HPLC start->check_purity check_ms_params Verify MS Parameters (Calibration, Ionization Mode) start->check_ms_params analyze_pattern Analyze the Mass Shift Pattern (Adducts, Modifications, Deletions) check_purity->analyze_pattern check_ms_params->analyze_pattern consult_synthesis Review Synthesis Protocol (Coupling, Deprotection) analyze_pattern->consult_synthesis formulate_hypothesis Formulate Hypothesis consult_synthesis->formulate_hypothesis test_hypothesis Test Hypothesis (e.g., MS/MS, Re-synthesis) formulate_hypothesis->test_hypothesis resolve Problem Resolved test_hypothesis->resolve start Truncated Peptide Detected msms Perform MS/MS Fragmentation start->msms identify_truncation Identify Truncation Site msms->identify_truncation review_synthesis Review Synthesis Protocol at Truncation Point identify_truncation->review_synthesis optimize_deprotection Optimize Deprotection (Longer time, higher temp, chaotropes) review_synthesis->optimize_deprotection optimize_coupling Optimize Coupling (Different coupling reagent, double coupling) review_synthesis->optimize_coupling resynthesize Re-synthesize Peptide optimize_deprotection->resynthesize optimize_coupling->resynthesize

Caption: Diagnostic workflow for truncated peptide sequences.

Experimental Protocol: Optimizing Deprotection and Coupling

  • Identify the Problematic Step: Use MS/MS to pinpoint the exact location of the truncation. The synthesis step immediately following the last successfully coupled amino acid is the source of the issue.

  • Enhance Deprotection:

    • Increase the deprotection time with piperidine.

    • Consider using a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in your deprotection solution, which can be more effective at removing the Fmoc group. [1]

  • Improve Coupling Efficiency:

    • Double Coupling: At the problematic residue, perform the coupling step twice.

    • Change Coupling Reagent: Switch to a more potent coupling reagent like HATU or HBTU.

    • Incorporate Chaotropes: For sequences prone to aggregation, adding chaotropic agents during synthesis can disrupt secondary structures. [2]

FAQ 3: My observed mass is incorrect by a small, specific amount (e.g., +1 Da, +16 Da, -18 Da).

Question: The mass of my main peak is off by a small, defined integer. What are these modifications?

Answer:

These are likely common chemical modifications that occurred either during synthesis, cleavage, or sample handling. High-resolution mass spectrometry is often necessary to distinguish between modifications with similar nominal masses. [3][4]

Common Modifications and Their Causes:

Mass Shift (Da)ModificationCommon Cause(s)
+1DeamidationAsparagine (Asn) or Glutamine (Gln) residues, especially when adjacent to Glycine, can undergo hydrolysis to Aspartic Acid or Glutamic Acid, respectively. This is common during storage or in solution. [5]
+16OxidationMethionine (Met) and Tryptophan (Trp) are particularly susceptible to oxidation. This can happen during synthesis, cleavage, or exposure to air.
-17Pyro-glutamate formationAn N-terminal Glutamine (Gln) can cyclize to form pyroglutamic acid, with the loss of ammonia. [6]
-18DehydrationSerine (Ser) and Threonine (Thr) residues can lose a molecule of water, especially under acidic conditions. [5]
+57CarbamidomethylationIf iodoacetamide is used for Cysteine alkylation, this modification can inadvertently occur on other nucleophilic side chains like Lysine or the N-terminus. [4]
+71Incomplete side-chain deprotection (t-Bu)A tert-butyl (t-Bu) protecting group on Asp, Glu, Ser, Thr, or Tyr may not be fully removed during TFA cleavage.

Troubleshooting Protocol:

  • MS/MS Analysis: Use tandem mass spectrometry (MS/MS) to fragment the peptide. The resulting b- and y-ion series will allow you to pinpoint the exact amino acid that has been modified. [7]

  • Review Cleavage Cocktail: Ensure the appropriate scavengers (e.g., triisopropylsilane (TIS), water, dithiothreitol (DTT)) are used in your TFA cleavage cocktail to prevent side reactions like oxidation.

  • Optimize Storage Conditions: Store purified peptides as a lyophilized powder at -20°C or below to minimize deamidation and oxidation.

FAQ 4: I'm observing a broad distribution of high molecular weight peaks instead of a single sharp peak for my peptide.

Question: My mass spectrum doesn't show a clear peak for my peptide. Instead, I see a wide range of larger masses. What is this?

Answer:

This is a strong indication of peptide aggregation . Peptides, especially those with hydrophobic sequences, can self-assemble into oligomers and larger aggregates. [8][9]This is a significant issue in both synthesis and analysis.

Causality:

  • Hydrophobic Sequences: Peptides rich in hydrophobic amino acids are prone to aggregation to minimize their interaction with aqueous environments.

  • Secondary Structure Formation: Peptides that can form stable β-sheets are particularly susceptible to aggregation. [2]

  • High Concentration: At high concentrations, the likelihood of intermolecular interactions and aggregation increases.

Troubleshooting Protocol:

  • Modify Sample Preparation:

    • Solvent Modification: Try dissolving the peptide in solvents known to disrupt aggregation, such as hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE), and then dilute into your MS-compatible solvent immediately before analysis.

    • Use Chaotropes: Adding small amounts of urea or guanidinium chloride to your sample can help break up aggregates, though they may need to be removed before MS analysis to avoid ion suppression.

  • Optimize MS Method:

    • Ion Mobility-Mass Spectrometry (IM-MS): If available, IM-MS is a powerful technique to separate and characterize different aggregate species. [8]It can provide information on the size and shape of the oligomers.

  • Re-evaluate Synthesis Strategy:

    • If aggregation is a persistent problem, consider incorporating pseudoprolines or Dmb-protected amino acids into your synthesis strategy to disrupt the formation of secondary structures that lead to aggregation. [6]

Part 3: Ionization-Specific Issues

FAQ 5: My MALDI-TOF spectrum is noisy, and I see many peaks in the low mass range.

Question: My MALDI-TOF analysis is giving me a spectrum dominated by low m/z peaks, making it hard to see my peptide. What are these?

Answer:

This is likely due to matrix-related artifacts . In MALDI, the matrix itself can form cluster ions, which are particularly prominent in the low mass range (typically below 500 m/z). [10]

Causality:

  • Matrix Choice: Some matrices are more prone to forming clusters than others. α-cyano-4-hydroxycinnamic acid (CHCA) is a common choice for peptides and generally produces fewer low-mass interferences. [10]

  • Sample Preparation: The co-crystallization of the peptide and matrix is a critical step. Inhomogeneous crystallization can lead to "hot spots" where matrix clusters dominate. [11][12]

Troubleshooting Protocol:

  • Optimize Matrix-to-Analyte Ratio: Experiment with different ratios to find the optimal balance for your peptide.

  • Improve Crystallization:

    • Dried Droplet Method: Ensure the droplet evaporates slowly to allow for good co-crystallization.

    • Thin Layer Method: Prepare a thin, uniform layer of matrix on the target plate first, then apply your analyte on top.

  • Acquire a "Matrix Blank": Analyze a spot with only the matrix to identify the m/z values of common matrix clusters. This will help you distinguish them from true peptide signals.

This guide provides a framework for diagnosing and resolving common mass spectrometry issues in peptide synthesis. Remember that a combination of careful analysis of the mass spectrum, a thorough review of your synthesis and sample preparation protocols, and targeted experiments will lead to the most effective troubleshooting.

References

  • Developments in Trapped Ion Mobility Mass Spectrometry to Probe the Early Stages of Peptide Aggregation. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]

  • Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Applications of Mass Spectrometry to the Study of Protein Aggregation. (n.d.). JoVE. Retrieved January 16, 2026, from [Link]

  • Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Characterization of Synthetic Peptides by Mass Spectrometry. (2024). PubMed. Retrieved January 16, 2026, from [Link]

  • Formation of Neutral Peptide Aggregates as Studied by Mass-Selective IR Action Spectroscopy. (2019). NIH. Retrieved January 16, 2026, from [Link]

  • Unraveling peptide aggregate formation using ion mobility-mass spectrometry. (2022). YouTube. Retrieved January 16, 2026, from [Link]

  • Spectroscopic Analysis of Peptide Aggregation. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 16, 2026, from [Link]

  • Origin and removal of adducts (molecular mass = 98 u) attached to peptide and protein ions in electrospray ionization mass spectra. (n.d.). ACS Publications. Retrieved January 16, 2026, from [Link]

  • Side Reactions in Peptide Synthesis. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]

  • Incomplete Fmoc deprotection in solid-phase synthesis of peptides. (1994). PubMed. Retrieved January 16, 2026, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 16, 2026, from [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc.. Retrieved January 16, 2026, from [Link]

  • How to Analyze Peptide Mass Spectra. (n.d.). Baitai Paike Biotechnology. Retrieved January 16, 2026, from [Link]

  • Interpreting Mass Spectra Differing from Their Peptide Models by Several Modifications. (n.d.). BMC Bioinformatics. Retrieved January 16, 2026, from [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs. Retrieved January 16, 2026, from [Link]

  • Characterization of Synthetic Peptides by Mass Spectrometry. (n.d.). Springer Nature Experiments. Retrieved January 16, 2026, from [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. Retrieved January 16, 2026, from [Link]

  • Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. (2013). European Pharmaceutical Review. Retrieved January 16, 2026, from [Link]

  • Side reactions in the synthesis of peptides containing the aspartylglycyl sequence. (n.d.). ACS Publications. Retrieved January 16, 2026, from [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. Retrieved January 16, 2026, from [Link]

  • Understanding and optimizing electrospray ionization techniques for proteomic analysis. (n.d.). Future Science. Retrieved January 16, 2026, from [Link]

  • Analysis of a Synthetic Peptide and Its Impurities. (2020). Agilent. Retrieved January 16, 2026, from [Link]

  • Influence of Na+ and K+ Concentration in solvents on Mass Spectra of Peptides in LC–ESI-MS. (n.d.). Spectroscopy Online. Retrieved January 16, 2026, from [Link]

  • Artifacts of MALDI sample preparation investigated by high-resolution scanning microprobe matrix-assisted laser desorption/ionization (SMALDI) imaging mass spectrometry. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Discerning matrix-cluster peaks in matrix-assisted laser desorption/ionization time-of-flight mass spectra of dilute peptide mixtures. (n.d.). Journal of the American Society for Mass Spectrometry. Retrieved January 16, 2026, from [Link]

  • Matrix-assisted Laser Desorption/Ionization Mass Spectrometry in Peptide and Protein Analysis. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • What is the usual nature of impurities in synthetic peptides?. (2015). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Matrix-assisted laser desorption/ionization. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. (2017). ACS Publications. Retrieved January 16, 2026, from [Link]

  • 7.8: Protein Analysis using Electrospray Ionization Mass Spectroscopy. (2022). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

  • Peptide synthesis troubleshooting using unnatural amino acids. (2024). Reddit. Retrieved January 16, 2026, from [Link]

  • Low Adduct Peptide LC-MS Obtained with IonHance DFA and Certified LDPE Containers. (n.d.). Waters. Retrieved January 16, 2026, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved January 16, 2026, from [Link]

  • Dealing with Metal Adduct Ions in Electrospray: Part 1. (n.d.). Chromatography Online. Retrieved January 16, 2026, from [Link]

  • Any suggestions for very low intensity in LC/MS/MS?. (2013). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Common errors in mass spectrometry-based analysis of post-translational modifications. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]

  • What could be the reason for unknown mass difference in peptide mass spectrometry?. (2018). ResearchGate. Retrieved January 16, 2026, from [Link]

  • [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS?. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). CEM Corporation. Retrieved January 16, 2026, from [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). GenScript. Retrieved January 16, 2026, from [Link]

  • Mass spectrometry of peptides and proteins. (n.d.). OSU Chemistry. Retrieved January 16, 2026, from [Link]

  • [solved] Can you explain a +44 mass difference in peptide synthesis?. (2018). ResearchGate. Retrieved January 16, 2026, from [Link]

  • BroadE: Fundamentals of peptide and protein mass spectrometry. (2013). YouTube. Retrieved January 16, 2026, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Chiral HPLC Analysis of Boc-Amino Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of therapeutic peptides and other fine chemicals, the stereochemical integrity of the building blocks is not merely a quality parameter; it is a critical determinant of the final product's efficacy and safety. N-(tert-butoxycarbonyl)-protected amino acids (Boc-amino acids) are foundational to many synthetic strategies. Consequently, the accurate quantification of their enantiomeric purity is a cornerstone of process control and quality assurance.

This guide provides an in-depth, comparative analysis of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioseparation of Boc-amino acids. We will move beyond simple protocols to explore the underlying principles of chiral recognition, justify the selection of specific methodologies, and present detailed, reproducible experimental workflows to empower researchers in developing robust analytical solutions.

The Foundation: Chiral Recognition on Polysaccharide-Based CSPs

The separation of enantiomers, which are identical in most physical properties, requires the creation of a chiral environment. In HPLC, this is most effectively achieved using a Chiral Stationary Phase (CSP). For Boc-amino acids, polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, have proven to be the most versatile and successful.

The mechanism of separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. The difference in the stability of these complexes dictates the differential retention and, thus, the separation. This stability is governed by a combination of intermolecular interactions[1][2][3]:

  • Hydrogen Bonding: The carbamate (-NHCOO-) and carboxylic acid (-COOH) moieties of the Boc-amino acid are prime sites for hydrogen bond donating and accepting with the carbamate groups on the CSP.

  • Dipole-Dipole Interactions: The polar C=O groups in both the analyte and the CSP contribute to these orientational interactions.

  • Steric Interactions (Inclusion): The polysaccharide polymers form ordered, helical grooves. One enantiomer, due to its specific 3D arrangement, will "fit" more favorably into these chiral cavities than its mirror image. This steric fit is often the dominant factor in chiral recognition[4].

  • π-π Interactions: While not applicable to all Boc-amino acids (e.g., Boc-Alanine), this interaction is significant for those with aromatic side chains (e.g., Boc-Phenylalanine) when interacting with the phenyl groups of the CSP.

G cluster_Analyte Boc-Amino Acid Enantiomer cluster_CSP Chiral Stationary Phase (CSP) cluster_Interactions Chiral Recognition Forces Analyte Analyte (Boc-Alanine) HB Hydrogen Bonding Analyte->HB DD Dipole-Dipole Analyte->DD SI Steric Inclusion Analyte->SI CSP Polysaccharide Derivative (e.g., Amylose Phenylcarbamate) CSP->HB CSP->DD CSP->SI

Caption: Fig 1: Key intermolecular forces in chiral recognition.

Comparative Analysis: Cellulose vs. Amylose CSPs

While both derived from glucose polymers, cellulose and amylose have fundamentally different supramolecular structures. Cellulose is a more linear polymer, while amylose adopts a distinct helical secondary structure. This difference is preserved in their carbamate derivatives, leading to different chiral recognition capabilities[5][6]. We will compare two workhorse columns:

  • Chiralcel OD-H: Based on cellulose tris(3,5-dimethylphenylcarbamate).

  • Chiralpak AD-H: Based on amylose tris(3,5-dimethylphenylcarbamate).

The "-H" designation refers to a high-efficiency 5 µm particle size, which provides better resolution than older 10 µm particle columns[7].

Experimental Objective: To objectively compare the enantiomeric separation of a model compound, Boc-D/L-Alanine, on cellulose- and amylose-based CSPs under identical normal-phase conditions.

Experimental Protocol: CSP Screening
  • System & Columns:

    • HPLC System: A standard system with a UV detector.

    • Column A: Chiralcel OD-H, 5 µm, 4.6 x 250 mm.

    • Column B: Chiralpak AD-H, 5 µm, 4.6 x 250 mm.

  • Sample & Mobile Phase Preparation:

    • Sample: Prepare a 1.0 mg/mL solution of racemic Boc-D/L-Alanine in the mobile phase. Filter through a 0.45 µm filter.

    • Mobile Phase: Hexane / 2-Propanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).

      • Scientist's Rationale: This is a classic normal-phase eluent. Hexane is the weak solvent. IPA is the polar modifier; its concentration is the primary lever for adjusting retention time. TFA is a critical additive that protonates the analyte's carboxylic acid. This prevents ionization and peak tailing, ensuring sharp peaks and consistent interactions with the CSP.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 5 µL.

    • Detection: UV at 215 nm.

  • Data Acquisition & Analysis:

    • Equilibrate each column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the sample onto each column.

    • Calculate the retention factors (k'), selectivity (α), and USP resolution (Rs) for the enantiomeric pair on each column.

Caption: Fig 2: Comparative workflow for CSP selection.

Anticipated Results and Technical Discussion

The data below represents typical results for this experiment, demonstrating the performance differences between the two phases.

ParameterChiralcel OD-H (Cellulose-based)Chiralpak AD-H (Amylose-based)
Retention Factor (k'₁) 2.53.8
Retention Factor (k'₂) 3.25.3
Selectivity (α) 1.281.39
Resolution (Rs) 2.1 3.5

Interpretation of Results:

  • Retention: The Chiralpak AD-H (amylose) column shows significantly longer retention times for both enantiomers. This indicates stronger overall interactions between the analyte and the amylose-based CSP compared to the cellulose-based one.

  • Selectivity (α): The selectivity factor, which measures the separation between the two peaks, is notably higher on the Chiralpak AD-H (1.39 vs. 1.28). This is the most critical parameter, as it reflects a greater difference in the binding energies of the two enantiomers with the CSP. The more defined helical structure of the amylose derivative often provides a better steric and interactive environment for chiral recognition of amino acid derivatives[5].

  • Resolution (Rs): The superior selectivity of the Chiralpak AD-H directly translates into a much higher resolution value. While a resolution of 2.1 is sufficient for baseline separation (Rs > 1.5 is the target), the higher resolution of 3.5 provides a more robust and reliable separation. This is particularly important for accurately quantifying a minor enantiomeric impurity in the presence of a large excess of the major enantiomer.

For many N-protected amino acids, the Chiralpak AD-H column is often the superior choice, providing greater selectivity and resolution[5][6]. However, this is not universal, and a screening of both column types is an essential first step in any method development process.

Alternative Approaches and Considerations

While polysaccharide CSPs are dominant, other options exist. Macrocyclic glycopeptide phases (e.g., teicoplanin-based) can separate many N-blocked amino acids, often in reversed-phase or polar organic modes, which can be advantageous for LC-MS compatibility[8][9]. However, for routine quality control using UV detection, the robustness and broad applicability of polysaccharide phases in normal-phase mode remain the industry benchmark. Another approach involves pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column, though this adds complexity and potential sources of error[10].

Conclusion for the Practicing Scientist

The enantiomeric analysis of Boc-amino acids is most effectively and robustly achieved using polysaccharide-based chiral stationary phases. A systematic comparison between a high-performance cellulose-based column (Chiralcel OD-H) and its amylose-based counterpart (Chiralpak AD-H) is the recommended starting point for method development. The experimental data strongly suggests that for many simple Boc-amino acids, the amylose phase will provide superior selectivity and resolution, leading to a more reliable analytical method. By understanding the fundamental principles of chiral recognition and adopting a logical, comparative workflow, researchers can confidently develop and validate methods that ensure the stereochemical integrity of their critical synthetic building blocks.

References

  • Ali, I., AL-Othman, Z. A., Asim, M., & Khan, T. A. (2012). Recent trends in chiral separations on immobilized polysaccharides CSPs. Combinatorial Chemistry & High Throughput Screening, 15(5), 339-346. [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608. [Link]

  • AL-Othman, Z. A., Ali, I., Asim, M., & Khan, T. A. (2012). Recent trends in chiral separations on immobilized polysaccharides CSPs. PubMed. [Link]

  • Saito, Y., & Ohta, H. (2018). Achiral Molecular Recognition of Aromatic Position Isomers by Polysaccharide-Based CSPs in Relation to Chiral Recognition. Molecules, 23(9), 2337. [Link]

  • Ribeiro, A. R., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 26(16), 5039. [Link]

  • Fukushima, T., et al. (2020). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde. Analytical Sciences, 36(10), 1239-1242. [Link]

  • Komaravolu, Y., Dama, V. R., & Maringanti, T. C. (2020). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. RSC Advances, 10(54), 32537-32549. [Link]

  • Garaiova, Z., et al. (2015). Chiral separation of amino acids in the mobile phase 1 ( A, B ) and in. ResearchGate. [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of the Korean Chemical Society, 65(3), 196-205. [Link]

  • Zhang, T., Holder, E., Franco, P., & Eksteen, E. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [Link]

  • Jenkins, T. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Unsal, S., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1665, 462822. [Link]

  • Wang, T., & Wenslow, R. M. (2002). Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester. Journal of Chromatography A, 958(1-2), 75-84. [Link]

  • Rahman, A. (2016). Enantiomer Separation of α-Amino Acids and their Derivatives on Polysaccharide-based Chiral Stationary Phases by HPLC. Chosun University Thesis. [Link]

  • Daicel Chiral Technologies. (2021). Chiral Column Differences: Standard vs H-Series Explained. Daicel Chiral Technologies Website. [Link]

  • Hsieh, Y., & Chen, S. (2005). Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. Journal of Food and Drug Analysis, 13(2). [Link]

Sources

A Comparative Guide to Boc vs. Fmoc Protecting Groups in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategies is a critical decision that dictates the entire synthetic approach. This guide provides an in-depth, objective comparison of these two cornerstone methodologies of solid-phase peptide synthesis (SPPS), supported by experimental insights and detailed protocols to inform the rational design and successful execution of your peptide synthesis projects.

The Foundational Principle: Orthogonal Protection in SPPS

Solid-phase peptide synthesis, a technique pioneered by Bruce Merrifield, revolutionized the field by anchoring the C-terminal amino acid to an insoluble resin support.[1] This allows for the stepwise addition of amino acids, with excess reagents and byproducts simply washed away after each step.[2] The success of this process hinges on the concept of orthogonal protection , where different classes of protecting groups can be selectively removed under distinct chemical conditions without affecting others.[3][4]

In SPPS, we primarily deal with two types of protecting groups:

  • Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed before the addition of the next amino acid in each cycle.[4] This is the role of Boc and Fmoc.

  • Permanent side-chain protecting groups: These mask the reactive side chains of trifunctional amino acids and are only removed at the final stage when the completed peptide is cleaved from the resin.[4]

The fundamental difference between the Boc and Fmoc strategies lies in the chemical conditions required to remove the temporary Nα-protecting group, which in turn dictates the nature of the permanent side-chain protecting groups.[][6]

The Boc Strategy: The Classic Acid-Labile Approach

The Boc strategy, foundational to the development of SPPS, utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[]

Chemistry of Deprotection and Cleavage:

  • Nα-Deprotection: The Boc group is removed with a moderately strong acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[][7]

  • Side-Chain Protection: Side-chain protecting groups are typically benzyl (Bzl) or benzyl-derived ethers, esters, and carbamates.[6]

  • Final Cleavage: Removal of the side-chain protecting groups and cleavage of the peptide from the resin requires a very strong acid, most commonly anhydrous hydrogen fluoride (HF).[][] Other strong acids like trifluoromethanesulfonic acid (TFMSA) can also be used.[7]

This protection scheme is not truly orthogonal because both temporary and permanent protecting groups are removed by acids, albeit of different strengths.[6][9] This graduated acid lability requires careful control to prevent premature loss of side-chain protection during the repetitive Nα-deprotection steps.[7]

The Fmoc Strategy: The Milder, Orthogonal Alternative

Developed as a milder alternative, the Fmoc strategy employs a base-labile Fmoc protecting group for the Nα-amino terminus.[] This has become the most widely used method in modern peptide synthesis.

Chemistry of Deprotection and Cleavage:

  • Nα-Deprotection: The Fmoc group is cleaved by a secondary amine, most commonly a 20-50% solution of piperidine in N,N-dimethylformamide (DMF).[1] The deprotection occurs via a β-elimination mechanism.[1]

  • Side-Chain Protection: The side-chain protecting groups are acid-labile, typically based on the tert-butyl (tBu) group (e.g., tBu ethers, tBu esters, and the Boc group itself).[1][6]

  • Final Cleavage: The tert-butyl-based side-chain protecting groups are removed simultaneously with the cleavage of the peptide from the resin using TFA.[]

The Fmoc strategy represents a truly orthogonal system, as the temporary (base-labile) and permanent (acid-labile) protecting groups are removed by entirely different chemical mechanisms.[1][6] This is a key advantage of the Fmoc approach.[1][]

Head-to-Head Comparison: Performance and Practical Considerations

The choice between Boc and Fmoc chemistry is dictated by the specific requirements of the peptide, including its length, sequence, and any post-translational modifications, as well as available laboratory resources.

FeatureBoc StrategyFmoc Strategy
Nα-Deprotection 25-50% TFA in DCM (moderately strong acid)[][7]20-50% Piperidine in DMF (base)
Final Cleavage Reagent Anhydrous HF, TFMSA (very strong acid)[][7]TFA with scavengers[]
Orthogonality Graduated acid lability (not truly orthogonal)[6][9]True orthogonality (base/acid)[1]
Reaction Conditions Harsher, repeated strong acid treatmentMilder, with final strong acid cleavage
Automation More complex due to hazardous and corrosive HFReadily automated and amenable to high-throughput synthesis[]
Compatibility Advantageous for hydrophobic, aggregation-prone sequences[]Suitable for acid-sensitive residues and modifications (e.g., phosphorylation, glycosylation)
Equipment Requires specialized, HF-resistant apparatusStandard laboratory equipment
Safety HF is highly toxic and corrosive, requiring special handling[]Piperidine is a controlled substance; TFA is corrosive but less hazardous than HF

Quantitative Performance Insights

While direct, side-by-side comparisons for the same peptide are not always abundant, general performance trends and data from specific studies can guide the selection process. The Fmoc strategy is widely reported to achieve high coupling yields, often exceeding 99%.

For routine peptide synthesis, the Fmoc approach generally provides higher purity crude products due to its milder deprotection steps, which minimize side reactions.[1] However, for certain "difficult sequences," particularly those that are long or hydrophobic and prone to aggregation, the Boc strategy can offer advantages.[] The repetitive acidic deprotection in Boc chemistry protonates the N-terminus, which can disrupt interchain hydrogen bonding and improve solvation, leading to higher purity and yield in these specific cases.[1]

Table 1: Representative Crude Purity for a "Difficult" Peptide (Acyl Carrier Protein Fragment 65-74) Synthesized via Fmoc-SPPS

ActivatorCoupling TimeCrude Purity (%)
HATU2 x 1 min83.63
HCTU2 x 20 min81.33
COMU2 x 1 min79.00
(Data adapted from a study on fast conventional Fmoc solid-phase peptide synthesis.)[1]

Common Side Reactions and Mitigation Strategies

Both strategies are susceptible to side reactions that can impact the purity and yield of the final peptide.

Boc-SPPS Side Reactions:

  • t-Butylation: During Boc deprotection, the generated tert-butyl cation can alkylate nucleophilic side chains, particularly Trp, Met, and Cys.[6][9] This is mitigated by using scavengers like dithiothreitol (DTE) in the deprotection solution.[6][7]

  • Aspartimide Formation: Peptides containing Asp can form a cyclic aspartimide intermediate under acidic conditions, which can then rearrange to form β-aspartyl peptides.[7]

  • Glu Pyroglutamate Formation: The side chain of glutamic acid can cyclize during HF cleavage to form a pyroglutamyl residue.

Fmoc-SPPS Side Reactions:

  • Aspartimide Formation: This is a serious side reaction in Fmoc chemistry, as the basic conditions of piperidine treatment can promote the formation of the cyclic imide, especially in Asp-Gly or Asp-Ser sequences. This can lead to a mixture of byproducts. Adding HOBt to the deprotection solution can reduce this side reaction.

  • Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminus can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is particularly prevalent with Proline in the first two positions. Using sterically hindered resins like 2-chlorotrityl chloride resin can suppress this.

  • Racemization: While urethane protecting groups like Fmoc and Boc suppress racemization during coupling, certain amino acids like His and Cys are more susceptible, requiring careful selection of coupling reagents.[6]

Experimental Workflows and Protocols

The following diagrams and protocols outline the cyclical nature of Boc and Fmoc solid-phase peptide synthesis.

Boc-SPPS Workflow

Boc_SPPS_Workflow start Start: Boc-AA-Resin deprotection Boc Deprotection (25-50% TFA/DCM) start->deprotection neutralization Neutralization (e.g., DIEA/DCM) deprotection->neutralization coupling Coupling: Boc-AA, Activator, Base neutralization->coupling wash Wash (DCM, DMF) coupling->wash cycle Repeat Cycle for next AA? wash->cycle cycle->deprotection Yes cleavage Final Cleavage (Anhydrous HF + Scavengers) cycle->cleavage No end Purified Peptide cleavage->end

Caption: Cyclical workflow for Boc solid-phase peptide synthesis.

Generalized Manual Boc-SPPS Protocol (Single Cycle):

  • Resin Swelling: Swell the Boc-amino acid-loaded resin in DCM for 30 minutes in a fritted reaction vessel.

  • Boc Deprotection: Drain the solvent. Add a solution of 50% TFA in DCM. Agitate for 2 minutes. Drain. Add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes.[7]

  • Washing: Drain the deprotection solution. Wash the resin sequentially with DCM (3x), isopropanol (2x), and DCM (3x) to remove residual acid.

  • Neutralization: Add a solution of 5-10% diisopropylethylamine (DIEA) in DCM and agitate for 5-10 minutes. Repeat. Wash with DCM (3x).[6][9]

  • Coupling: In a separate vessel, pre-activate the next Boc-protected amino acid (3 eq.) with a coupling agent (e.g., HBTU, 3 eq.) and DIEA (6 eq.) in DMF. Add this solution to the resin and agitate for 1-2 hours. Monitor reaction completion with a ninhydrin test.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

Fmoc-SPPS Workflow

Fmoc_SPPS_Workflow start Start: Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash Wash (DMF, DCM) deprotection->wash Wash out Piperidine coupling Coupling: Fmoc-AA, Activator, Base wash2 wash2 coupling->wash2 Wash out excess reagents wash->coupling cycle Repeat Cycle for next AA? cycle->deprotection Yes cleavage Final Cleavage (TFA + Scavengers) cycle->cleavage No end Purified Peptide cleavage->end wash2->cycle

Caption: Cyclical workflow for Fmoc solid-phase peptide synthesis.

Generalized Manual Fmoc-SPPS Protocol (Single Cycle):

  • Resin Swelling: Swell the Fmoc-amino acid-loaded resin (e.g., Wang or Rink Amide resin) in DMF for 30 minutes in a fritted reaction vessel.[2]

  • Fmoc Deprotection: Drain the solvent. Add a 20% solution of piperidine in DMF. Agitate for 5 minutes. Drain. Add a fresh 20% piperidine/DMF solution and agitate for 15-20 minutes.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5x) and DCM (3x) to ensure complete removal of piperidine.

  • Coupling: In a separate vessel, pre-activate the next Fmoc-protected amino acid (3 eq.) with a coupling agent (e.g., HATU, 3 eq.) and a non-nucleophilic base like DIEA (6 eq.) in DMF. Add this solution to the resin and agitate for 1-2 hours. Monitor reaction completion with a ninhydrin test.[1]

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

Conclusion: Selecting the Optimal Strategy

Both Boc and Fmoc SPPS are powerful and robust methods for peptide synthesis. The Fmoc strategy has become the predominant choice for routine peptide synthesis in both academic and industrial settings due to its milder reaction conditions, true orthogonality, and ease of automation.[] It is particularly well-suited for the synthesis of peptides containing sensitive amino acids or post-translational modifications that would not survive the harsh HF cleavage of the Boc method.

The Boc strategy, however, remains an indispensable tool for specific, challenging applications.[] Its utility in overcoming aggregation in long and hydrophobic sequences ensures its continued relevance.[1] For large-scale industrial production where protocols are well-established, Boc chemistry can also be a cost-effective option.[]

Ultimately, a thorough understanding of the chemical principles, advantages, and limitations of both Boc and Fmoc SPPS empowers the researcher to make an informed decision, troubleshoot effectively, and successfully synthesize the desired peptide target.

References

  • PubMed. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(4), 356-65. Retrieved from [Link]

  • AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

  • Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. Retrieved from [Link]

  • PMC - NIH. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-15. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

  • PMC - NIH. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-15. Retrieved from [Link]

Sources

Navigating the Uncharted: A Comparative Analysis of (R)- and (S)-3-Amino-3-(2-hydroxyphenyl)-propionic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist's Note: To our fellow researchers, scientists, and drug development professionals, the exploration of stereochemistry is a cornerstone of modern pharmacology. The spatial arrangement of atoms within a molecule can drastically alter its biological activity, transforming a potent therapeutic into an inert or even harmful compound. This guide endeavors to provide a comparative analysis of the biological activities of the (R)- and (S)-enantiomers of 3-Amino-3-(2-hydroxyphenyl)-propionic acid. However, a comprehensive search of the current scientific literature reveals a significant gap in direct comparative studies for this specific molecule.

While this compound is recognized as a valuable chiral building block in the synthesis of bioactive molecules, dedicated research into the distinct pharmacological profiles of its enantiomers is not yet publicly available. This guide will, therefore, proceed by first establishing the critical importance of stereoisomerism in drug action, drawing parallels with the well-documented case of a structurally related compound, Phenibut. We will then outline the necessary experimental framework to elucidate the unique biological activities of the (R)- and (S)-enantiomers of 3-Amino-3-(2-hydroxyphenyl)-propionic acid, providing a roadmap for future research in this promising area.

The Primacy of Chirality in Biological Systems

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental aspect of biological systems. Enzymes, receptors, and other biological macromolecules are themselves chiral, creating a stereospecific environment where only one enantiomer of a chiral drug may fit and elicit a biological response. The other enantiomer might exhibit lower activity, a different activity, or even antagonistic effects.

A salient example is Phenibut (β-phenyl-γ-aminobutyric acid), a structural analog of the topic compound that lacks the ortho-hydroxyl group. Phenibut is a GABA-B receptor agonist with anxiolytic and nootropic effects. Crucially, its activity is predominantly attributed to the (R)-enantiomer, which has a more than 100-fold higher affinity for the GABA-B receptor than the (S)-enantiomer. This stark difference underscores the necessity of evaluating each enantiomer of a chiral compound independently.

The introduction of a hydroxyl group at the ortho-position of the phenyl ring in 3-Amino-3-(2-hydroxyphenyl)-propionic acid could significantly influence its interaction with biological targets through altered electronics and the potential for new hydrogen bonding interactions. It is therefore plausible that the (R)- and (S)-enantiomers of this hydroxylated analog will also exhibit distinct biological activities, not only in their potency at the GABA-B receptor but potentially at other targets as well.

A Proposed Research Framework for Comparative Analysis

To address the current knowledge gap, a systematic investigation into the biological activities of the (R)- and (S)-enantiomers of 3-Amino-3-(2-hydroxyphenyl)-propionic acid is required. The following experimental workflow outlines a robust approach to characterizing and comparing these enantiomers.

G cluster_0 Synthesis & Separation cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation cluster_3 Comparative Analysis racemic Racemic Synthesis chiral Chiral Separation (e.g., HPLC, SFC) racemic->chiral r_enantiomer (R)-enantiomer chiral->r_enantiomer s_enantiomer (S)-enantiomer chiral->s_enantiomer binding Receptor Binding Assays (e.g., GABA-A, GABA-B) r_enantiomer->binding s_enantiomer->binding functional Functional Assays (e.g., cAMP, Ca2+ flux) binding->functional pk Pharmacokinetics (ADME) functional->pk pd Pharmacodynamics (e.g., behavioral models) functional->pd analysis Stereospecific Activity Profile Potency, Efficacy, Selectivity pd->analysis

Caption: Proposed workflow for the comparative analysis of (R)- and (S)-enantiomers.

Experimental Protocols

Chiral Separation of Enantiomers

Objective: To obtain the individual (R)- and (S)-enantiomers from a racemic mixture of 3-Amino-3-(2-hydroxyphenyl)-propionic acid with high enantiomeric purity.

Methodology: Preparative Chiral High-Performance Liquid Chromatography (HPLC)

  • Column Selection: A chiral stationary phase (CSP) is crucial. Based on the structure of the analyte (an amino acid derivative), a macrocyclic glycopeptide-based CSP (e.g., Teicoplanin or Vancomycin) or a Pirkle-type CSP would be a suitable starting point for method development.

  • Mobile Phase Optimization: A systematic screening of mobile phases should be conducted. A typical starting point would be a mixture of an organic modifier (e.g., methanol, ethanol, or isopropanol) and a buffer (e.g., ammonium acetate or triethylammonium acetate) to control ionization.

  • Detection: UV detection at a wavelength where the phenyl ring shows strong absorbance (e.g., ~270 nm) is appropriate.

  • Fraction Collection: Once baseline separation is achieved, the eluting peaks corresponding to the (R)- and (S)-enantiomers are collected separately.

  • Purity Analysis: The enantiomeric excess (e.e.) of the collected fractions should be determined using an analytical chiral HPLC method. The absolute configuration can be determined by techniques such as X-ray crystallography or by comparison to a stereochemically defined standard.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of each enantiomer for specific biological targets, such as GABA receptors.

Methodology: Radioligand Binding Assay for GABA-B Receptor

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human GABA-B receptor or from rat brain tissue.

  • Assay Buffer: Use a suitable buffer, such as Tris-HCl, containing ions like Ca2+ and Mg2+ that are necessary for receptor integrity and ligand binding.

  • Radioligand: A radiolabeled GABA-B receptor antagonist, such as [3H]-CGP54626, is used.

  • Competition Assay:

    • Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compounds (the (R)- and (S)-enantiomers).

    • Allow the binding to reach equilibrium.

  • Separation and Detection: Separate the bound and free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The data is used to generate competition curves, from which the inhibition constant (Ki) for each enantiomer is calculated. This provides a measure of the affinity of each enantiomer for the receptor.

Anticipated Data and Comparative Tables

While we await experimental data, we can anticipate the format in which such data would be presented for a clear comparison.

Table 1: Comparative Binding Affinities (Ki) at GABA Receptors

CompoundGABA-B Receptor Ki (µM)GABA-A Receptor Ki (µM)
(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acidTBDTBD
(S)-3-Amino-3-(2-hydroxyphenyl)-propionic acidTBDTBD
Racemic MixtureTBDTBD
(R)-Phenibut (for reference)~5 µM>100 µM
(S)-Phenibut (for reference)>100 µM>100 µM

TBD: To be determined experimentally.

Table 2: Comparative Functional Activity (EC50/IC50) at GABA-B Receptor

CompoundFunctional AssayPotency (EC50/IC50 in µM)Efficacy (% of GABA response)
(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acidcAMP InhibitionTBDTBD
(S)-3-Amino-3-(2-hydroxyphenyl)-propionic acidcAMP InhibitionTBDTBD

TBD: To be determined experimentally.

Conclusion and Future Directions

The field of pharmacology is continually advancing through the detailed characterization of stereochemically pure compounds. While the biological activities of the (R)- and (S)-enantiomers of 3-Amino-3-(2-hydroxyphenyl)-propionic acid remain to be elucidated, the structural analogy to Phenibut strongly suggests that a significant difference in their pharmacological profiles is likely.

The experimental framework and protocols outlined in this guide provide a clear path forward for researchers to uncover the unique properties of these enantiomers. Such studies are essential for a complete understanding of their structure-activity relationships and for unlocking their full potential in drug discovery and development. We encourage the scientific community to undertake this important research, which will undoubtedly contribute valuable knowledge to the field of neuropharmacology.

References

  • Ningbo Inno Pharmchem Co., Ltd. Phenibut vs. Baclofen: A Comparative Look at GABA-B Agonists.
  • World Health Organization. Unedited - Advance copy Pre-Review Report: PHENIBUT. 2021.
  • Ningbo Inno Pharmchem Co., Ltd. Understanding Phenibut Hydrochloride: Chemical Properties and Research Applications. 2026.
  • Wikipedia. Phenibut.
  • Lapin I. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews. 2001;7(4):471-481.
  • Chem-Impex International. (R)-3-Amino-3-(2-hydroxyphenyl)propionic acid.
  • Kavaliauskas P, et al. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules. 2024;29(4):859.
  • Kavaliauskas P, et al. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals (Basel). 2024;17(7):863.
  • Kavaliauskas P, et al. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. ResearchGate. 2024.
  • Kavaliauskas P, et al. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. 2024.
  • Wallworth D. Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
  • Sigma-Aldrich. Amino Acid and Peptide Chiral Separations.

Beyond Nature's Alphabet: A Comparative Guide to the Efficacy of Peptides with Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For decades, peptides have been at the forefront of therapeutic innovation, offering high specificity and potency. However, their natural composition often leads to inherent limitations, such as poor stability and rapid degradation in the body. The strategic incorporation of unnatural amino acids (UAAs) has emerged as a transformative approach to overcome these challenges, unlocking the full therapeutic potential of peptides. This guide provides an in-depth comparison of the efficacy of peptides with and without UAAs, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.

The introduction of UAAs into a peptide sequence can fundamentally alter its physicochemical and pharmacological properties.[1][2][3][4] These modifications can lead to significant improvements in stability, binding affinity, and bioavailability, ultimately enhancing the therapeutic efficacy of the peptide.[5][6]

Key Advantages of Incorporating Unnatural Amino Acids

The inclusion of non-proteinogenic amino acids offers a range of benefits that address the primary drawbacks of natural peptide therapeutics. These advantages stem from the unique structural and chemical properties of UAAs, which are not found in the 20 canonical amino acids.[7]

One of the most significant advantages is enhanced proteolytic stability .[8] Natural peptides are readily recognized and degraded by proteases in the body, leading to a short half-life and reduced therapeutic window.[9][10] UAAs, with their altered side chains and backbones, can disrupt the recognition sites for these enzymes, thereby increasing the peptide's resistance to degradation.[8][11] This enhanced stability translates to a longer circulating half-life, allowing for less frequent dosing and improved patient compliance.

Furthermore, UAAs can be designed to improve binding affinity and selectivity for the target receptor. By introducing novel functional groups or conformational constraints, researchers can fine-tune the peptide's interaction with its target, leading to increased potency and reduced off-target effects.[1] This precise molecular engineering is a key driver in the development of next-generation peptide drugs.[7]

Another critical aspect is the potential for increased bioavailability .[1] Many peptide drugs suffer from poor absorption when administered orally due to their size and susceptibility to degradation in the gastrointestinal tract.[1] Certain UAAs can enhance membrane permeability, facilitating oral absorption and opening up new avenues for peptide drug delivery.[1][12]

Comparative Efficacy: A Data-Driven Analysis

The theoretical benefits of UAA incorporation are well-supported by a growing body of experimental evidence. Examining specific examples provides a clear picture of the dramatic improvements in efficacy that can be achieved.

PeptideModificationParameterNative PeptideModified PeptideFold Improvement
GLP-1 Analog Aib substitutionIn vivo half-life~2 minutes>24 hours>720
Somatostatin Analog N-methylationProteolytic stability< 5 minutes> 8 hours> 96
Integrin Antagonist D-amino acid substitutionBinding Affinity (IC50)100 nM5 nM20

This table presents a summary of representative data from various studies and is for illustrative purposes.

As the data indicates, the incorporation of UAAs such as Aib (α-aminoisobutyric acid) and the use of N-methylation or D-amino acid substitutions can lead to orders-of-magnitude improvements in key pharmacokinetic and pharmacodynamic parameters. These enhancements are critical for translating a promising peptide candidate into a viable therapeutic.

Experimental Workflows for Efficacy Assessment

To rigorously evaluate the impact of UAA incorporation, a series of well-defined experimental protocols are essential. These assays provide the quantitative data necessary to compare the efficacy of native and modified peptides.

Proteolytic Stability Assay

This assay is fundamental to determining the resistance of a peptide to enzymatic degradation.

Workflow for Proteolytic Stability Assay.

Protocol:

  • Peptide Preparation: Prepare stock solutions of both the native and UAA-modified peptides in a suitable buffer (e.g., PBS).

  • Enzyme Solution: Prepare a solution of the desired protease (e.g., trypsin, chymotrypsin, or human serum) at a relevant physiological concentration.

  • Incubation: Mix the peptide and enzyme solutions and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[13]

  • Quenching: Immediately stop the enzymatic reaction by adding a quenching agent, such as trifluoroacetic acid (TFA).[13]

  • Analysis: Analyze the samples by LC-MS/MS to quantify the amount of intact peptide remaining at each time point.[14][15][16]

  • Data Interpretation: Plot the percentage of intact peptide versus time to determine the degradation rate and half-life of each peptide.

Binding Affinity Assay (Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for quantifying the binding kinetics and affinity of a peptide to its target receptor.[17][18][19]

G cluster_setup SPR System Setup cluster_binding Binding Analysis cluster_data Data Analysis Chip Sensor Chip Immobilize Immobilize Target Receptor on Chip Surface Chip->Immobilize Inject_Native Inject Native Peptide (Analyte) Immobilize->Inject_Native Flow Cell 1 Inject_UAA Inject UAA-Modified Peptide (Analyte) Immobilize->Inject_UAA Flow Cell 2 Association Measure Association Phase Inject_Native->Association Inject_UAA->Association Dissociation Measure Dissociation Phase Association->Dissociation Sensorgram Generate Sensorgram Dissociation->Sensorgram Kinetics Calculate ka, kd, and KD Sensorgram->Kinetics

Workflow for SPR-based Binding Affinity Assay.

Protocol:

  • Chip Preparation: Activate the surface of an appropriate sensor chip (e.g., CM5).

  • Ligand Immobilization: Covalently couple the target receptor (ligand) to the chip surface.[19]

  • Analyte Injection: Inject a series of concentrations of the native peptide (analyte) over the chip surface and monitor the binding response in real-time.[18]

  • Regeneration: After each injection, regenerate the chip surface to remove the bound peptide.

  • Repeat with Modified Peptide: Repeat steps 3 and 4 with the UAA-modified peptide.

  • Data Analysis: Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) for each peptide.[17][20][21] A lower KD value indicates a higher binding affinity.

Synthesis of Peptides with Unnatural Amino Acids

The creation of these modified peptides is primarily achieved through Solid-Phase Peptide Synthesis (SPPS).[22][23][24] This method allows for the stepwise addition of both natural and unnatural amino acids to a growing peptide chain attached to a solid resin support.[24][25][26] The Fmoc/tBu protection strategy is commonly employed, offering flexibility for incorporating a wide variety of UAA building blocks.[24]

The synthesis of peptides containing UAAs can sometimes present challenges, such as difficulties in coupling bulky modified amino acids.[22] However, advancements in SPPS methodologies, including the use of specialized coupling reagents and optimized reaction conditions, have made the synthesis of complex modified peptides more routine.[22]

Concluding Remarks

The incorporation of unnatural amino acids represents a paradigm shift in peptide drug design, offering a powerful toolkit to overcome the inherent limitations of their natural counterparts.[7] By enhancing proteolytic stability, modulating binding affinity, and improving bioavailability, UAAs are instrumental in the development of more effective and clinically successful peptide therapeutics. The experimental workflows detailed in this guide provide a robust framework for the comparative efficacy assessment of these next-generation peptides, enabling researchers to make data-driven decisions in the drug discovery and development process. The continued exploration of the vast chemical space offered by UAAs promises to further expand the therapeutic potential of peptides in the years to come.[7]

References

  • Accelerated solid-phase synthesis of post-translationally modified peptides. (n.d.). Google AI.
  • Sharma, K. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.
  • Wei, T., et al. (2019). Recent Advances in Half-life Extension Strategies for Therapeutic Peptides and Proteins. Current Pharmaceutical Design, 25.
  • Alsina, J., & Albericio, F. (2003). Solid-phase synthesis of C-terminal modified peptides. Biopolymers, 71(4), 454-77.
  • Recent Advances in Half-life Extension Strategies for Therapeutic Peptides and Proteins. (n.d.). ResearchGate.
  • Sharma, K. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed.
  • Recent Advances in Half-life Extension Strategies for Therapeutic Peptides and Proteins. (n.d.). SciSpace.
  • How to Enhance the Pharmacokinetic Stability of Peptides?. (n.d.). BOC Sciences.
  • Sharma, K. K. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. SciSpace.
  • Recent Advances in Half-life Extension Strategies for Therapeutic Peptides and Proteins. (n.d.). Bentham Science.
  • Sharma, K. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.
  • Unnatural Amino Acids Potential for Innovating Drug Discovery. (n.d.). Biosynth.
  • Liu, X., Elmes, A. R. B. P., & Jolliffe, K. A. (2016). Synthesis of Side-Chain Modified Peptides Using Iterative Solid Phase ‘Click’ Methodology. ConnectSci.
  • Solid-Phase Synthesis of C-Terminal Modified Peptides. (n.d.). ResearchGate.
  • Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226.
  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2020).
  • Solid Phase Peptide Synthesis (SPPS) explained. (2023, June 5). Bachem.
  • The Biacore System: Advanced Surface Plasmon Resonance (SPR) Technolog. (n.d.). AntBio.
  • The Role of Non-Natural Amino Acids in Modern Peptide Synthesis. (n.d.). Combi-Blocks.
  • Enhancing the Oral Bioavailability of Peptide Drugs by using Chemical Modification and Other Approaches. (n.d.). ResearchGate.
  • What is Biacore and How Does it Work? A Complete Guide to SPR Technology. (n.d.). ACROBiosystems.
  • Yamoah, E. N., et al. (n.d.). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. PubMed Central.
  • Gijsen, H., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Biacore™ System Introduction. (n.d.). Creative Biolabs.
  • Sensitive and reproducible SPR-based concentration and ligand-binding analyses. (n.d.). Cytiva.
  • Giner-Lamia, J., et al. (n.d.).
  • Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. (2024).
  • Mass Spectrometry Methods for Measuring Protein Stability. (2022). Chemical Reviews.
  • Special Issue : Natural Compounds: Advances in Antimicrobial Activity. (n.d.). MDPI.

Sources

A Comparative Spectroscopic Guide to Ortho-, Meta-, and Para-Hydroxyphenyl Propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a precise understanding of molecular structure is paramount. The isomeric position of a functional group can dramatically alter a compound's physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of three closely related isomers: ortho-, meta-, and para-hydroxyphenyl propionic acid. By leveraging key analytical techniques—UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—we will elucidate the subtle yet significant differences in their spectral signatures, offering a framework for their unambiguous identification and characterization.

Introduction: The Significance of Isomeric Position

Hydroxyphenyl propionic acids are a class of compounds with relevance in various fields, from natural products to metabolic research. The position of the hydroxyl group on the phenyl ring dictates the electronic distribution, hydrogen bonding capabilities, and overall molecular geometry. These factors, in turn, manifest as distinct spectroscopic fingerprints. Understanding these differences is crucial for quality control, reaction monitoring, and structure-activity relationship (SAR) studies. This guide will delve into the theoretical underpinnings and present experimental data to provide a comprehensive comparative analysis.

I. UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The position of the hydroxyl group significantly influences the conjugation and the energy required for π → π* transitions in the benzene ring.

Theoretical Basis for Isomeric Differentiation

The hydroxyl group is an activating, ortho-para directing group due to its electron-donating resonance effect. This effect is most pronounced when the hydroxyl group is in the ortho or para position relative to the propionic acid side chain, leading to a bathochromic (red) shift in the absorption maximum (λmax) compared to the meta isomer. The meta isomer exhibits less electronic communication between the two substituents, resulting in a spectrum that more closely resembles that of a simple phenol. Phenolic compounds typically display two main absorption bands, the B-band (benzenoid) and the C-band, which are sensitive to substitution patterns.[1][2]

Comparative UV-Vis Spectral Data
Isomerλmax (nm)Molar Absorptivity (ε)Solvent
ortho-Hydroxyphenyl Propionic Acid ~275 nm--
meta-Hydroxyphenyl Propionic Acid ~274 nm, ~280 nm--
para-Hydroxyphenyl Propionic Acid ~275 nm, ~280 nm-Acidic

Note: Specific molar absorptivity values are often dependent on the specific experimental conditions and are not consistently reported across all databases. The λmax values are indicative and can shift based on solvent polarity and pH. In acidic conditions, the para-isomer is noted to have distinct absorption characteristics.[3]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare stock solutions of each isomer in a UV-transparent solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL. From the stock solutions, prepare a series of dilutions to determine a suitable concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

  • Measurement: Record the UV-Vis spectrum of each sample from 200 to 400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each isomer.

II. Infrared (IR) Spectroscopy: A Vibrational Fingerprint

Infrared spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups and overall structure. The key differences between the hydroxyphenyl propionic acid isomers are observed in the O-H stretching, C=O stretching, and the C-H out-of-plane bending regions.

Theoretical Basis for Isomeric Differentiation
  • O-H Stretching: The position and shape of the O-H stretching band are highly sensitive to hydrogen bonding. The ortho isomer can form a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carboxylic acid group. This results in a broad O-H stretching band at a lower wavenumber compared to the meta and para isomers, which primarily exhibit intermolecular hydrogen bonding.

  • C=O Stretching: The electronic effects of the hydroxyl group can influence the carbonyl stretching frequency. The electron-donating hydroxyl group in the para position can slightly lower the C=O bond order through resonance, potentially shifting the carbonyl absorption to a lower wavenumber.

  • Out-of-Plane Bending: The substitution pattern on the benzene ring gives rise to characteristic C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region, which can be diagnostic for the isomeric position.

Comparative IR Spectral Data (KBr Pellet)
Functional Grouportho-Isomer (cm⁻¹)meta-Isomer (cm⁻¹)para-Isomer (cm⁻¹)
O-H Stretch (Phenol) Broad, ~3200-2500Broad, ~3400-3200Broad, ~3400-3200
C-H Stretch (Aromatic) ~3100-3000~3100-3000~3100-3000
C-H Stretch (Aliphatic) ~2950-2850~2950-2850~2950-2850
C=O Stretch (Carboxylic Acid) ~1710-1680~1710-1680~1710-1680
C=C Stretch (Aromatic) ~1600, ~1450~1600, ~1450~1600, ~1450
C-H Out-of-Plane Bending ~750 (ortho)~880, ~780, ~690 (meta)~830 (para)
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle. Add about 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly.[4]

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[4]

  • Background Spectrum: Run a background spectrum with an empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Analysis: Place the KBr pellet in the sample holder of the FTIR instrument and acquire the spectrum.

  • Data Processing: Perform baseline correction and label the significant peaks.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous differentiation of the hydroxyphenyl propionic acid isomers.

Theoretical Basis for Isomeric Differentiation

The electronic environment of the aromatic protons and carbons is directly influenced by the position of the electron-donating hydroxyl group and the electron-withdrawing propionic acid group.

  • ¹H NMR: The hydroxyl group increases the electron density at the ortho and para positions, causing the protons at these positions to be more shielded and appear at a lower chemical shift (upfield). The splitting patterns of the aromatic protons are also highly diagnostic of the substitution pattern.

  • ¹³C NMR: Similarly, the aromatic carbons ortho and para to the hydroxyl group will be shielded and appear at lower chemical shifts. The number of unique signals in the aromatic region will also differ between the isomers due to molecular symmetry.

Comparative ¹H NMR Spectral Data (in DMSO-d₆)
Protonortho-Isomer (ppm)meta-Isomer (ppm)para-Isomer (ppm)
-CH₂- (Propionic Acid) ~2.84~2.75~2.73
-CH₂- (Propionic Acid) ~2.48~2.45~2.45
Aromatic Protons ~6.9-7.2 (complex multiplet)~6.6-7.1 (complex multiplet)~7.0 (d), ~6.7 (d)
Phenolic -OH ~9.5-10.0~9.0-9.5~9.0-9.5
Carboxylic -COOH ~12.0~12.0~12.0

Note: Chemical shifts are approximate and can vary slightly depending on the exact concentration and temperature.

Comparative ¹³C NMR Spectral Data (in DMSO-d₆)
Carbonortho-Isomer (ppm)meta-Isomer (ppm)para-Isomer (ppm)
C=O ~174~174~174
-CH₂- (Propionic Acid) ~35~36~36
-CH₂- (Propionic Acid) ~30~30~30
Aromatic Carbons Multiple signals ~115-155Multiple signals ~113-157Fewer signals due to symmetry ~115-156
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Weigh approximately 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[5]

  • Transfer to NMR Tube: Carefully transfer the solution to a clean 5mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).[5]

IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. Electron Ionization (EI) is a common "hard" ionization technique that induces characteristic fragmentation, which can be useful for structural elucidation.

Theoretical Basis for Isomeric Differentiation

While all three isomers have the same molecular weight (166.17 g/mol ), their fragmentation patterns under EI-MS can differ. The initial fragmentation is often the loss of the carboxylic acid group (-COOH, 45 Da) or the entire propionic acid side chain. The stability of the resulting carbocations can be influenced by the position of the hydroxyl group. A prominent fragmentation pathway for phenolic compounds involves the formation of a stable hydroxytropylium ion.

Comparative Mass Spectrometry Data (EI-MS)
IsomerMolecular Ion (M⁺•) (m/z)Key Fragment Ions (m/z)
ortho-Hydroxyphenyl Propionic Acid 166121, 107, 91
meta-Hydroxyphenyl Propionic Acid 166121, 120, 107, 91
para-Hydroxyphenyl Propionic Acid 166121, 107, 91

Note: The fragmentation patterns of the meta and para isomers are often very similar. The base peak for all isomers is typically at m/z 107, corresponding to the hydroxytropylium ion.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC) as the inlet.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.[6]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Visualizing the Distinctions

To further clarify the structural and analytical differences, the following diagrams are provided.

isomers cluster_ortho ortho-Hydroxyphenyl Propionic Acid cluster_meta meta-Hydroxyphenyl Propionic Acid cluster_para para-Hydroxyphenyl Propionic Acid o_struct Structure: OH and propionic acid are adjacent. o_uv UV-Vis: Bathochromic shift due to strong electronic interaction. o_ir IR: Broad O-H stretch from intramolecular H-bond. o_nmr NMR: Complex aromatic splitting pattern. m_struct Structure: OH and propionic acid are separated by one carbon. m_uv UV-Vis: Spectrum resembles simple phenols. m_ir IR: Intermolecular H-bonding dominates. m_nmr NMR: Distinct aromatic splitting pattern. p_struct Structure: OH and propionic acid are opposite. p_uv UV-Vis: Significant bathochromic shift. p_ir IR: Intermolecular H-bonding; characteristic out-of-plane bend. p_nmr NMR: Simplified aromatic spectrum due to symmetry (two doublets).

Caption: Key distinguishing features of ortho, meta, and para isomers.

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion prep Weigh and dissolve the isomeric sample. uv UV-Vis prep->uv ir FTIR prep->ir nmr NMR prep->nmr ms MS prep->ms interpret Compare λmax, vibrational modes, chemical shifts, and m/z patterns. uv->interpret ir->interpret nmr->interpret ms->interpret conclusion Unambiguous Isomer Identification interpret->conclusion

Caption: General workflow for spectroscopic comparison of isomers.

Conclusion

The spectroscopic analysis of ortho-, meta-, and para-hydroxyphenyl propionic acid derivatives reveals a clear and predictable relationship between the isomeric position of the hydroxyl group and the resulting spectral data. UV-Vis spectroscopy highlights differences in electronic conjugation, while IR spectroscopy provides distinct information on hydrogen bonding and substitution patterns. NMR spectroscopy offers the most definitive structural information through chemical shifts and coupling patterns, and mass spectrometry confirms the molecular weight and provides insights into fragmentation pathways. By systematically applying these techniques and understanding the underlying principles, researchers can confidently identify and differentiate these isomers, which is a critical step in advancing their scientific and developmental objectives.

References

  • Canadian Science Publishing. (n.d.). PART XIV. THE ULTRAVIOLET ABSORPTION SPECTRA OF PHENOLS. Retrieved from [Link]

  • SpectraBase. (n.d.). m-Hydroxyphenylpropionic-acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Edinburgh Instruments. (2025, September 1). Colour and Phenolic Content Analysis of Wine Using a UV-Vis Spectrophotometer. Retrieved from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. Retrieved from [Link]

  • SERSC. (n.d.). Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Hydroxyphenyl)propionic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Light absorption studies. XIV. Ultraviolet absorption spectra of phenols. XV. Ultraviolet absorption spectra of anisoles. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-(4-Hydroxyphenyl)propanoic acid - Optional[UV-VIS] - Spectrum. Retrieved from [Link]

Sources

A Researcher's Guide to Peptide Sequence Validation by Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of peptides is a critical step in ensuring the validity and reproducibility of experimental results. Tandem mass spectrometry (MS/MS) has emerged as the gold standard for confirming the amino acid sequence of peptides, offering unparalleled sensitivity and accuracy.[1] This guide provides an in-depth comparison of common MS/MS methodologies, supported by experimental insights, to empower you to make informed decisions for your peptide validation workflows.

The Foundational Principle: Unlocking Sequence Information Through Fragmentation

Tandem mass spectrometry is a powerful analytical technique that determines the amino acid sequence of a peptide by fragmenting it and analyzing the resulting pieces.[2] The process involves two stages of mass analysis. In the first stage, the intact peptide ion (the precursor ion) is selected. This precursor ion is then subjected to fragmentation in a collision cell. The resulting fragment ions are then separated and detected in the second stage of mass analysis, generating a tandem mass spectrum (MS/MS spectrum).[1]

The fragmentation of the peptide backbone occurs at specific bonds, primarily the amide bonds, leading to the formation of different types of fragment ions. The most common are b- and y-ions. The mass difference between consecutive b- or y-ions in the spectrum corresponds to the mass of a specific amino acid residue, allowing for the reconstruction of the peptide sequence.[3]

Peptide_Fragmentation cluster_peptide Peptide Backbone cluster_fragments Fragmentation N_terminus H₂N C1 CαH CO1 C=O R1 R₁ C1->R1 NH1 N-H CO1->NH1 Peptide Bond Cleavage C2 CαH CO2 C=O R2 R₂ C2->R2 NH2 N-H C3 CαH COOH COOH R3 R₃ C3->R3 b_ion b-ion b_ion_formation N-terminal fragment b_ion->b_ion_formation y_ion y-ion y_ion_formation C-terminal fragment y_ion->y_ion_formation

Caption: General peptide fragmentation in tandem MS.

Comparative Analysis of Fragmentation Techniques

The choice of fragmentation technique significantly impacts the quality and type of information obtained from an MS/MS experiment. The three most prevalent methods are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD).

Feature Collision-Induced Dissociation (CID) Higher-Energy Collisional Dissociation (HCD) Electron-Transfer Dissociation (ETD)
Mechanism Collisions with inert gas at low energy.[4]Collisions with inert gas at higher energy in a dedicated cell.[5]Electron transfer from a reagent anion to the peptide cation.[6]
Primary Fragment Ions b- and y-ions.[3]Primarily b- and y-ions, often with higher intensity of low-mass fragments.[5]c- and z-ions.[7]
Post-Translational Modifications (PTMs) Can lead to the loss of labile PTMs.[6]Better preservation of some PTMs compared to CID.Excellent for preserving labile PTMs like phosphorylation and glycosylation.[6][8]
Peptide Charge State Effective for doubly and triply charged peptides.Effective for doubly and triply charged peptides.[9]Most effective for peptides with higher charge states (≥3+).[7]
Peptide Size Optimal for shorter peptides.Good for a wide range of peptide sizes.Advantageous for longer peptides and even intact proteins.[7]
Instrumentation Widely available on most tandem mass spectrometers.Available on Orbitrap and some Q-TOF mass spectrometers.[4]Available on ion trap and Orbitrap mass spectrometers.[10]
Expert Insights on Fragmentation Selection:
  • For routine peptide sequence confirmation of unmodified, tryptic peptides, CID and HCD are often the methods of choice due to their robustness and the generation of familiar b- and y-ion series. HCD can provide richer fragmentation spectra compared to CID.[11]

  • When analyzing peptides with labile post-translational modifications, ETD is superior. The non-ergodic fragmentation mechanism of ETD preserves these modifications on the fragment ions, enabling their precise localization.[6]

  • For the analysis of long peptides or those with a high charge state, ETD often yields more comprehensive sequence coverage. [7]

  • A combination of fragmentation methods, if available on the instrument, can provide the most complete sequence information. For instance, a data-dependent acquisition method that triggers ETD for highly charged precursors and HCD for doubly charged precursors can maximize peptide identifications.[9]

The Tandem Mass Spectrometry Workflow: A Step-by-Step Protocol

The validation of a peptide sequence by tandem mass spectrometry involves a multi-step process, from sample preparation to data analysis.

Tandem_MS_Workflow Sample_Prep 1. Sample Preparation (e.g., Protein Digestion) LC_Separation 2. Liquid Chromatography (LC Separation) Sample_Prep->LC_Separation Ionization 3. Ionization (e.g., ESI) LC_Separation->Ionization MS1 4. First Mass Analysis (Precursor Ion Selection) Ionization->MS1 Fragmentation 5. Fragmentation (CID, HCD, or ETD) MS1->Fragmentation MS2 6. Second Mass Analysis (Fragment Ion Detection) Fragmentation->MS2 Data_Analysis 7. Data Analysis (Sequence Identification) MS2->Data_Analysis

Caption: The tandem mass spectrometry workflow for peptide sequencing.

Experimental Protocol: A General Guideline
  • Sample Preparation: For proteins, this typically involves enzymatic digestion (e.g., with trypsin) to generate a mixture of peptides.[12] For synthetic peptides, simple dissolution in an appropriate solvent is usually sufficient.[13]

  • Liquid Chromatography (LC) Separation: The peptide mixture is injected onto an LC system, most commonly a reversed-phase column, to separate the peptides based on their hydrophobicity before they enter the mass spectrometer.[14]

  • Mass Spectrometry Analysis:

    • Ionization: Peptides are ionized, typically using electrospray ionization (ESI), to generate gas-phase ions.[15]

    • MS1 Scan: A full scan of the eluting peptides is performed to determine their mass-to-charge ratios (m/z).

    • Precursor Selection: The mass spectrometer's software selects precursor ions of interest for fragmentation, usually based on their intensity.

    • MS/MS Scan: The selected precursor ion is isolated and fragmented using CID, HCD, or ETD. The resulting fragment ions are then analyzed to generate the MS/MS spectrum.

  • Data Analysis: The acquired MS/MS spectra are processed to identify the peptide sequences.

Data Analysis and Interpretation: From Spectra to Sequence

The final and most critical step is the interpretation of the MS/MS data to determine the peptide sequence. Two primary approaches are used: database searching and de novo sequencing.[16]

Database Searching

This is the most common method, where experimental MS/MS spectra are compared against theoretical spectra generated from a protein sequence database.[17] Search algorithms like Mascot and SEQUEST are widely used for this purpose.[18][19] The algorithm scores the match between the experimental and theoretical spectra, and the peptide with the highest score is considered the most likely identification.

Key Considerations for Database Searching:

  • Database Selection: The choice of the protein database is crucial. It should be comprehensive and relevant to the sample being analyzed.[20]

  • Search Parameters: Setting appropriate search parameters, such as precursor and fragment mass tolerances, enzyme specificity, and potential modifications, is critical for accurate identification.[21]

  • False Discovery Rate (FDR): It is essential to estimate the FDR to ensure the statistical significance of the peptide identifications.[22]

De Novo Sequencing

De novo sequencing is used when a protein sequence database is not available or when identifying novel peptides.[14][23] This method directly interprets the MS/MS spectrum to deduce the amino acid sequence based on the mass differences between fragment ions.[16] While powerful, de novo sequencing can be more challenging than database searching, especially for complex spectra.[24]

Manual Validation: The Final Check

Regardless of the automated approach used, manual inspection of the MS/MS spectra for high-confidence identifications is strongly recommended.[25][26] This involves verifying the presence of a continuous series of b- and/or y-ions that span the majority of the peptide sequence. For ultimate confirmation, especially in regulated environments, comparing the fragmentation pattern of the experimental peptide to that of a synthetic peptide of the same sequence is the definitive validation method.[27][28]

Conclusion: Ensuring Confidence in Your Peptide Identifications

Tandem mass spectrometry is an indispensable tool for the validation of peptide sequences. By understanding the principles of peptide fragmentation, the nuances of different fragmentation techniques, and the intricacies of data analysis, researchers can confidently and accurately determine the primary structure of their peptides. This guide provides a framework for making informed decisions in designing and executing peptide validation experiments, ultimately leading to more robust and reliable scientific outcomes.

References

  • De novo peptide sequencing - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Bandeira, N., et al. (2008). De Novo Peptide Sequencing and Identification with Precision Mass Spectrometry. Journal of Proteome Research, 7(8), 3249-3263. [Link]

  • Dancík, V., et al. (1999). De novo peptide sequencing via tandem mass spectrometry. Journal of Computational Biology, 6(3-4), 327-342. [Link]

  • Kjeldal, H., et al. (2015). Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis. Methods in Molecular Biology, 1348, 83-102. [Link]

  • Kare, A. J., & Brewer, M. G. (2018). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 1787, 141-149. [Link]

  • Syka, J. E., et al. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences, 101(26), 9528-9533. [Link]

  • Lee, J. Y., & Lee, S. W. (2011). Electron Transfer Dissociation Mass Spectrometry in Proteomics. Journal of Biomedicine and Biotechnology, 2011, 904378. [Link]

  • Weddslist. (2007). Tandem Peptide Spectrum Interpretation. Retrieved January 16, 2026, from [Link]

  • MetwareBio. (n.d.). Peptide and Protein De Novo Sequencing by Mass Spectrometry. Retrieved January 16, 2026, from [Link]

  • Kjeldsen, F., & Hørning, O. B. (2020). Interpretation of Tandem Mass Spectra of Posttranslationally Modified Peptides. Methods in Molecular Biology, 2051, 199-230. [Link]

  • Electron-transfer dissociation - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Springer Nature Experiments. (2018). Characterization of Synthetic Peptides by Mass Spectrometry. Retrieved January 16, 2026, from [Link]

  • Springer Nature Experiments. (2015). Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis. Retrieved January 16, 2026, from [Link]

  • McDougal, K. C., et al. (2021). Peptide–Spectrum Match Validation with Internal Standards (P–VIS). Journal of the American Society for Mass Spectrometry, 32(4), 1046-1055. [Link]

  • CompOmics. (n.d.). Hands-on tutorial: Bioinformatics for Proteomics. Retrieved January 16, 2026, from [Link]

  • Bafna, V., & Edwards, N. (2003). On de novo interpretation of tandem mass spectra for peptide identification. Proceedings of the seventh annual international conference on Research in computational molecular biology, 9-18. [Link]

  • Good, D. M., et al. (2007). Peptide Sequence Analysis by Electron Transfer Dissociation Mass Spectrometry: A Web-Based Tutorial. Journal of Proteome Research, 6(9), 3535-3540. [Link]

  • Shomu's Biology. (2022, February 6). Tandem Mass Spectrometry (MS/MS) | Analytical Technique Animation for CSIR NET & Life Science Exams [Video]. YouTube. [Link]

  • Han, H., & Jin, S. (2016). Electron Transfer Dissociation (ETD) of Peptides Containing Intrachain Disulfide Bonds. Journal of the American Society for Mass Spectrometry, 27(11), 1830-1839. [Link]

  • Wiley Analytical Science. (2007). New database search algorithm could usurp Mascot and Sequest. Retrieved January 16, 2026, from [Link]

  • Springer Nature Experiments. (2011). Characterization of Synthetic Peptides by Mass Spectrometry. Retrieved January 16, 2026, from [Link]

  • Gorshkov, V., et al. (2023). Peptide mapping for sequence confirmation of therapeutic proteins and recombinant vaccine antigens by high-resolution mass spectrometry: Software limitations, pitfalls, and lessons learned. Molecules, 28(14), 5438. [Link]

  • University of Western Ontario. (n.d.). Effective Strategies for Improving Peptide Identification with Tandem Mass Spectrometry. Retrieved January 16, 2026, from [Link]

  • Martens, L. (2021, September 27). Introduction into data analysis for mass spectrometry-based proteomics [Video]. YouTube. [Link]

  • Stack Exchange. (2019). Difference between HCD and CID collision induced dissociations? Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2020). Validation through matching MS/MS spectra of synthetic peptides. Retrieved January 16, 2026, from [Link]

  • Brodbelt, J. S., et al. (2015). Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot. Journal of the American Society for Mass Spectrometry, 26(1), 30-39. [Link]

  • The, M., et al. (2016). Optimization of Search Engines and Postprocessing Approaches to Maximize Peptide and Protein Identification for High-Resolution Mass Data. Journal of Proteome Research, 15(9), 2951-2963. [Link]

  • ACS Publications. (2023). Understanding Data Analysis Steps in Mass-Spectrometry-Based Proteomics Is Key to Transparent Reporting. Retrieved January 16, 2026, from [Link]

  • Matrix Science. (n.d.). Introduction to Database Searching using Mascot. Retrieved January 16, 2026, from [Link]

  • Lu, B., & Chen, T. (2005). Tutorial on de novo peptide sequencing using MS/MS mass spectrometry. Journal of Bioinformatics and Computational Biology, 3(4), 787-807. [Link]

  • Matrix Science. (n.d.). Mascot help: Overview of sequence database searching. Retrieved January 16, 2026, from [Link]

  • BigOmics Analytics. (2023). MS Proteomics Data Preprocessing: Overview & Tools. Retrieved January 16, 2026, from [Link]

  • Omics@PNNL Software. (2022). Proteomics Data Analysis in R/Bioconductor. Retrieved January 16, 2026, from [Link]

  • Whiteaker, J. R., et al. (2007). Manual validation of peptide sequence and sites of tyrosine phosphorylation from MS/MS spectra. Current Protocols in Protein Science, Chapter 13, Unit 13.10. [Link]

  • Swaney, D. L., et al. (2011). Improved Peptide Identification by Targeted Fragmentation Using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research, 10(5), 2265-2274. [Link]

  • Medzihradszky, K. F., & Chalkley, R. J. (2015). Lessons in de novo peptide sequencing by tandem mass spectrometry. Mass Spectrometry Reviews, 34(1), 43-63. [Link]

  • JoVE. (2023). Video: Peptide Identification Using Tandem Mass Spectrometry. Retrieved January 16, 2026, from [Link]

  • Collision-induced dissociation - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Semantic Scholar. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Retrieved January 16, 2026, from [Link]

  • Matrix Science. (n.d.). Mascot overview | Protein identification software for mass spec data. Retrieved January 16, 2026, from [Link]

  • Park, C. Y., et al. (2008). Rapid and accurate peptide identification from tandem mass spectra. Journal of Proteome Research, 7(7), 3022-3027. [Link]

  • Wan, Y., & Chen, T. (2007). Methods for peptide identification by spectral comparison. BMC Bioinformatics, 8(Suppl 7), S19. [Link]

  • Tabb, D. L., et al. (2007). Verification of automated peptide identifications from proteomic tandem mass spectra. Nature Protocols, 2(4), 828-836. [Link]

  • Gorshkov, V., et al. (2021). Validation of De Novo Peptide Sequences with Bottom-Up Tag Convolution. Metabolites, 12(1), 26. [Link]

  • Park, C. Y., et al. (2008). Rapid and Accurate Peptide Identification from Tandem Mass Spectra. Journal of Proteome Research, 7(7), 3022-3027. [Link]

Sources

A Senior Application Scientist's Guide to Chiral Separation of Amino Acids by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

In the intricate world of biological systems, the stereochemistry of amino acids is paramount. The subtle difference between a D- and L-enantiomer can dictate the efficacy of a drug, the toxicity of a compound, or the very structure of a protein. Consequently, the ability to accurately separate and quantify amino acid enantiomers is a critical capability in pharmaceutical development, clinical diagnostics, and astrobiological research. Capillary electrophoresis (CE) has emerged as a powerful analytical technique for this purpose, offering high separation efficiency, minimal sample consumption, and methodological flexibility.[1][2]

This guide provides an in-depth comparison of the primary CE-based methodologies for the chiral separation of amino acids. We will delve into the mechanistic principles, compare the performance of various chiral selectors, and provide detailed experimental protocols to empower you to select and implement the optimal strategy for your research needs.

The Foundation of Chiral Separation in CE: Creating a Diastereomeric Difference

The fundamental principle behind the chiral separation of enantiomers by CE is the creation of transient diastereomeric complexes. Enantiomers, by definition, possess identical physicochemical properties in an achiral environment, making their separation challenging. To overcome this, a chiral selector is introduced into the background electrolyte (BGE). This chiral selector interacts differentially with the D- and L-enantiomers of the amino acid, forming temporary diastereomeric complexes with varying stabilities and/or electrophoretic mobilities. This difference in interaction allows for their separation under the influence of an electric field.

The most commonly employed chiral selectors in CE for amino acid analysis fall into three main categories: cyclodextrins, ligand-exchange complexes, and macrocyclic antibiotics.[2] Additionally, Micellar Electrokinetic Chromatography (MEKC) offers a powerful alternative for the separation of both charged and neutral amino acid derivatives.

A Comparative Analysis of Chiral Selectors

The choice of chiral selector is the most critical parameter in developing a successful chiral CE separation method. Each class of selector offers distinct advantages and is suited for different types of amino acids and analytical requirements.

Cyclodextrins (CDs): The Versatile Host-Guest Chiral Selectors

Cyclodextrins are cyclic oligosaccharides that form a truncated cone-like structure with a hydrophobic inner cavity and a hydrophilic exterior. This unique structure allows them to encapsulate guest molecules, including amino acids, forming inclusion complexes. The chiral recognition is based on the differential fit and interaction of the amino acid enantiomers within the chiral cavity of the cyclodextrin.

Native cyclodextrins (α-, β-, and γ-CD) can be effective, but their chiral recognition capabilities are often enhanced by chemical modification. Derivatized cyclodextrins, such as sulfated, carboxymethylated, or hydroxypropylated CDs, offer improved solubility and additional interaction sites (e.g., electrostatic interactions), leading to enhanced enantioselectivity.[3]

Advantages:

  • Broad Applicability: A wide variety of derivatized cyclodextrins are commercially available, offering a broad range of selectivities for different amino acids.[4]

  • High Efficiency: CD-mediated separations often yield sharp peaks and high theoretical plate counts.

  • Method Development Flexibility: The separation can be readily optimized by adjusting the type and concentration of the CD, the pH of the BGE, and the addition of organic modifiers.

Limitations:

  • Limited Success with Small, Hydrophilic Amino Acids: The inclusion complexation mechanism is less effective for small, polar amino acids that do not have a significant hydrophobic moiety to interact with the CD cavity.

  • Potential for Complexation with the Buffer Components: The choice of buffer is crucial to avoid unwanted interactions with the cyclodextrin.

Ligand-Exchange (LE) Complexes: Leveraging Metal Ion Coordination

Chiral ligand-exchange capillary electrophoresis (CLE-CE) utilizes the formation of ternary diastereomeric complexes between a central metal ion (typically Cu(II) or Ni(II)), a chiral ligand, and the amino acid enantiomers. The chiral ligand, often an L-amino acid such as L-proline or L-histidine, forms a complex with the metal ion. The amino acid enantiomers in the sample then displace the solvent molecules coordinated to the metal center, forming transient ternary complexes. The differing stability of these diastereomeric complexes leads to their separation.[1]

Advantages:

  • Excellent for Underivatized Amino Acids: CLE-CE is particularly effective for the separation of native, underivatized amino acids.

  • High Selectivity: The method often provides excellent resolution for a range of amino acids.

  • Tunable Selectivity: The choice of the central metal ion and the chiral ligand can be varied to optimize the separation.[1]

Limitations:

  • Complex System: The equilibrium between the various complex species can be intricate, making method development more challenging.

  • Potential for Metal Ion Hydrolysis: The pH of the BGE must be carefully controlled to prevent the precipitation of metal hydroxides.

Macrocyclic Antibiotics: Mimicking Biological Recognition

Macrocyclic antibiotics, such as vancomycin and teicoplanin, are complex molecules with multiple chiral centers and functional groups capable of various interactions, including hydrogen bonding, dipole-dipole, and steric interactions.[5] Their intricate three-dimensional structures create chiral pockets that can selectively bind to one enantiomer of an amino acid over the other.

Advantages:

  • High Enantioselectivity: Often provide excellent separation for a wide range of amino acids, particularly derivatized ones.[5]

  • Biologically Relevant Interactions: The separation mechanism can mimic biological recognition processes.

Limitations:

  • Adsorption to the Capillary Wall: These large molecules can adsorb to the inner surface of the fused silica capillary, leading to poor peak shape and reproducibility. This can often be mitigated by using coated capillaries or by adding modifiers to the BGE.[6]

  • Limited Solubility and High UV Absorbance: Some macrocyclic antibiotics have limited solubility in common CE buffers and can exhibit high background absorbance at low UV wavelengths.[7]

Micellar Electrokinetic Chromatography (MEKC): A Partitioning-Based Approach

MEKC is a mode of CE that utilizes surfactants (e.g., sodium dodecyl sulfate, SDS) at concentrations above their critical micelle concentration to form a pseudo-stationary phase.[8] Separation is based on the differential partitioning of the analytes between the aqueous mobile phase and the hydrophobic core of the micelles. For chiral separations, a chiral selector is added to the system. This can be a chiral surfactant, or a chiral selector like a cyclodextrin can be added to the BGE containing achiral micelles.

Advantages:

  • Separation of Neutral and Charged Analytes: MEKC is capable of separating both charged and neutral species, making it suitable for derivatized amino acids.[8]

  • Enhanced Selectivity: The combination of the micellar pseudo-stationary phase and a chiral selector can lead to unique and enhanced enantioselectivity.

Limitations:

  • Longer Analysis Times: The presence of the micelles can lead to longer migration times compared to CZE.

  • Optimization Complexity: The separation is influenced by multiple factors, including the type and concentration of the surfactant and chiral selector, pH, and organic modifiers, which can make method development more complex.[9]

Performance Comparison: A Data-Driven Overview

To provide a clearer picture of the performance of these techniques, the following table summarizes representative data for the chiral separation of selected amino acids. It is important to note that direct comparison is challenging due to the variability in experimental conditions across different studies. However, this table provides a useful snapshot of the typical performance you can expect from each method.

Technique Chiral Selector Amino Acid Resolution (Rs) Efficiency (N) Analysis Time (min) Reference
CZE Sulfated-β-Cyclodextrin (1.5 mM)Tryptophan2.5~150,000< 15[3]
CZE Sulfated-β-Cyclodextrin (1.5 mM)Phenylalanine1.8~120,000< 15[3]
CZE Sulfated-β-Cyclodextrin (1.5 mM)Tyrosine2.2~140,000< 15[3]
CLE-CE [EMIM][L-Tar]/Ni(II)Tryptophan~2.0-< 13[1]
CLE-CE [EMIM][L-Tar]/Ni(II)Phenylalanine~1.5-< 13[1]
CLE-CE [EMIM][L-Tar]/Ni(II)Tyrosine~1.8-< 13[1]
CZE VancomycinDansyl-Amino Acids> 1.5-~20[5]
MEKC γ-CD and Sodium TaurocholateAlanine> 1.5-< 20[10]
MEKC γ-CD and Sodium TaurocholateValine> 1.5-< 20[10]

Note: "-" indicates that the data was not explicitly provided in the cited source. The presented values are approximations based on the published electropherograms and data where available.

Experimental Protocols: Your Starting Point for Method Development

The following are detailed, step-by-step methodologies for each of the discussed techniques. These should be considered as starting points, and optimization will likely be required for your specific application.

Protocol 1: Chiral Separation of Aromatic Amino Acids using Sulfated-β-Cyclodextrin (CZE)

This protocol is adapted from a study on the separation of tryptophan, tyrosine, and phenylalanine.[3]

1. Capillary Preparation:

  • Flush a new fused-silica capillary (e.g., 50 µm i.d., 60 cm total length) with 1 M NaOH for 20 minutes.
  • Flush with 0.1 M NaOH for 10 minutes.
  • Flush with deionized water for 10 minutes.
  • Finally, equilibrate the capillary with the background electrolyte (BGE) for 10 minutes.

2. Background Electrolyte (BGE) Preparation:

  • Prepare a 25 mM phosphate buffer by dissolving the appropriate amounts of sodium phosphate monobasic and phosphoric acid in deionized water.
  • Adjust the pH to 2.5.
  • Add sulfated-β-cyclodextrin to a final concentration of 1.5 mM.
  • Degas the BGE by sonication before use.

3. Sample Preparation:

  • Dissolve the racemic amino acid mixture in the BGE to a final concentration of approximately 1 mg/mL.

4. CE Instrument Parameters:

  • Capillary Temperature: 25 °C
  • Applied Voltage: +22 kV
  • Injection: Hydrodynamic injection at 0.5 psi for 7 seconds.
  • Detection: UV detection at 214 nm.

5. Analysis:

  • Run the separation and analyze the resulting electropherogram to determine the migration times and calculate the resolution of the enantiomers.
Protocol 2: Chiral Separation of Aromatic Amino Acids using a Chiral Ionic Liquid Ligand (CLE-CE)

This protocol is based on a method using a chiral ionic liquid as the ligand for enantioseparation.[1]

1. Capillary Preparation:

  • Condition a new fused-silica capillary (e.g., 50 µm i.d., 61 cm total length) by flushing with 0.1 M NaOH, deionized water, and the running buffer for 5 minutes each.

2. Background Electrolyte (BGE) Preparation:

  • Prepare a borate buffer.
  • Add the chiral ligand, 1-ethyl-3-methyl imidazole L-tartrate ([EMIM][L-Tar]), to a concentration of 54 mM.
  • Add Nickel(II) sulfate to a concentration of 9 mM.
  • Adjust the pH to 8.5 with 1 M NaOH.
  • Degas the BGE before use.

3. Sample Preparation:

  • Dissolve the racemic amino acid mixture in deionized water.

4. CE Instrument Parameters:

  • Capillary Temperature: 20 °C
  • Applied Voltage: +25 kV
  • Injection: Pressure injection at 35 mbar for 30 seconds.
  • Detection: UV detection at 200 nm.

5. Analysis:

  • Perform the electrophoretic run and analyze the data.
Protocol 3: Chiral Separation of Dansyl-Amino Acids using MEKC with Cyclodextrin

This protocol describes a general approach for the separation of derivatized amino acids using MEKC.

1. Capillary Preparation:

  • Follow the standard capillary conditioning procedure as described in Protocol 1.

2. Background Electrolyte (BGE) Preparation:

  • Prepare an 80 mM sodium tetraborate buffer and adjust the pH to 9.2.
  • Add sodium dodecyl sulfate (SDS) to a final concentration of 50 mM.
  • Add γ-cyclodextrin to a final concentration of 30 mM.
  • Add an organic modifier, such as 5% (v/v) acetonitrile, to improve resolution.[10]
  • Degas the BGE.

3. Sample Preparation:

  • Derivatize the amino acid mixture with dansyl chloride.
  • Dissolve the derivatized sample in the BGE.

4. CE Instrument Parameters:

  • Capillary Temperature: 25 °C
  • Applied Voltage: +25 kV
  • Injection: Pressure injection.
  • Detection: UV or Laser-Induced Fluorescence (LIF) detection at the appropriate wavelengths for the dansyl label.

5. Analysis:

  • Run the separation and analyze the electropherogram.

Visualizing the Separation: Workflows and Principles

To further clarify the concepts discussed, the following diagrams illustrate the fundamental principles and workflows.

Chiral_Separation_Principle cluster_system Capillary Electrophoresis System Analyte Racemic Amino Acid (D- and L-Enantiomers) Interaction Differential Interaction Analyte->Interaction CS Chiral Selector (in BGE) CS->Interaction Complexes Transient Diastereomeric Complexes (D-CS and L-CS) Interaction->Complexes Separation Separation in Electric Field Complexes->Separation Different Electrophoretic Mobilities / Stabilities Detection Detection (Two Peaks) Separation->Detection CE_Workflow start Start step1 Prepare Background Electrolyte (BGE) with Chiral Selector start->step1 step2 Condition Capillary step1->step2 step3 Prepare Amino Acid Sample (Derivatize if necessary) step2->step3 step4 Inject Sample into Capillary step3->step4 step5 Apply High Voltage step4->step5 step6 Detect Separated Enantiomers step5->step6 step7 Analyze Electropherogram step6->step7 end End step7->end

Caption: General experimental workflow for chiral CE.

Conclusion and Future Perspectives

Capillary electrophoresis offers a suite of powerful and versatile techniques for the chiral separation of amino acids. The choice between cyclodextrin-based CZE, ligand-exchange CE, macrocyclic antibiotic-mediated separation, or MEKC will depend on the specific amino acids of interest, the required sensitivity, and the complexity of the sample matrix.

As the field continues to evolve, we can anticipate the development of novel chiral selectors with even greater selectivity and broader applicability. The use of chiral ionic liquids as ligands in CLE-CE is a promising area of research that may offer enhanced separation performance. [1]Furthermore, the coupling of chiral CE with mass spectrometry (CE-MS) provides an additional dimension of analytical power, enabling confident identification and sensitive quantification of amino acid enantiomers in complex biological and environmental samples. By understanding the principles and practical considerations outlined in this guide, researchers can effectively harness the power of capillary electrophoresis to unravel the complexities of chirality in their scientific pursuits.

References

  • Chen, Z., Niitsuma, M., Uchiyama, K., & Hobo, T. (2003). Comparison of enantioseparations using Cu(II) complexes with l-amino acid amides as chiral selectors or chiral stationary phases by capillary electrophoresis, capillary electrochromatography and micro liquid chromatography. Journal of Chromatography A, 990(1–2), 75–82. [Link]

  • Ghanem, A., & Aboul-Enein, H. Y. (2026). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances, 16(3), 2663-2670. [Link]

  • Javid, F. S., Shafaati, A., & Zarghi, A. (2025). Chiral separation of amino acids and derivatives by CE. ResearchGate. [Link]

  • Huang, L., Yu, L. S., Chen, Y. T., & Li, Y. X. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International, 29(11). [Link]

  • Iliescu, R. I., Radu, G. L., & Ionescu, C. (2020). The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. Molecules, 25(23), 5727. [Link]

  • Scriba, G. K. (2000). Chiral separations of amino acids and peptides by capillary electrophoresis. Journal of chromatography. A, 875(1-2), 43–88. [Link]

  • Shamsi, S. A. (2018). Macrocyclic Antibiotics as Chiral Selectors in High-Performance Liquid Chromatography and Capillary Electrophoresis. Journal of Analytical Chemistry, 73(11), 1064–1075. [Link]

  • Stalcup, A. M. (2021). Cyclodextrins as Dominant Chiral Selective Agents in the Capillary Separation Techniques. Chromatographia, 84(10), 917–933. [Link]

  • Stockton, A. M., et al. (2016). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry, 88(24), 12177–12184. [Link]

  • Li, C., & Kang, J. (2013). Use of macrocyclic antibiotics as the chiral selectors in capillary electrophoresis. Methods in molecular biology (Clifton, N.J.), 970, 307–317. [Link]

  • Rizvi, S. A. A. (2011). Fundamentals of micellar electrokinetic chromatography (MEKC). SciSpace. [Link]

  • Voicu, C., Dobre, T., & Staden, R. I. S. (2013). Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis. Revista de Chimie, 64(10), 1083-1087. [Link]

  • Ward, T. J., & Ward, K. D. (2012). Chiral separations. Analytical chemistry, 84(2), 626–648. [Link]

Sources

A Senior Application Scientist's Guide to Supercritical Fluid Chromatography for Chiral Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and life sciences research, the stereoisomeric configuration of amino acids is of paramount importance. The biological activity of these fundamental building blocks is often enantiomer-specific, necessitating robust and efficient analytical techniques for their chiral separation.[1] This guide provides an in-depth, objective comparison of Supercritical Fluid Chromatography (SFC) with traditional methods for chiral amino acid analysis, supported by experimental data and field-proven insights.

The Ascendancy of Supercritical Fluid Chromatography

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to conventional techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[2] SFC utilizes a mobile phase, most commonly carbon dioxide (CO₂), held above its critical temperature and pressure, where it exhibits properties of both a liquid and a gas.[3] This unique state imparts significant advantages, particularly for the challenging task of separating chiral molecules.

The primary allure of SFC lies in its efficiency and environmental friendliness. The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher throughput compared to HPLC, without a significant loss in efficiency.[4][5] This translates to reduced analysis times and increased productivity, a critical factor in high-throughput screening environments.[6] Furthermore, the use of CO₂, a non-toxic and readily available solvent, dramatically reduces the consumption of hazardous organic solvents like hexane, aligning with the principles of green chemistry.[4][7]

At a Glance: SFC vs. HPLC vs. GC for Chiral Amino Acid Analysis

Performance MetricSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Speed Very Fast (typically 3-5 times faster than HPLC)[8]Moderate to SlowFast
Resolution High, often comparable or superior to HPLC[6]HighVery High
Solvent Consumption Very Low (significantly less organic solvent)[5]HighLow (carrier gas)
Sample Derivatization Often not required for amino acids[1]Often required for UV detectionRequired to increase volatility[1]
Environmental Impact Low ("Green" technology)[4]HighModerate
Versatility High (for both normal and reversed-phase modes)[9]HighLimited to volatile and thermally stable compounds[2]
Cost Lower operational costs due to solvent reduction[1]Higher operational costsModerate operational costs

Delving Deeper: A Technical Comparison

The Mobile Phase Advantage in SFC

The heart of SFC's superiority for chiral amino acid analysis lies in its unique mobile phase. Supercritical CO₂ is non-polar, but its solvating power can be finely tuned by adjusting pressure and temperature. For the analysis of polar molecules like amino acids, the addition of a polar organic modifier, such as methanol or ethanol, is essential.[8][10] This creates a mobile phase with a wide polarity range, capable of eluting a broad spectrum of analytes.

The low viscosity of the supercritical CO₂-based mobile phase leads to lower back pressures, enabling the use of higher flow rates and longer columns for improved resolution.[4] This is a distinct advantage over HPLC, where high viscosity can limit flow rates and increase analysis times.

The Stationary Phase: The Key to Chiral Recognition

In SFC, as in HPLC, the chiral stationary phase (CSP) is the critical component for achieving enantiomeric separation.[8] The separation is based on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase.[11] A wide variety of CSPs are commercially available and have been successfully employed in SFC, including:

  • Polysaccharide-based CSPs: These are the most common and versatile, offering a broad range of applications.[8] They function through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.[8]

  • Pirkle-type CSPs: These phases are known for their durability and compatibility with a wide range of solvents.[8]

  • Macrocyclic Glycopeptide CSPs: These are effective for separating a diverse range of polar and functionalized enantiomers.[8]

  • Crown Ether-based CSPs: These are particularly well-suited for the separation of compounds containing primary amino groups, making them highly relevant for amino acid analysis.[8][12]

  • Ion-exchange CSPs: These are specifically designed for the enantiomeric separation of ionic species, including underivatized amino acids.[8]

The choice of CSP is paramount and is often determined through a screening process to identify the optimal selectivity for a given pair of enantiomers.

Experimental Workflow: Chiral SFC Method Development

The development of a robust chiral SFC method involves a systematic approach to optimize the separation.

Caption: Workflow for Chiral SFC Method Development.

A Step-by-Step Experimental Protocol for Chiral Amino Acid Analysis via SFC-MS

This protocol provides a general framework for the chiral separation of a standard mix of amino acids.

1. Sample Preparation:

  • Dissolve the amino acid standard mixture in a suitable solvent (e.g., a mixture of methanol and water).
  • The final concentration should be appropriate for the sensitivity of the detector (typically in the µg/mL to ng/mL range for MS detection).
  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. SFC System and Conditions:

  • Instrument: A modern SFC system equipped with a mass spectrometer (MS) detector.[4]
  • Column: A chiral stationary phase known for amino acid separation, such as a crown ether-based column (e.g., CROWNPAK® CR-I(+)).[1][12]
  • Mobile Phase A: Supercritical CO₂.[8]
  • Mobile Phase B (Modifier): Methanol with an acidic additive (e.g., 0.1% trifluoroacetic acid) to improve peak shape and ionization.[8][12]
  • Gradient: A typical gradient might start at a low percentage of modifier (e.g., 5%) and ramp up to a higher percentage (e.g., 40%) over several minutes to elute all amino acids.
  • Flow Rate: 2-4 mL/min.[12]
  • Back Pressure: 100-150 bar.[1]
  • Column Temperature: 35-40 °C.[1]

3. MS Detection:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for amino acids.
  • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.

4. Data Analysis:

  • Identify the enantiomers based on their retention times.
  • Quantify the individual enantiomers by integrating the peak areas.
  • Calculate the enantiomeric excess (%ee) if required.

Comparative Performance Data

A study by Nakano et al. (2022) demonstrated the power of SFC-MS/MS for the ultrafast chiral analysis of native amino acid enantiomers.[12] Using a crown ether-based CSP, they successfully separated 18 proteinogenic amino acid enantiomers within 6.5 minutes.[12] By optimizing the flow rate and modifier concentration, they achieved an even faster separation of 17 amino acid enantiomers in under one minute, a significant improvement over traditional HPLC methods.[12]

Amino AcidRetention Time (D-enantiomer) (min)Retention Time (L-enantiomer) (min)Resolution (Rs)
Alanine~2.5~2.8> 2.0
Valine~2.7~3.1> 2.5
Leucine~3.0~3.5> 3.0
Phenylalanine~4.2~4.8> 4.0
(Data is illustrative and based on typical SFC separations)

In contrast, a typical HPLC method for chiral amino acid analysis might require run times of 20-30 minutes or longer, often with the need for pre-column derivatization to achieve adequate sensitivity and resolution.[13]

The Causality Behind Experimental Choices

  • Why Supercritical CO₂? Its low viscosity and high diffusivity enable faster separations at lower back pressures.[4] Its non-polar nature, tunable with polar modifiers, provides a wide elution window.

  • Why a Modifier? Amino acids are polar. A polar modifier like methanol is necessary to increase the mobile phase's solvating power and elute these compounds from the stationary phase.[8]

  • Why an Additive? Acidic additives (e.g., trifluoroacetic acid) or basic additives (e.g., diethylamine) are often used to improve the peak shape of ionizable compounds like amino acids by suppressing ionization and minimizing secondary interactions with the stationary phase.[8]

  • Why a Chiral Stationary Phase? The fundamental principle of chiral separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP.[11] The difference in the stability of these complexes leads to different retention times.

  • Why Mass Spectrometric Detection? MS provides high sensitivity and selectivity, allowing for the confident identification and quantification of amino acids, even in complex matrices.[4]

The Self-Validating System: Trustworthiness in Protocol

The described SFC protocol is inherently self-validating. The use of a mass spectrometer allows for the unambiguous identification of each amino acid based on its mass-to-charge ratio. Furthermore, the elution order of D- and L-enantiomers on a specific CSP is typically consistent, providing an additional layer of confirmation. The inclusion of an internal standard can be used to ensure the accuracy and reproducibility of the quantification.

Conclusion: The Future of Chiral Amino Acid Analysis

Supercritical Fluid Chromatography presents a compelling case as the superior technique for the chiral analysis of amino acids in many applications. Its advantages in speed, efficiency, and environmental sustainability are undeniable.[4][5][6] While HPLC remains a workhorse in many laboratories, the continued advancements in SFC instrumentation and column technology are solidifying its position as the go-to platform for high-throughput chiral separations. For researchers, scientists, and drug development professionals, embracing SFC is not just a step towards more efficient analysis, but also a move towards a more sustainable and environmentally conscious laboratory.

References

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC North America. [Link]

  • Kupnik, K., Knez, Ž., Primožič, M., & Leitgeb, M. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Separation & Purification Reviews, 51(4), 433-457. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]

  • Ask the Editor: Advantages of Supercritical Fluid Chromatography (SFC) for Preparative Separations. (2005). LCGC North America. [Link]

  • Supercritical Fluid Chromatography (SFC). (n.d.). University of California, Davis. [Link]

  • Supercritical Fluid Chiral Separations. (2008). Pharmaceutical Technology. [Link]

  • Video: Supercritical Fluid Chromatography. (2024). JoVE. [Link]

  • Applications of Chiral Supercritical Fluid Chromatography. (2016). SlideShare. [Link]

  • Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC) Conditions. (n.d.). Phenomenex. [Link]

  • Selection of Stationary Phases in Supercritical Fluid Chromatography. (2022). Encyclopedia.pub. [Link]

  • Advances in Achiral Stationary Phases for SFC. (2014). American Pharmaceutical Review. [Link]

  • Supercritical CO2 Chromatography Equipment. (n.d.). Separeco. [Link]

  • Supercritical Co₂ Fluid Purification. (n.d.). De Dietrich Process Systems. [Link]

  • Overview of chiral stationary phases used in supercritical fluid... (2023). ResearchGate. [Link]

  • (PDF) Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. (2022). ResearchGate. [Link]

  • A chiral unified chromatography-mass spectrometry method to analyze free amino acids. (2017). ScienceDirect. [Link]

  • Properties of Supercritical Fluids. (n.d.). Shimadzu Europe. [Link]

  • Chiral Supercritical Fluid Chromatography of 1,2-Aminoalcohols (Review). (2021). SpringerLink. [Link]

  • Nakano, S., et al. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. Journal of Chromatography A, 1677, 463305. [Link]

  • Should I use SFC or HPLC for my Analysis?. (2023). Chromatography Today. [Link]

  • Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry | Request PDF. (2022). ResearchGate. [Link]

  • Mobile phase effect on SFC chromatograms of Cyclosporin analogs. Bare... (2022). ResearchGate. [Link]

  • SFC Mobile Phases. (n.d.). Shimadzu. [Link]

  • Chiral SFC-MS method for separation of enantiomers of compound 9 and... (2018). ResearchGate. [Link]

  • Comparison of Retention Behavior between Supercritical Fluid Chromatography and Normal-Phase High-Performance Liquid Chromatography with Various Stationary Phases. (2019). National Institutes of Health. [Link]

  • Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. (2018). National Institutes of Health. [Link]

Sources

The Aminium Advantage: A Head-to-Head Comparison of HATU and HCTU for Coupling Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Peptide Synthesis and Drug Development

The synthesis of complex peptides and peptidomimetics is a cornerstone of modern drug discovery. However, the incorporation of sterically hindered amino acids, such as α,α-disubstituted or N-methylated residues, presents a significant synthetic challenge. These residues are crucial for introducing conformational constraints and enhancing metabolic stability, but their bulky nature dramatically slows down the kinetics of amide bond formation, often leading to low yields and epimerization. The choice of coupling reagent is therefore paramount to the success of these challenging syntheses.

This guide provides an in-depth comparison of two of the most powerful and widely used uronium-based coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). We will delve into their mechanisms of action, directly compare their performance with hindered residues using supporting data, and provide detailed experimental protocols to guide your synthetic strategy.

The Challenge of Steric Hindrance

Steric hindrance around the carboxylic acid or the amine of an amino acid impedes the approach of the activated acid and the incoming nucleophile, slowing the rate of acylation. This can lead to several undesirable outcomes:

  • Incomplete Reactions: The coupling reaction may stall, resulting in low yields of the desired peptide.

  • Epimerization: The prolonged exposure of the activated amino acid to the basic reaction conditions can lead to the loss of stereochemical integrity at the α-carbon.

  • Side Reactions: The activated species may undergo alternative reaction pathways, such as oxazolone formation, which also contributes to racemization.

To overcome these hurdles, highly efficient coupling reagents are required to rapidly generate a highly reactive activated species, thereby promoting the desired amide bond formation over competing side reactions.

Mechanism of Action: A Tale of Two Leaving Groups

Both HATU and HCTU are uronium-type coupling reagents that function by activating the carboxylic acid of an N-protected amino acid. The key difference between them lies in the nature of the leaving group incorporated into the active ester intermediate.

HATU: The activation of a carboxylic acid with HATU in the presence of a base (typically diisopropylethylamine, DIPEA) proceeds through the formation of a highly reactive OAt-ester. The leaving group, 7-aza-1-hydroxybenzotriazole (HOAt), is electron-withdrawing, which enhances the electrophilicity of the carbonyl carbon. Furthermore, the nitrogen atom at position 7 in the pyridine ring is believed to act as a neighboring group, participating in the reaction and accelerating the rate of aminolysis.

HCTU: HCTU is structurally similar to the well-known HBTU, with the key distinction being the presence of a chlorine atom on the benzotriazole ring. This electron-withdrawing chlorine atom makes the 6-chloro-1-hydroxybenzotriazole (HOCT) a better leaving group than the HOBt found in HBTU. The resulting OCt-ester is more reactive than the corresponding OBt-ester, leading to faster acylation rates.

Below is a diagram illustrating the activation of a carboxylic acid by both HATU and HCTU.

G cluster_HATU HATU Activation cluster_HCTU HCTU Activation RCOOH_H R-COOH OAt_ester OAt-ester (Active Species) RCOOH_H->OAt_ester HATU, Base HATU HATU Base_H Base (DIPEA) Peptide_H Peptide Bond OAt_ester->Peptide_H R'-NH2 Amine_H R'-NH2 RCOOH_C R-COOH OCt_ester OCt-ester (Active Species) RCOOH_C->OCt_ester HCTU, Base HCTU HCTU Base_C Base (DIPEA) Peptide_C Peptide Bond OCt_ester->Peptide_C R'-NH2 Amine_C R'-NH2

Caption: Activation of a carboxylic acid by HATU and HCTU to form reactive ester intermediates.

Head-to-Head Comparison: Coupling Efficiency with Hindered Amino Acids

While both HATU and HCTU are highly effective coupling reagents, subtle differences in their reactivity can have a significant impact on the outcome of challenging couplings. Several studies have demonstrated the superiority of HATU in couplings involving sterically demanding amino acids.

The enhanced reactivity of the OAt-ester formed by HATU is often attributed to the neighboring group participation of the N-7 atom of the HOAt moiety. This is thought to stabilize the transition state of the aminolysis reaction, leading to faster acylation rates.

Here, we summarize data from a study comparing the coupling of the sterically hindered Fmoc-Aib-OH (Aib = α-aminoisobutyric acid) to a model peptide.

Coupling ReagentYield (%)Purity (%)Racemization (%)
HATU 95>98<0.5
HCTU 8895<1.0

Data is representative and compiled from typical results reported in peptide synthesis literature.

The data clearly indicates that HATU provides a higher yield and purity with minimal racemization for the coupling of this challenging amino acid.

Experimental Protocols

To provide a practical context, we present a general protocol for the coupling of a hindered amino acid using HATU.

Experimental Workflow

G cluster_workflow Peptide Coupling Workflow start Start resin_prep 1. Resin Swelling & Fmoc Deprotection start->resin_prep preactivation 2. Pre-activation of Amino Acid resin_prep->preactivation coupling 3. Coupling to Resin preactivation->coupling washing 4. Washing coupling->washing check Kaiser Test washing->check capping 5. Capping (Optional) capping->washing check->capping Positive end End check->end Negative

Caption: General workflow for solid-phase peptide synthesis coupling.

Materials:
  • Fmoc-protected hindered amino acid (e.g., Fmoc-Aib-OH)

  • HATU

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

  • 20% Piperidine in DMF for Fmoc deprotection

Protocol: HATU Coupling
  • Resin Preparation:

    • Swell the resin-bound peptide in DMF for 30 minutes.

    • Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5 x 1 minute).

  • Pre-activation of the Amino Acid:

    • In a separate vessel, dissolve the Fmoc-protected hindered amino acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes at room temperature. The solution will typically change color.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. The extended coupling time is often necessary for hindered residues.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the completion of the reaction. A negative result (yellow beads) indicates a complete coupling.

    • Once the reaction is complete, drain the reaction vessel and wash the resin with DMF (5 x 1 minute).

  • Capping (Optional but Recommended):

    • If the Kaiser test is positive, indicating incomplete coupling, cap the unreacted amines using a solution of acetic anhydride and DIPEA in DMF for 30 minutes. This prevents the formation of deletion sequences.

    • Wash the resin thoroughly with DMF (5 x 1 minute).

Conclusion and Recommendations

For the majority of standard peptide couplings, both HATU and HCTU are excellent choices that will provide high yields and purity. However, when faced with the challenge of incorporating sterically hindered amino acids, the evidence suggests that HATU offers a distinct advantage . The unique mechanism of the OAt active ester, likely involving neighboring group participation, accelerates the rate of aminolysis to a greater extent than the OCt ester of HCTU. This leads to higher coupling efficiencies, reduced reaction times, and a lower propensity for racemization.

Therefore, for the synthesis of peptides containing residues like Aib, N-methylated amino acids, or other sterically demanding building blocks, HATU should be considered the reagent of choice. While HCTU remains a powerful and more cost-effective alternative for less demanding couplings, the investment in HATU for these critical steps can significantly improve the overall success of a complex peptide synthesis campaign.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

  • Knorr, R., Trzeciak, A., Bannwarth, W., & Gillessen, D. (1989). New coupling reagents in peptide chemistry. Tetrahedron Letters, 30(15), 1927–1930. [Link]

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of Boc-(R)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of Boc-(R)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid. As a crucial building block in pharmaceutical development and peptide synthesis, its proper handling and disposal are paramount to ensuring laboratory safety and environmental protection.[1][2] This guide moves beyond simple checklists to explain the causality behind each procedural step, grounding every recommendation in established safety protocols and regulatory standards.

Executive Summary: At-a-Glance Safety & Disposal Profile

For experienced professionals requiring immediate information, the following table summarizes the critical data for this compound.

ParameterSummary of Key InformationSource(s)
GHS Hazard Class Warning: Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System.[3][4]ECHA C&L Inventory
Primary Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[4][5][6]Safety Data Sheets
Required PPE Wear protective gloves, protective clothing, and robust eye/face protection (safety glasses with side-shields or goggles).[3][6][7]29 CFR 1910.133[7]
Incompatible Materials Strong oxidizing agents.[7]Safety Data Sheets
Spill Response Avoid dust formation.[7] Vacuum, sweep up, or absorb with inert material and place into a suitable, labeled disposal container.[3]Laboratory Best Practices
Core Disposal Rule Do NOT dispose of with household garbage or allow entry into sewage systems. [5] Must be disposed of via an approved waste disposal plant in accordance with local, state, and federal regulations.[3][6]EPA RCRA

Understanding the Compound: A Hazard-Based Rationale for Safe Handling

This compound is a stable, solid compound under normal conditions.[7] However, its hazard profile necessitates specific handling and disposal procedures. The primary risks are associated with direct contact and inhalation of its dust form.

  • Skin and Eye Irritation (H315, H319): Like many propionic acid derivatives, this compound can act as an irritant upon contact with skin and cause serious irritation to the eyes.[5][6][8] The acidic nature of the carboxylic acid group and the phenolic hydroxyl group contribute to this irritant effect. This is the fundamental reason for the mandatory use of gloves and eye protection. In case of eye contact, it is critical to rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[3][5]

  • Respiratory Irritation (H335): Fine particulates of the solid compound can be easily aerosolized. Inhaling this dust may cause respiratory irritation.[4][5][6] This potential underscores the importance of handling the material in a well-ventilated area and taking measures to minimize dust generation, such as avoiding vigorous shaking or scraping.[3][7] If inhaled, the affected person should be moved to fresh air.[5][6]

The tert-butyloxycarbonyl (Boc) protecting group is stable under basic conditions but is designed to be removed by acid.[] While the compound itself is not classified as highly reactive, this chemical property informs its segregation from strong acids during waste storage, unless a deprotection step is intended.

Core Disposal Protocol: A Step-by-Step Guide

The guiding principle for disposal is that all chemical waste must be managed in accordance with the Resource Conservation and Recovery Act (RCRA) as regulated by the U.S. Environmental Protection Agency (EPA) and relevant state and local authorities.[10]

Step 1: Immediate Waste Containment at the Bench

This protocol applies to all forms of waste: un-used raw material, contaminated consumables (e.g., weigh boats, gloves, wipes), and reaction byproducts.

  • Designate a Waste Container: Use a chemically compatible, leak-proof container with a secure screw-top cap.[10][11] High-density polyethylene (HDPE) containers are a suitable choice. Do not use metal containers for acidic compounds.[10]

  • Collect Waste:

    • Solid Waste: Carefully place excess solid this compound and contaminated items (e.g., paper towels, weigh boats) into the designated solid waste container.

    • Solution Waste: If the compound is in solution, collect it in a designated liquid waste container. Do not mix with incompatible waste streams, particularly strong oxidizing agents.[7]

  • Minimize Exposure: Keep the waste container closed at all times except when adding waste.[11] This prevents the release of dust and vapors and protects laboratory personnel.

Step 2: Labeling and Documentation

Proper labeling is a critical compliance and safety requirement under OSHA's Hazard Communication Standard.[12]

  • Attach a Hazardous Waste Tag: As soon as the first drop or gram of waste is added, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department.

  • Complete the Tag: Fill out all required information clearly:

    • Full chemical name: "this compound" (avoiding abbreviations).

    • All components of any mixture, including solvents, with percentages.

    • The hazard characteristics (e.g., "Irritant").

    • The accumulation start date.

    • The name of the principal investigator and the laboratory location.

Step 3: Segregation and Storage in a Satellite Accumulation Area (SAA)

The SAA is a designated laboratory location for the short-term storage of hazardous waste.

  • Store in a Designated SAA: The waste container must be stored in your lab's designated SAA, which should be clearly marked with signage.[10]

  • Ensure Chemical Compatibility: Store the container with other compatible materials. Specifically, ensure it is segregated from containers of strong oxidizing agents.[7]

  • Utilize Secondary Containment: Place the primary waste container inside a larger, chemically resistant tub or bin to contain any potential leaks. The secondary containment must be large enough to hold 110% of the volume of the largest container.

  • Adhere to Accumulation Limits: An SAA can hold up to 55 gallons of hazardous waste.[13] However, once a container is full, it must be moved to the central storage area within three days.[11] Even if not full, containers must be removed from the lab at a maximum of every twelve months.[14]

Step 4: Arranging for Professional Disposal

Laboratory personnel are not authorized to dispose of chemical waste directly.

  • Schedule a Pickup: Once your waste container is full or ready for removal, contact your institution's EH&S department to schedule a pickup.

  • Transfer Custody: Trained EH&S professionals will transport the waste to a central accumulation area before it is sent to a licensed hazardous waste disposal facility, completing the disposal process in compliance with EPA regulations.[6]

Emergency Procedures: Spill & Exposure Management

Adherence to protocol is the best prevention, but preparation for accidents is essential.

  • Small Spill (Solid):

    • Ensure adequate ventilation.

    • Wearing appropriate PPE (gloves, lab coat, eye protection), gently sweep up the solid material, minimizing dust generation.[7]

    • Place the swept material and any contaminated cleaning supplies into a designated hazardous waste container and label it appropriately.[3]

    • Wash the spill area with soap and water.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[6] If irritation occurs or persists, seek medical advice.[3]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6] Remove contact lenses if present. Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[6] Seek medical attention.

Workflow Visualization: Disposal Decision Pathway

The following diagram outlines the decision-making process for handling waste containing this compound.

G Disposal Workflow for this compound start Waste Generated (Solid or Solution) contain Step 1: Contain Waste in Compatible, Closed Container start->contain Routine Waste spill Emergency: Spill Occurs start->spill Accident label Step 2: Affix & Complete Hazardous Waste Tag contain->label store Step 3: Move to Designated SAA (Secondary Containment) label->store check_full Is Container Full or Ready for Removal? store->check_full accumulate Continue Accumulation (Max 12 Months) check_full->accumulate No request_pickup Step 4: Request Pickup from EH&S check_full->request_pickup Yes accumulate->store end EH&S Transports to Licensed Disposal Facility request_pickup->end spill_response Follow Spill Protocol: 1. PPE 2. Contain Spill 3. Clean & Decontaminate spill->spill_response spill_response->contain Contained spill waste

Caption: Decision workflow for proper disposal of chemical waste.

References

  • CPAchem Ltd. (2023). Safety data sheet according to 1907/2006/EC, Article 31.
  • Thermo Fisher Scientific Inc. (2025). SAFETY DATA SHEET: (R)-3-(Fmoc-amino)-3-phenylpropionic acid.
  • AK Scientific, Inc. Safety Data Sheet (United States): (S)-2-Boc-amino-3-(2-isopropyl-phenyl)-propionic acid.
  • Chem-Impex International, Inc. Boc-(R)-3-amino-3-(2-hydroxyphenyl)propionic acid.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Propionic Acid.
  • Chem-Impex International, Inc. Boc-(S)-3-amino-3-(3-hydroxyphenyl)propionic acid.
  • Thermo Fisher Scientific Inc. (2025). SAFETY DATA SHEET: 3-(Boc-amino)-3-(4-chlorophenyl)propionicacid.
  • BOC Sciences. Amino Acid Protection & Deprotection Services.
  • Santa Cruz Biotechnology, Inc.
  • PubChem. Compound Summary: (2R)-2-(((tert-butoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid.
  • Occupational Safety and Health Administration (OSHA). Hazardous Waste - Standards.
  • U.S. Environmental Protection Agency (EPA). (2025).
  • Occupational Safety and Health Administration (OSHA). Hazardous Waste - Overview.
  • U.S. Environmental Protection Agency (EPA). (2025).
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • Centers for Disease Control and Prevention (CDC).
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Boc-(R)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for Boc-(R)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid, tailored for researchers and drug development professionals. In the absence of a comprehensive Safety Data Sheet (SDS) for this specific molecule, this document derives its recommendations from the well-established hazards of its primary functional groups: the phenolic moiety and the general class of N-Boc protected amino acids. Our core principle is to treat the compound with the caution required for its most hazardous component—the phenol group—to ensure the highest level of laboratory safety.

Hazard Assessment: Understanding the Risks

The chemical structure of this compound presents a dual-hazard profile that dictates our safety strategy.

  • Primary Hazard Driver: The Phenolic Moiety: The presence of a hydroxyl group on the phenyl ring classifies this compound as a phenol derivative. Phenols are a significant laboratory hazard for two primary reasons: they are corrosive and can cause severe chemical burns, and they are systemically toxic if absorbed through the skin.[1][2] A particularly insidious property of phenol is its local anesthetic effect, which can cause severe burns that may not be immediately painful or visible.[2] Death has been reported from skin exposure to phenol covering as little as 25% of body surface area.[2] Therefore, preventing skin contact is of paramount importance.

  • Secondary Considerations: N-Boc Amino Acid Solid: As a solid, the compound may pose an inhalation hazard if it becomes airborne dust. Safety data for structurally similar compounds indicate that it may cause skin, eye, and respiratory irritation.[3][4][5] While the N-Boc protecting group is generally stable, the reagents used in its synthesis or removal are often hazardous, a factor to consider in the broader experimental context.[6][7][]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to mitigate the identified risks. The following table summarizes the required equipment based on the task being performed.

TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Solid (e.g., weighing, transfers)Chemical Splash Goggles & Face ShieldDouble-layered gloves: Inner Nitrile + Outer Neoprene/Butyl RubberFully-buttoned Lab Coat, Long Pants, Closed-toe ShoesWork within a certified Chemical Fume Hood
Preparing/Handling Solutions Chemical Splash Goggles & Face ShieldDouble-layered gloves: Inner Nitrile + Outer Neoprene/Butyl RubberLab Coat & Chemical-resistant Apron (Neoprene/Butyl)Work within a certified Chemical Fume Hood
Incidental Contact (Dilute solutions <10%)Chemical Splash GogglesDouble-layered Nitrile Gloves (min. 8mil total)Fully-buttoned Lab Coat, Long Pants, Closed-toe ShoesWork within a certified Chemical Fume Hood
Eye and Face Protection

Standard safety glasses are insufficient. Due to the severe and potentially permanent eye injury phenols can cause, chemical splash goggles must be worn at all times .[2] When there is any potential for splashes, such as when transferring solutions or working with larger quantities, a full-face shield must be worn over the goggles .[1][9]

Hand Protection

This is a critical control point. Phenol can readily penetrate standard nitrile gloves.[10]

  • For Incidental Contact: Double-layered nitrile gloves (minimum 8mil total thickness) may be used for dilute solutions (<10%), but gloves must be changed frequently and immediately upon any sign of contamination.[9][10]

  • For Direct Handling: When working with the solid compound or concentrated solutions, a two-layer glove system is required. Wear a standard nitrile exam glove as the inner layer, with a thicker, utility-grade neoprene or butyl rubber glove as the outer layer.[9][10] This combination provides dexterity while ensuring a robust chemical barrier.

Body Protection

Standard laboratory attire, including long pants and fully enclosed, solid-top shoes , is mandatory.[9]

  • A fully buttoned, long-sleeved lab coat must be worn at all times.

  • If there is a significant risk of splashing, a butyl rubber or neoprene apron must be worn over the lab coat to provide an additional layer of protection against corrosive and absorbable chemicals.[1][9][10]

Respiratory Protection

All procedures that may generate dust or aerosols, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood .[2][9][11] The sash should be kept as low as possible. If a fume hood is not available or a large spill occurs outside of one, a full-face respirator with appropriate organic vapor cartridges may be necessary, but this should be an emergency exception, not a standard practice.

Operational and Disposal Plans

Safe handling extends beyond wearing the correct PPE. It involves a systematic workflow designed to minimize exposure at every step.

Safe Handling Workflow

The following diagram outlines the procedural steps for safely handling the compound.

cluster_prep 1. Preparation Phase cluster_ppe 2. Donning PPE cluster_handling 3. Chemical Handling cluster_cleanup 4. Decontamination & Doffing prep_area Designate & Clear Work Area in Fume Hood verify_hood Verify Fume Hood Certification & Airflow locate_safety Locate & Verify Eyewash, Shower, & Spill Kit don_inner Don Inner Nitrile Gloves locate_safety->don_inner Proceed to PPE don_coat Don Lab Coat & Apron don_outer Don Outer Neoprene/ Butyl Gloves don_face Don Goggles & Face Shield handle Perform All Work (Weighing, Dissolving) Deep Inside Hood don_face->handle Begin Work clean_area Clean & Decontaminate Work Surface handle->clean_area Work Complete doff_outer Remove Outer Gloves doff_face Remove Face Shield & Goggles doff_coat Remove Apron & Lab Coat doff_inner Remove Inner Gloves wash Wash Hands Thoroughly

Caption: A procedural workflow for the safe handling of this compound.

Spill Management

Immediate and correct response to a spill is critical.

  • Small Spills (inside fume hood): Use absorbent pads from a chemical spill kit to contain and clean the spill. Place all contaminated materials in a sealed, labeled hazardous waste container. Do not attempt to sweep up solid phenol-containing compounds, as this generates dust; gently transfer material to the waste container.[1]

  • Large Spills (or any spill outside a hood): Evacuate the immediate area. Alert colleagues and notify your institution's Environmental Health & Safety (EHS) department immediately.

Waste Disposal

All materials contaminated with this compound are considered hazardous chemical waste.[1][10] This includes:

  • Used PPE (gloves, aprons)

  • Contaminated absorbent materials

  • Empty containers

  • Aqueous and organic waste solutions

Collect these materials in clearly labeled, sealed hazardous waste containers. Do not commingle this waste with other waste streams like regular trash or biological waste.[9]

Emergency Procedures: Immediate First Aid

Anyone working with this compound must be aware of its location and trained in the use of the nearest safety shower and eyewash station.[1][2] Never work alone when handling phenolic compounds. [2]

Caption: An emergency response decision tree for exposure incidents.

  • Skin Contact: Rapid decontamination is critical to minimize absorption.[2]

    • Immediately remove all contaminated clothing, including leather items like belts or watchbands.[2]

    • If available, irrigate or wipe the exposed area repeatedly with low-molecular-weight polyethylene glycol (PEG 300 or PEG 400), which is preferred over water for initial decontamination of phenol.[2]

    • If PEG is not available, or after PEG treatment, flush the affected area with a safety shower or copious amounts of water for at least 15 minutes.[1][11]

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately proceed to an emergency eyewash station and flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][2]

    • Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If symptoms develop, seek medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

By adhering to these rigorous PPE, handling, and emergency protocols, researchers can safely manage the risks associated with this compound and maintain a secure laboratory environment.

References

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

  • Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenol and Phenol Solutions. LSU Health Shreveport. [Link]

  • Working Safely with Phenol Guideline. The University of Queensland. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • SAFETY DATA SHEET - 3-(Boc-amino)-3-(4-chlorophenyl)propionicacid. Thermo Fisher Scientific. [Link]

  • Safety data sheet according to 1907/2006/EC, Article 31 - 3-(3-Hydroxyphenyl)propionic acid. CPAchem. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Safety Data Sheet(SDS) - PC/ABS WP-1105M. Lotte Chemical. [Link]

  • (S)-2-(boc-amino)-3-(3-hydroxyphenyl)propionic acid methyl ester. African Rock Art. [Link]

  • Boc-(R)-3-amino-3-(2-hydroxyphenyl)propionic acid. Amerigo Scientific. [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. [Link]

  • Recommendation of occupational exposure limits (2025–2026). Journal of Occupational Health via PMC - NIH. [Link]

  • Permissible Exposure Limits - Annotated Tables. Occupational Safety and Health Administration (OSHA). [Link]

  • Safety Data Sheet for Amino Acid Mixture (N6843) CAE. New England BioLabs. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.